Antitrypanosomal agent 14
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H23N3OS |
|---|---|
Molecular Weight |
281.42 g/mol |
IUPAC Name |
1-[4-amino-2-(cyclohexylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C14H23N3OS/c1-14(2,3)11(18)10-12(15)17-13(19-10)16-9-7-5-4-6-8-9/h9H,4-8,15H2,1-3H3,(H,16,17) |
InChI Key |
JBZZPNNWTCCYQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1=C(N=C(S1)NC2CCCCC2)N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Antitrypanosomal Agent 14: A Technical Guide on the Discovery and Origins of a Novel Quinazoline-Based Compound
Introduction
The global search for effective and safe therapeutic agents against trypanosomiasis, a parasitic disease affecting millions, has led to the exploration of diverse chemical scaffolds. This technical guide delves into the discovery and origin of a promising class of compounds: 2-arylquinazolin-4-hydrazines. Specifically, we will focus on a representative agent from this series, herein referred to as Antitrypanosomal Agent 14, which corresponds to the derivative identified as compound 3c in foundational research. This document provides a comprehensive overview of its synthesis, biological activity, and proposed mechanism of action, tailored for researchers, scientists, and drug development professionals.
Discovery and Origin
This compound (compound 3c) emerged from a focused drug discovery program aimed at identifying novel heterocyclic compounds with potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. The development of this series was predicated on the need for new chemotherapeutic options due to the limitations of existing treatments, such as high toxicity and emerging parasite resistance.[1] The core structure, a 2-arylquinazolin-4-hydrazine scaffold, was strategically designed to explore potential disruption of essential parasite metabolic pathways, such as folate metabolism.[1]
The synthesis of this class of compounds originates from readily available 2-arylquinazolin-4(3H)-ones.[1] The synthetic pathway involves a two-step process, making it an attractive scaffold for medicinal chemistry optimization.
Quantitative Data Summary
The antitrypanosomal activity of Agent 14 (3c) and its analogs was evaluated against the epimastigote form of Trypanosoma cruzi. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Activity of 2-Arylquinazolin-4-hydrazine Derivatives against T. cruzi
| Compound ID | R (Substitution on Aryl Ring) | IC50 (µM) |
| 3b | 4-F | 17.95 |
| 3c (Agent 14) | 4-Cl | 11.48 |
| 3d | 4-Br | 14.32 |
| 3e | 4-I | 17.99 |
| Nifurtimox (Control) | - | (Reported as 2-3 fold more potent) |
Data sourced from studies on 2-arylquinazolin-4-hydrazines.[1]
Experimental Protocols
General Synthesis of 2-Arylquinazolin-4-hydrazines (3a-k)
The synthesis of the 2-arylquinazolin-4-hydrazine series, including Agent 14 (3c), was accomplished through a sequential two-step reaction from the corresponding 2-arylquinazolin-4(3H)-ones (1a-k).[1]
-
Step 1: Chlorination. The starting 2-arylquinazolin-4(3H)-one (1 equivalent) is reacted with phosphorus oxychloride (6 equivalents). The reaction mixture is heated to 100°C for a duration of 4-5 hours. This step yields the corresponding 2-aryl-4-chloroquinazoline (2a-k), which is typically used in the subsequent step without extensive purification.[1]
-
Step 2: Hydrazinolysis. The crude 2-aryl-4-chloroquinazoline (1 equivalent) is dissolved in ethanol. Hydrazine hydrate (4 equivalents) is added to the solution. The reaction mixture is then heated to 70°C for 2 hours. This results in the formation of the desired 2-arylquinazolin-4-hydrazine product (3a-k) in excellent yields (83-91%).[1]
In Vitro Antitrypanosomal Activity Assay
The in vitro growth inhibitory effects of the synthesized compounds were determined against the epimastigote forms of Trypanosoma cruzi. While the specific strain and detailed culture conditions are not fully elaborated in the provided snippets, a general protocol for such assays involves:
-
Parasite Culture: Epimastigotes of T. cruzi are cultured in a suitable liquid medium (e.g., LIT medium) supplemented with fetal bovine serum at a constant temperature (e.g., 28°C).
-
Compound Preparation: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions are then prepared to achieve the desired final concentrations for the assay.
-
Assay Execution: Parasites are seeded in microtiter plates at a specific density. The test compounds at various concentrations are added to the wells. A positive control (e.g., nifurtimox) and a negative control (vehicle) are included.
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours) under appropriate conditions.
-
Growth Inhibition Measurement: Parasite growth is assessed using a suitable method, such as direct counting with a hemocytometer, or more commonly, using a colorimetric or fluorometric viability assay (e.g., resazurin-based assays).
-
IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a dose-response curve.
Mechanistic Studies: Nitric Oxide (NO) Donor Activity
Mechanistic investigations revealed that the 2-arylquinazolin-4-hydrazines may act as nitric oxide (NO) donors.[1] The generation of NO from axenic parasite cultures was confirmed using the Griess test.[1]
-
Parasite Treatment: Axenic cultures of T. cruzi are treated with the test compounds (e.g., 3c).
-
Supernatant Collection: After a specified incubation period, the culture supernatant is collected.
-
Griess Assay: The Griess reagent system is used to detect the presence of nitrite (a stable product of NO oxidation) in the supernatant. This typically involves a two-step diazotization reaction that results in a colored azo compound.
-
Quantification: The absorbance of the colored product is measured spectrophotometrically, and the concentration of nitrite is determined by comparison to a standard curve of sodium nitrite. An increase in nitrite concentration in the presence of the compound indicates NO release.
Visualizations
Caption: Synthetic pathway for this compound (3c).
Caption: Proposed mechanism of action via nitric oxide release.
Conclusion
This compound (compound 3c), a member of the 2-arylquinazolin-4-hydrazine class, demonstrates significant in vitro activity against Trypanosoma cruzi. Its straightforward synthesis and novel proposed mechanism of action as a nitric oxide donor highlight its potential as a lead compound for the development of new therapies for Chagas disease.[1] Further structure-activity relationship studies and in vivo efficacy evaluations are warranted to fully assess the therapeutic potential of this promising scaffold.
References
In-Depth Technical Guide: Antitrypanosomal Agent 14 (Benzothiazole Imidazoline 14a)
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of the chemical structure, properties, and experimental evaluation of the promising antitrypanosomal agent designated as compound 14a in the study by Perić et al. (2021), a novel 6-amidino-2-arylbenzothiazole derivative.
Chemical Structure and Properties
Antitrypanosomal agent 14a, a benzothiazole imidazoline, is characterized by a rigid, planar benzothiazole core linked to a phenyl-substituted 1,2,3-triazole moiety. The presence of the imidazoline group at the 6-position of the benzothiazole ring is a key structural feature contributing to its biological activity.
Chemical Name: 2-(1-phenyl-1H-1,2,3-triazol-4-yl)-6-(4,5-dihydro-1H-imidazol-2-yl)benzothiazole
Molecular Formula: C₁₈H₁₄N₆S
Chemical Structure:
Physicochemical and Biological Properties:
| Property | Value | Reference |
| Molecular Weight | 346.41 g/mol | Calculated |
| Antitrypanosomal Activity (IC₉₀) | Not explicitly defined for 14a; a related compound (11b) showed IC₉₀ = 0.12 µM against T. brucei | [1][2] |
| Antiproliferative Activity (IC₅₀) | 0.25 µM (against SW620 colorectal adenocarcinoma cell line) | [1][2] |
| Proposed Mechanism of Action | DNA minor groove binding and intercalation | [1][2][3] |
Experimental Protocols
Synthesis of Benzothiazole Imidazoline 14a
The synthesis of compound 14a is achieved through a condensation reaction. While the specific reaction parameters for 14a are part of a broader described methodology, a representative protocol is as follows:
Protocol:
-
Reactant Preparation: A solution of 2-amino-5-(4,5-dihydro-1H-imidazol-2-yl)benzenethiolate (1 equivalent) is prepared in glacial acetic acid.
-
Addition of Aldehyde: To the stirred solution, 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde (1 equivalent) is added under a nitrogen atmosphere.
-
Reaction: The reaction mixture is heated to reflux for 2-4 hours.
-
Work-up: The mixture is then cooled and poured onto ice. The solution is made alkaline with a 20% sodium hydroxide solution to precipitate the free base.
-
Purification: The resulting precipitate (the free base of compound 14a) is filtered, washed with water, and dried.
-
Salt Formation (Optional but recommended for stability and solubility): The crude free base is suspended in ethanol, and methanesulfonic acid (1 equivalent) is added. The mixture is stirred at room temperature for 2 hours. The resulting methanesulfonate salt is collected by filtration after cooling and dried.[4]
In Vitro Antitrypanosomal Activity Assay (Trypanosoma brucei)
The antitrypanosomal activity of compound 14a can be determined using a whole-cell viability assay with Trypanosoma brucei. A common and reliable method is the AlamarBlue® assay.
Protocol:
-
Cell Culture: Trypanosoma brucei brucei bloodstream forms are cultured in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere.
-
Assay Preparation: In a 96-well plate, serial dilutions of compound 14a are prepared in the culture medium.
-
Cell Seeding: A suspension of T. brucei is added to each well to achieve a final density of approximately 2 x 10⁴ cells/mL.
-
Incubation: The plate is incubated for 48 hours under standard culture conditions.
-
Viability Assessment: AlamarBlue® reagent (resazurin) is added to each well, and the plate is incubated for an additional 24 hours.
-
Data Acquisition: The fluorescence is measured using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Data Analysis: The IC₉₀ (the concentration of the compound that inhibits parasite growth by 90%) is calculated from the dose-response curve.
DNA Binding Assays
The interaction of compound 14a with DNA is investigated through fluorescence titration and circular dichroism (CD) spectroscopy.
2.3.1. Fluorescence Titration
This method assesses the binding affinity of the compound to calf thymus DNA (ctDNA).
Protocol:
-
Solution Preparation: A solution of compound 14a is prepared in a suitable buffer (e.g., sodium cacodylate buffer, pH 7.0). The concentration of ctDNA is determined spectrophotometrically.
-
Titration: Aliquots of the ctDNA solution are incrementally added to the solution of compound 14a.
-
Fluorescence Measurement: After each addition of ctDNA, the fluorescence emission spectrum of the solution is recorded at a specific excitation wavelength.
-
Data Analysis: Changes in the fluorescence intensity upon the addition of ctDNA are used to determine the binding constant (K) by fitting the data to an appropriate binding model.
2.3.2. Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides insights into the mode of binding (intercalation vs. groove binding) by observing changes in the DNA structure upon ligand binding.
Protocol:
-
Sample Preparation: Solutions of ctDNA are prepared in a suitable buffer.
-
CD Spectra Acquisition: The CD spectrum of ctDNA is recorded in the absence of the compound.
-
Titration: Compound 14a is added to the ctDNA solution at various molar ratios.
-
Spectral Measurement: The CD spectra are recorded after each addition of the compound.
-
Analysis: Changes in the characteristic CD bands of B-DNA (positive band around 275 nm and negative band around 245 nm) and the appearance of induced CD signals for the ligand are analyzed to infer the binding mode. An increase in the intensity of both bands is typically indicative of intercalation, while changes in the intensity of the positive band and the appearance of an induced CD signal in the ligand's absorption region suggest groove binding.
Mechanism of Action and Signaling
The primary mechanism of action for 6-amidino-2-arylbenzothiazoles, including compound 14a, is believed to be the direct interaction with parasitic DNA. This interaction disrupts essential cellular processes that rely on DNA integrity, such as replication and transcription, ultimately leading to parasite death. This is not a classical signaling pathway involving protein kinases or second messengers, but rather a direct inhibition of a fundamental biological process.
dot
Caption: Proposed mechanism of action for Antitrypanosomal Agent 14a.
Experimental Workflow and Logical Relationships
The development and characterization of antitrypanosomal agent 14a follow a logical progression from chemical synthesis to biological and mechanistic evaluation.
dot
Caption: Experimental workflow for the evaluation of Antitrypanosomal Agent 14a.
References
- 1. Circular dichroism to determine binding mode and affinity of ligand-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Compounds with Anti-Proliferative Activity against Trypanosoma brucei brucei Strain 427 by a Whole Cell Viability Based HTS Campaign | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 4. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to the Synthesis of N-Benzyl-2-(naphthalen-2-yl)acetamide: A Potential Antitrypanosomal Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global burden of trypanosomiasis, including both Human African Trypanosomiasis (HAT) and Chagas disease, necessitates the urgent development of novel, effective, and safer chemotherapeutic agents. Current treatments are often hampered by toxicity and emerging drug resistance. The acetamide scaffold is a versatile pharmacophore present in a wide array of biologically active compounds, including those with demonstrated antiparasitic properties. This guide provides a comprehensive overview of a proposed synthetic pathway for N-benzyl-2-(naphthalen-2-yl)acetamide, a compound representative of a class of molecules with potential as antitrypanosomal agents. While the designation "Antitrypanosomal agent 14" is not universally unique, this document focuses on a specific, synthetically accessible molecule within this broader class, providing detailed experimental protocols, data presentation, and workflow visualizations to aid researchers in the field of medicinal chemistry and drug discovery.
Proposed Synthesis Pathway
The synthesis of N-benzyl-2-(naphthalen-2-yl)acetamide can be efficiently achieved through the coupling of 2-naphthaleneacetic acid and benzylamine. This amide bond formation is a cornerstone of organic synthesis and can be accomplished via several methods. The most common and reliable approach involves the activation of the carboxylic acid, facilitating nucleophilic attack by the amine. Here, we detail a method utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt) as coupling agents, a standard procedure known for its high yields and mild reaction conditions.
Retrosynthetic Analysis:
The target molecule, N-benzyl-2-(naphthalen-2-yl)acetamide, can be disconnected at the amide bond, leading to two readily available starting materials: 2-naphthaleneacetic acid and benzylamine.
Caption: Retrosynthetic analysis of N-benzyl-2-(naphthalen-2-yl)acetamide.
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of N-benzyl-2-(naphthalen-2-yl)acetamide using EDCI/HOBt coupling. This procedure is adapted from established methods for the synthesis of similar N-benzyl-substituted acetamide derivatives.[1]
Materials:
-
2-Naphthaleneacetic acid
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
Acetonitrile (CH₃CN), dry
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of 2-naphthaleneacetic acid (1.0 eq) in dry acetonitrile (10 mL per mmol of carboxylic acid) in a round-bottom flask, add HOBt (1.1 eq) and EDCI (1.1 eq).
-
Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add benzylamine (1.0 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Remove the acetonitrile under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product. The crude product can be further purified by recrystallization or column chromatography on silica gel.
Data Presentation
The following tables summarize the quantitative data for the proposed synthesis.
Table 1: Reactant Quantities and Properties
| Reactant | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount (g) |
| 2-Naphthaleneacetic acid | 186.21 | 1.0 | 1.0 | 0.186 |
| Benzylamine | 107.15 | 1.0 | 1.0 | 0.107 |
| EDCI | 191.70 | 1.1 | 1.1 | 0.211 |
| HOBt | 135.12 | 1.1 | 1.1 | 0.149 |
Table 2: Reaction Conditions and Expected Outcome
| Parameter | Value |
| Solvent | Dry Acetonitrile |
| Temperature | Room Temperature |
| Reaction Time | 24 hours |
| Expected Yield | 85-95% (based on similar reactions) |
| Product M.W. | 275.35 g/mol |
Mandatory Visualization
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-benzyl-2-(naphthalen-2-yl)acetamide.
Hypothetical Target Pathway
Many antitrypanosomal agents function by disrupting key metabolic or signaling pathways within the parasite. The following diagram illustrates a hypothetical signaling cascade that could be a target for an acetamide-based inhibitor.
Caption: Hypothetical signaling pathway inhibited by a potential antitrypanosomal agent.
Conclusion
This technical guide outlines a robust and reproducible synthetic route to N-benzyl-2-(naphthalen-2-yl)acetamide, a representative of a class of compounds with potential for development as novel antitrypanosomal agents. The detailed experimental protocol, coupled with structured data and clear visualizations, provides a solid foundation for researchers to synthesize this and related molecules for further biological evaluation. The exploration of such novel chemical entities is a critical step in the ongoing search for more effective and less toxic treatments for trypanosomal infections.
References
Elucidating the Mechanisms of Action of Antitrypanosomal Agents: A Technical Guide
Introduction
The global search for effective and safe therapeutic agents against trypanosomiasis, a group of neglected tropical diseases caused by protozoan parasites of the genus Trypanosoma, remains a significant challenge in medicinal chemistry and drug development. While the specific compound "Antitrypanosomal agent 14" is not uniquely identified in the current body of scientific literature, this guide provides an in-depth technical overview of the established and emerging mechanisms of action for various antitrypanosomal agents. This document is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
The development of new chemotherapies is a priority due to the limitations of existing drugs, which are often plagued by high toxicity, poor efficacy, undesirable routes of administration, and increasing drug resistance.[1] The primary causative agents of human trypanosomiasis are Trypanosoma brucei (causing Human African Trypanosomiasis or sleeping sickness) and Trypanosoma cruzi (causing Chagas disease).[1] This guide will delve into the molecular strategies employed by various compounds to combat these parasites.
Key Mechanisms of Action of Antitrypanosomal Agents
Antitrypanosomal drug action can be broadly categorized into several key mechanisms, including inhibition of essential enzymes, disruption of parasite-specific metabolic pathways, and interference with cellular processes like DNA replication and protein synthesis.
Enzyme Inhibition
A rational approach to antitrypanosomal drug design involves the specific targeting of enzymes that are essential for the parasite's survival.[2]
-
Ornithine Decarboxylase (ODC): This enzyme is a well-validated drug target in T. brucei. Eflornithine, a drug used to treat HAT, is a suicide inhibitor of ODC.[3] The selectivity of eflornithine is thought to stem from the faster turnover of the human ODC enzyme compared to the parasite's enzyme.[3]
-
Sterol 14α-demethylase (CYP51): This cytochrome P450 enzyme is crucial for the biosynthesis of sterols required for parasite membrane integrity. Azole derivatives that inhibit CYP51 have shown potent anti-trypanosomal activity and are being investigated as potential therapies.[2][4] The inhibition of this enzyme disrupts the parasite's ability to produce essential ergosterol-like sterols.[2][5]
-
N-myristoyltransferase (NMT): This enzyme is essential for the myristoylation of proteins, a key process for their proper function and localization. The inhibitor DDD85646 has been identified as a potent antitrypanosomal agent that targets NMT.[6]
-
Trypanosome Alternative Oxidase (TAO): TAO is a critical component of the parasite's respiratory chain and is absent in mammals, making it an attractive drug target. Inhibition of TAO disrupts the parasite's energy metabolism, leading to cell death.[7]
Prodrug Activation
Several successful antitrypanosomal agents are prodrugs that require activation by parasite-specific enzymes.
-
Nitroreduction: Nifurtimox and benznidazole, used for treating Chagas disease, are nitro-heterocyclic compounds.[8][9] These are activated by a mitochondrial type 1 nitroreductase (NTR) in the parasite to generate toxic metabolites that damage the parasite's DNA and other macromolecules.[8][10][11] Fexinidazole is another prodrug activated by a nitroreductase.[3]
Disruption of Mitochondrial Function
The mitochondrion of trypanosomes is a crucial organelle for energy metabolism and a target for several drugs.
-
Mitochondrial Membrane Potential: Pentamidine is known to accumulate in the mitochondria and cause a collapse of the mitochondrial membrane potential.[10] Nifurtimox also disrupts the mitochondrial membrane potential.[10]
Interference with DNA and RNA Processes
-
DNA Binding: Diamidines, such as pentamidine, are known to bind to the minor groove of DNA, particularly at AT-rich sequences, which can interfere with DNA replication and transcription.[11]
-
Replication Protein A (RPA) Inhibition: A small molecule inhibitor, JC-229, has been identified that selectively blocks the DNA-binding activity of T. brucei replication protein A1 (RPA1). This leads to the inhibition of DNA replication and the accumulation of DNA damage.[12]
Quantitative Data on Antitrypanosomal Agents
The following tables summarize the in vitro activities of various antitrypanosomal compounds against different Trypanosoma species and their cytotoxicity against mammalian cells.
Table 1: In Vitro Activity of Novel Tetracyclic Iridoids from Morinda lucida [13]
| Compound | IC50 against T. b. brucei (μM) |
| Molucidin | 1.27 |
| ML-2-3 | 3.75 |
| ML-F52 | 0.43 |
Table 2: In Vitro Activity of 2-Arylquinazolin-4-hydrazines [14]
| Compound | Anti-epimastigote IC50 (T. cruzi) (μM) | Anti-amastigote IC50 (L. braziliensis) (μM) |
| 3b | 17.95 | 8.96 |
| 3c | 11.48 | 7.41 |
| 3d | 14.32 | 12.67 |
| 3e | 17.99 | 13.99 |
Experimental Protocols
The elucidation of the mechanism of action of antitrypanosomal agents relies on a variety of in vitro and in vivo experimental techniques.
Protocol 1: In Vitro Antitrypanosomal Activity Assay
This protocol is adapted from a study on extracts of Anogeissus leiocarpa.[7]
-
Parasite Preparation: Blood from a highly parasitemic mouse is collected and diluted with physiological saline to a concentration of 2-3 trypanosomes per microscopic field.
-
Assay Setup: In a 96-well microtiter plate, serial dilutions of the test compound are prepared in a suitable buffer (e.g., phosphate-buffered saline with glucose).
-
Incubation: An equal volume of the diluted parasitemic blood is added to each well. Positive (diminazene aceturate), negative (buffer only), and untreated (parasites in buffer) controls are included.
-
Evaluation: The plate is incubated at 25°C, and parasite motility is observed under a microscope at regular intervals (e.g., every hour for 6 hours).
-
Data Analysis: The concentration of the compound that inhibits parasite motility by 50% (IC50) is determined.
Protocol 2: Western Blot for Protein Expression Analysis
This protocol is based on the investigation of the effect of tetracyclic iridoids on PFR-2 protein expression in T. brucei.[13]
-
Treatment and Lysis: T. brucei bloodstream forms are treated with the test compound for a specified time. The cells are then harvested, washed, and lysed in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the target protein (e.g., anti-PFR-2). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine changes in protein expression levels.
Visualizing Molecular Pathways and Workflows
Graphviz diagrams are provided to illustrate key concepts related to the mechanism of action of antitrypanosomal agents.
Caption: Activation pathway of nitro-prodrugs in trypanosomes.
Caption: Mechanism of action of CYP51 inhibitors in trypanosomes.
Caption: General workflow for antitrypanosomal drug discovery and mechanism elucidation.
References
- 1. Antitrypanosomal secondary metabolites from medicinal plants: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sterol 14α-demethylase as a potential target for antitrypanosomal therapy: enzyme inhibition and parasite cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitrypanosomatid drug discovery: an ongoing challenge and a continuing need - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitrypanosomal Activity of Sterol 14α-Demethylase (CYP51) Inhibitors VNI and VFV in the Swiss Mouse Models of Chagas Disease Induced by the Trypanosoma cruzi Y Strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic flexibility in Trypanosoma cruzi amastigotes: Implications for persistence and drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Antitrypanosomal properties of Anogeissus leiocarpa extracts and their inhibitory effect on trypanosome alternative oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. Synthesis and Anti-Trypanosoma cruzi Biological Evaluation of Novel 2-Nitropyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights into antitrypanosomal drug mode-of-action from cytology-based profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Identification of a small-molecule inhibitor that selectively blocks DNA-binding by Trypanosoma brucei replication protein A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Antitrypanosomal and Mechanistic Studies of a Series of 2-Arylquinazolin-4-hydrazines: A Hydrazine Moiety as a Selective, Safe, and Specific Pharmacophore to Design Antitrypanosomal Agents Targeting NO Release - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the In Vitro Activity of Various Compounds Designated as "Antitrypanosomal Agent 14"
This technical guide provides a comprehensive overview of the in vitro activity of several distinct chemical entities that have been referred to as "Antitrypanosomal agent 14" or a similar designation in various scientific publications. The information is intended for researchers, scientists, and drug development professionals working in the field of trypanosomiasis. This document collates and presents quantitative data, experimental methodologies, and mechanistic insights for each compound.
Benzothiazole Imidazoline 14a
A study on novel 6-amidino-2-arylbenzothiazoles reported the synthesis and evaluation of a series of compounds, including benzothiazole imidazoline 14a, for their antiproliferative and antitrypanosomal activities.[1]
Data Presentation
While the primary focus of this compound in the study was its potent anticancer effect, it was evaluated as part of a series for antitrypanosomal activity. The most potent antitrypanosomal compound in this series was identified as 11b, not 14a.[1]
| Compound | Target Organism/Cell Line | Activity Metric | Value (µM) |
| Benzothiazole Imidazoline 14a | Colorectal adenocarcinoma (SW620) | IC50 | 0.25[1] |
| Benzothiazole Imidazoline 11b | Trypanosoma brucei | IC90 | 0.12[1] |
Experimental Protocols
Antiproliferative and Antitrypanosomal Activity Assessment: The series of 6-amidinobenzothiazoles, including 14a, were evaluated in vitro against four human tumor cell lines and the protozoan parasite Trypanosoma brucei.[1] The specific details of the Trypanosoma brucei assay methodology were not detailed in the provided information.
DNA Binding Assay: To elucidate the mechanism of action, DNA binding assays were conducted. These assays indicated a non-covalent interaction of the 6-amidinobenzothiazole ligands with DNA.[1]
Mandatory Visualization
Caption: Proposed DNA interaction mechanism for 6-amidinobenzothiazoles.
1,2-Dioxane Derivative 14a
A study focused on the synthesis of antitrypanosomal 1,2-dioxane derivatives based on a natural product scaffold reported the activity of a small library of analogues, including compound 14a.[2]
Data Presentation
The core scaffold of this series, compound 6, demonstrated significant antitrypanosomal activity. The synthesized analogues, including 14a, generally showed improved potency.[2]
| Compound | Target Organism | Activity Metric | Value (µM) |
| 1,2-Dioxane Scaffold (6) | Trypanosoma brucei brucei BF427 | IC50 | 3.03[2] |
| Analogues (14-19) | Trypanosoma brucei brucei BF427 | IC50 Range | 0.2 - 3.3[2] |
| Analogue 15b | Trypanosoma brucei brucei BF427 | IC50 | 0.2[2] |
| Analogue 16a | Trypanosoma brucei brucei BF427 | IC50 | 0.24[2] |
Experimental Protocols
Antitrypanosomal Activity Screening: The synthesized peroxy ester derivatives, including compound 14a, were screened for their antitrypanosomal activities against Trypanosoma brucei brucei BF427.[2] The specific assay conditions and methodology were not detailed in the available information.
Mandatory Visualization
Caption: Synthetic and evaluation workflow for 1,2-dioxane derivatives.
1,2,3-Triazole Derivative 14
In a study on the synthesis and biological evaluation of 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives, compound 14 was synthesized as part of a larger series.[3]
Data Presentation
The most promising compound in this series was identified as compound 16, a peracetylated galactopyranosyl derivative. The specific antitrypanosomal activity of compound 14 was not reported in the provided information.
| Compound | Target Organism | Activity Metric | Value (µM) | Cytotoxicity (CC50 in mammalian cells) |
| Compound 16 | T. cruzi | IC50 | 6 ± 1[3] | No observed cytotoxicity[3] |
| Compound 22 | T. cruzi | IC50 | 4.17[3] | 5.06 µM (MRC-5 cells)[3] |
Experimental Protocols
Synthesis: Compound 14 was synthesized via the condensation of a methylene-azide comprising a methyl ester with 1-ethynyl-4-nitrobenzene under a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[3]
Antitrypanosomal Screening: The synthesized compounds were screened against the Tulahuen strain of Trypanosoma cruzi trypomastigotes using a photometric method.[3]
Mandatory Visualization
Caption: Synthetic pathway for 1,2,3-triazole derivative 14.
Bis(bibenzyl) Compound 14
A study investigating the in vitro antitrypanosomal activity of bis(bibenzyl) compounds evaluated a compound designated as 14.[4]
Data Presentation
Compound 14 demonstrated weak activity compared to other compounds in the study.
| Compound | Target Organism | Activity Metric | Value (µg/mL) | Selectivity Index (SI) |
| Compound 14 | Trypanosoma brucei brucei | IC50 | 8.4[4] | 6-7[4] |
| Marchantin A (1) | Trypanosoma brucei brucei | IC50 | 0.27[4] | - |
| Suramin | Trypanosoma brucei brucei | IC50 | ~1.62 | - |
| Eflornithine | Trypanosoma brucei brucei | IC50 | ~2.16 | - |
Experimental Protocols
In Vitro Antitrypanosomal Assay: The antitrypanosomal activities of the bis(bibenzyl) compounds were determined in vitro. The context of the study suggests the use of Trypanosoma brucei brucei strain GUTat 3.1.[4]
Cytotoxicity Assay: The in vitro cytotoxicity of the compounds was assessed using MRC-5 human cells to determine the selectivity index.[4]
Mandatory Visualization
Caption: SAR observation for bis(bibenzyl) compound 14.
Arylpyrrole-based Chalcone 14
A series of arylpyrrole-based chalcone derivatives were synthesized and evaluated for their in vitro anti-trypanosomal activity, including a compound designated as 14.[5]
Data Presentation
While the specific IC50 for compound 14 was not provided, the study identified other compounds in the series as more active candidates. All synthesized compounds showed low cytotoxicity.
| Compound | Target Organism | Activity Metric | Value (µM) | HeLa Cell Viability at 20 µM (%) |
| Compound 10e | T. b. brucei 427 | IC50 | 4.09[5] | >80[5] |
| Compound 10h | T. b. brucei 427 | IC50 | 5.11[5] | >80[5] |
| All Compounds (10a-l, including 14) | HeLa cells | - | - | >80[5] |
Experimental Protocols
In Vitro Antitrypanosomal Assay: Trypanosoma brucei brucei 427 trypomastigotes were cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal calf serum and other necessary components. The parasites were incubated with serial dilutions of the test compounds in 96-well plates for 24 hours at 37°C in a 5% CO2 incubator. Parasite viability was determined by adding a resazurin-based toxicology reagent.[5]
Cytotoxicity Assay: The cytotoxicity of all synthesized compounds was evaluated against a human cervix adenocarcinoma (HeLa) cell line at a single concentration of 20 µM. Cell viability relative to untreated cells was assessed using resazurin.[5]
Mandatory Visualization
Caption: Experimental workflow for arylpyrrole-based chalcones.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of antitrypanosomal 1,2-dioxane derivatives based on a natural product scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Structure and In Vitro Anti-Trypanosomal Activity of Non-Toxic Arylpyrrole-Based Chalcone Derivatives | MDPI [mdpi.com]
Technical Guide: Sterol 14α-Demethylase (CYP51) Inhibitors as Potent Antitrypanosomal Agents Against Trypanosoma cruzi
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides an in-depth overview of a significant class of antitrypanosomal agents that target sterol 14α-demethylase (CYP51) in Trypanosoma cruzi, the causative agent of Chagas disease. While a specific "Antitrypanosomal agent 14" is not a recognized designation, this document focuses on potent and well-characterized inhibitors of the CYP51 enzyme, a key component in the parasite's sterol biosynthesis pathway. The guide will use the exemplary compounds VNI and its derivative VFV to illustrate the therapeutic potential, mechanism of action, and evaluation methodologies for this class of agents.
Introduction to Trypanosoma cruzi and the Need for Novel Therapeutics
Chagas disease, a neglected tropical disease caused by the protozoan parasite Trypanosoma cruzi, affects millions globally.[1] The current treatments, benznidazole and nifurtimox, have significant limitations, including variable efficacy, especially in the chronic phase of the disease, and severe side effects.[1][2][3] This underscores the urgent need for new, safer, and more effective antitrypanosomal drugs. One of the most promising therapeutic targets in T. cruzi is the sterol biosynthesis pathway, which is essential for the parasite's membrane integrity and survival.[4][5]
The Role of Sterol 14α-Demethylase (CYP51) in Trypanosoma cruzi
T. cruzi has an essential requirement for endogenous sterols, as it is unable to efficiently scavenge cholesterol from the host.[4] The sterol biosynthesis pathway in T. cruzi involves the enzyme sterol 14α-demethylase (CYP51), a cytochrome P450 enzyme that catalyzes the oxidative removal of the 14α-methyl group from sterol precursors like lanosterol or eburicol.[4][6] Inhibition of CYP51 disrupts the production of essential sterols, leading to the accumulation of toxic sterol intermediates and ultimately parasite death.[7] This makes CYP51 a prime target for the development of antitrypanosomal drugs.[2][3][6][8]
Featured CYP51 Inhibitors: VNI and VFV
This guide focuses on two potent and selective inhibitors of T. cruzi CYP51:
-
VNI: N-[(1R)-1-(2,4-dichlorophenyl)-2-imidazol-1-yl-ethyl]-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide. VNI is a highly selective inhibitor of trypanosomal CYP51 with demonstrated efficacy in both acute and chronic murine models of Chagas disease.[2][9] It is noted for its low toxicity and favorable pharmacokinetic profile.[2]
-
VFV: (R)-N-(1-(3,4′-difluorobiphenyl-4-yl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide. VFV is a derivative of VNI, designed based on the structure of CYP51 to have a broader spectrum of activity.[10] It has shown even greater potency than VNI in some experimental models.[2][3]
Quantitative Data on VNI and VFV Activity
The following tables summarize the in vitro and in vivo efficacy of VNI and VFV against Trypanosoma cruzi.
Table 1: In Vitro Activity of VNI and VFV Against T. cruzi
| Compound | Assay Type | T. cruzi Stage | Metric | Value | Reference |
| VNI | Infected Cardiomyocytes | Amastigotes | EC50 | 1.3 nM | [9] |
| VFV | Infected Cardiomyocytes | Amastigotes | EC50 | 0.8 nM | [10] |
| Posaconazole | Infected Cardiomyocytes | Amastigotes | EC50 | 5.0 nM | [9] |
Table 2: In Vivo Efficacy of VNI and VFV in Murine Models of Chagas Disease
| Compound | Mouse Model | T. cruzi Strain | Treatment Regimen | Efficacy | Reference |
| VNI | Acute | Tulahuen | 25 mg/kg, oral, 30 days | 100% cure rate, 100% survival | [9] |
| VNI | Chronic | Tulahuen | 25 mg/kg, oral, 30 days | 100% cure rate, 100% survival | [9] |
| VNI | Acute | Y | 25 mg/kg, oral | 91-100% peak parasitemia reduction | [2][3] |
| VFV | Acute | Y | 25 mg/kg, oral | >99.7% peak parasitemia reduction | [2][3] |
| VFV | Acute | Tulahuen | 25 mg/kg, oral, 30 days | 100% cure rate, 100% survival | [10] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted biological pathway and a general workflow for the evaluation of CYP51 inhibitors.
Caption: Inhibition of the T. cruzi sterol biosynthesis pathway by VNI/VFV.
Caption: General experimental workflow for evaluating CYP51 inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of CYP51 inhibitors against T. cruzi.
6.1. In Vitro Anti-Amastigote Assay
This assay evaluates the efficacy of compounds against the intracellular replicative form of T. cruzi.
-
Cell Culture: Cardiomyocytes or other suitable host cells (e.g., L929 fibroblasts) are seeded in 96-well plates and cultured to form a monolayer.
-
Infection: The host cell monolayers are infected with bloodstream trypomastigotes (e.g., from the Tulahuen strain expressing a reporter gene like green fluorescent protein) at a specified multiplicity of infection. After an incubation period (e.g., 24 hours) to allow for invasion and transformation into amastigotes, extracellular parasites are washed away.
-
Compound Treatment: The infected cells are then treated with serial dilutions of the test compounds (e.g., VNI, VFV) or a vehicle control (DMSO).
-
Incubation: The plates are incubated for a period that allows for parasite multiplication (e.g., 72 hours).
-
Quantification: The parasite load is quantified. If using a reporter strain, fluorescence or luminescence can be measured. Alternatively, cells can be fixed, stained (e.g., with Giemsa), and the number of amastigotes per cell is counted microscopically.
-
Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits parasite growth by 50%, is calculated from dose-response curves.
6.2. Recombinant T. cruzi CYP51 Inhibition Assay
This assay directly measures the inhibitory effect of compounds on the target enzyme.
-
Enzyme and Substrate Preparation: Recombinant T. cruzi CYP51 is expressed and purified. A fluorescent substrate analog (e.g., BOMCC) is used.
-
Reaction Mixture: The assay is typically performed in a 96- or 384-well plate format. The reaction mixture contains the recombinant CYP51, a reducing system (NADPH reductase), and the test compound at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the fluorescent substrate. The mixture is incubated for a set period (e.g., 60 minutes) at a controlled temperature.
-
Signal Detection: The reaction is stopped, and the fluorescence of the product is measured using a plate reader.
-
Data Analysis: The 50% inhibitory concentration (IC50) is determined by plotting the percentage of enzyme inhibition against the compound concentration.
6.3. In Vivo Efficacy in a Murine Model of Acute Chagas Disease
This protocol assesses the ability of a compound to control parasitemia and prevent mortality in an acute infection model.
-
Animals and Infection: Swiss or BALB/c mice are infected intraperitoneally with a lethal dose of bloodstream trypomastigotes (e.g., 1 x 10^5 organisms of the Y or Tulahuen strain).
-
Treatment: Treatment is initiated shortly after infection (e.g., 24 hours post-infection). The test compound (e.g., VNI or VFV) is administered orally, typically twice daily, at a specified dose (e.g., 25 mg/kg) for a defined period (e.g., 30 days). A control group receives the vehicle only.
-
Monitoring:
-
Parasitemia: Blood is collected from the tail vein at regular intervals, and the number of parasites is counted using a Neubauer chamber to monitor the level of infection.
-
Survival: The survival of the mice in each group is recorded daily.
-
-
Cure Assessment: After the treatment period, parasitological cure can be assessed by methods such as quantitative PCR on blood and tissue samples to detect any remaining parasite DNA. Relapse of parasitemia after immunosuppression can also be evaluated.
Conclusion
Inhibitors of sterol 14α-demethylase (CYP51) represent a highly promising class of antitrypanosomal agents for the treatment of Chagas disease. Compounds like VNI and VFV have demonstrated potent activity against T. cruzi in both in vitro and in vivo models, validating CYP51 as a key therapeutic target. The experimental protocols and workflows outlined in this guide provide a framework for the continued discovery and development of new CYP51 inhibitors with improved efficacy and safety profiles, offering hope for more effective treatments for this debilitating disease.
References
- 1. dovepress.com [dovepress.com]
- 2. Antitrypanosomal Activity of Sterol 14α-Demethylase (CYP51) Inhibitors VNI and VFV in the Swiss Mouse Models of Chagas Disease Induced by the Trypanosoma cruzi Y Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Trypanosoma cruzi Sterol 14α-Demethylase (CYP51) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Characterization of CYP51 from Trypanosoma cruzi and Trypanosoma brucei Bound to the Antifungal Drugs Posaconazole and Fluconazole | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. Targeting Trypanosoma cruzi sterol 14α-demethylase (CYP51) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. VNI Cures Acute and Chronic Experimental Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. VFV as a New Effective CYP51 Structure-Derived Drug Candidate for Chagas Disease and Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Antitrypanosomal Agent 14
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: "Antitrypanosomal agent 14" is a designation used here for illustrative purposes, based on the publicly available data for the novel tetracyclic iridoid ML-F52, isolated from Morinda lucida. This document serves as a comprehensive guide to its biological activity, mechanism of action, and the experimental protocols used for its evaluation against Trypanosoma brucei.
Executive Summary
Human African Trypanosomiasis (HAT), or sleeping sickness, remains a significant public health challenge in sub-Saharan Africa. The limitations of current therapies, including toxicity and emerging resistance, necessitate the discovery of novel antitrypanosomal agents. This guide provides a detailed overview of this compound (herein referred to as "Agent 14"), a potent compound with significant activity against the bloodstream form of Trypanosoma brucei. This document outlines the agent's quantitative biological data, the detailed experimental protocols for its evaluation, and its proposed mechanism of action.
Biological Activity and Cytotoxicity
Agent 14 demonstrates potent in vitro activity against the GUTat 3.1 strain of T. brucei brucei. Its efficacy is coupled with moderate cytotoxicity against mammalian cell lines, indicating a need for further optimization to improve its selectivity index.
Table 1: In Vitro Activity and Cytotoxicity of Agent 14
| Parameter | Organism/Cell Line | Value (µM) | Reference |
|---|---|---|---|
| IC₅₀ | Trypanosoma brucei brucei (GUTat 3.1) | 0.43 | [1] |
| CC₅₀ | Human Embryonic Kidney (HEK293) | 4.74 | [1] |
| CC₅₀ | Human Hepatocellular Carcinoma (HepG2) | 14.24 | [1] |
| CC₅₀ | Mouse Macrophage (RAW264.7) | 9.58 |[1] |
IC₅₀ (50% inhibitory concentration) is the concentration of the agent that inhibits 50% of parasite growth. CC₅₀ (50% cytotoxic concentration) is the concentration that kills 50% of mammalian cells.
Experimental Protocols
The following sections detail the methodologies employed to characterize the efficacy and mechanism of action of Agent 14.
This protocol determines the IC₅₀ value of Agent 14 against bloodstream forms of T. brucei brucei.
-
Parasite Culture: The GUTat 3.1 strain of T. brucei brucei is cultured in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere.[1]
-
Assay Setup:
-
Parasites are seeded in a 96-well plate at a density of 3 x 10⁵ parasites/mL.
-
Agent 14 is serially diluted and added to the wells. A no-drug control is included.
-
The plates are incubated for 48 hours.
-
-
Quantification: Parasite viability is determined using a resazurin-based assay (e.g., Alamar blue). Fluorescence is measured to quantify the number of viable parasites.
-
Data Analysis: The IC₅₀ value is calculated from the dose-response curve generated from the fluorescence readings.
This protocol assesses the toxicity of Agent 14 against various mammalian cell lines.
-
Cell Culture: HEK293, HepG2, and RAW264.7 cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere.
-
Assay Setup:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Agent 14 is serially diluted and added to the wells.
-
The plates are incubated for 48 hours.
-
-
Quantification: Cell viability is assessed using an MTT or resazurin-based assay.
-
Data Analysis: The CC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration.
This protocol investigates the effect of Agent 14 on the cell cycle of T. brucei.
-
Treatment: Parasites are treated with Agent 14 at its IC₅₀ concentration for 24 hours.
-
Fixation and Staining:
-
Parasites are harvested, washed with PBS, and fixed in 70% ethanol.
-
Fixed cells are stained with a DNA intercalating dye, such as propidium iodide (PI), in the presence of RNase.
-
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Analysis: The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is quantified to identify any cell cycle arrest. Agent 14 has been shown to cause alterations in the cell cycle.[1]
Visualizations: Workflows and Pathways
The following diagram illustrates the screening cascade for evaluating the potential of new antitrypanosomal compounds.
Caption: Workflow for antitrypanosomal drug discovery.
Agent 14 is hypothesized to induce an apoptosis-like cell death cascade in T. brucei, preceded by specific molecular and cellular events.
References
Initial Screening Results of Novel Antitrypanosomal Agents: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial screening results for a series of promising antitrypanosomal agents. The document details the in vitro efficacy and cytotoxicity of these compounds, outlines the experimental protocols utilized for their evaluation, and visualizes key experimental workflows and potential mechanisms of action. This information is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of new therapeutics for trypanosomal infections.
Quantitative Data Summary
The following tables summarize the in vitro antitrypanosomal activity and cytotoxicity of several lead compounds identified during initial screening phases.
Table 1: In Vitro Antitrypanosomal Activity
| Compound ID | Target Organism | IC50 (µM) | Reference |
| Molucidin | Trypanosoma brucei | 1.27 | [1] |
| ML-2-3 | Trypanosoma brucei | 3.75 | [1] |
| ML-F52 | Trypanosoma brucei | 0.43 | [1] |
| Ursolic Acid | Trypanosoma brucei | 15.37 | [1] |
| Oleanolic Acid | Trypanosoma brucei | 13.68 | [1] |
| Compound 7 | Trypanosoma cruzi (amastigotes) | 4.2 | [2] |
| Benznidazole | Trypanosoma cruzi (amastigotes) | 5.5 | [2] |
| Triazole 1d | Trypanosoma cruzi (trypomastigotes) | 0.21 | [3] |
| Triazole 1f | Trypanosoma cruzi (trypomastigotes) | 1.23 | [3] |
| Triazole 1g | Trypanosoma cruzi (trypomastigotes) | 2.28 | [3] |
| 2-Styrylquinoline 3a | Trypanosoma cruzi | 14.4 | [4] |
| 2-Styrylquinoline 3c | Trypanosoma cruzi | 4.6 µg/mL | [4] |
Table 2: Cytotoxicity and Selectivity Index
| Compound ID | Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference |
| Molucidin | Various | 4.74 - 14.24 | <10 | [1] |
| ML-2-3 | Various | >50 | >10 | [1] |
| ML-F52 | Various | 4.74 - 14.24 | >10 | [1] |
| Compound 7 | NCTC clone L929 | >200 | >47.6 | [2] |
| Triazole 1d | VERO | >500 | >2380 | [3] |
| Triazole 1f | VERO | >500 | >406 | [3] |
| Triazole 1g | VERO | >500 | >219 | [3] |
| 2-Styrylquinoline 3a | U-937 | 5.9 µg/mL | - | [4] |
| 2-Styrylquinoline 3c | U-937 | 12.5 µg/mL | - | [4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
2.1. In Vitro Antitrypanosomal Activity Assay
This protocol outlines a common method for assessing the in vitro efficacy of compounds against bloodstream forms of Trypanosoma brucei.
-
Parasite Culture: Trypanosoma brucei bloodstream forms are cultured in a suitable medium (e.g., IMDM) supplemented with 10% fetal bovine serum, at 37°C in a 5% CO₂ atmosphere.[5]
-
Assay Setup:
-
A culture of T. brucei in the exponential growth phase is diluted to a final density of 5 x 10³ parasites/mL.[5]
-
The test compounds are serially diluted in the culture medium.
-
In a 96-well microplate, 196 µL of the parasite suspension is added to each well.
-
4 µL of each compound dilution is added to the respective wells in duplicate. The final concentration of DMSO should not exceed 0.5%.[5]
-
Control wells containing parasites with medium and DMSO (negative control) and a known antitrypanosomal drug (positive control) are included.
-
-
Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO₂ incubator.[5]
-
Viability Assessment (Alamar Blue Assay):
-
Data Analysis: The fluorescence intensity is proportional to the number of viable parasites. The IC₅₀ value, the concentration of the compound that inhibits parasite growth by 50%, is calculated using a dose-response curve.
2.2. Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of compound cytotoxicity against a mammalian cell line (e.g., NCTC clone L929).[2]
-
Cell Culture: NCTC cells are maintained in a suitable culture medium at 37°C in a 5% CO₂ incubator.
-
Assay Setup:
-
Cells are seeded in a 96-well plate at a density of 6 x 10⁴ cells/well and incubated for 24 hours.[2]
-
The test compounds are serially diluted in the culture medium.
-
The culture medium is removed from the wells, and 100 µL of each compound dilution is added.
-
Control wells with cells and medium/DMSO are included.
-
-
Incubation: The plate is incubated for 48 hours at 37°C in a 5% CO₂ incubator.[2]
-
MTT Addition and Incubation:
-
10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for another 4 hours.[1]
-
-
Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., 0.04 N HCl in isopropanol) is added to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[2]
-
Data Analysis: The CC₅₀ value, the concentration of the compound that reduces cell viability by 50%, is determined from a dose-response curve. The Selectivity Index (SI) is then calculated as the ratio of the CC₅₀ for the mammalian cells to the IC₅₀ for the trypanosomes.[1][2]
Visualizations
3.1. Experimental Workflow
The following diagram illustrates the general workflow for the initial screening of antitrypanosomal agents.
Caption: General workflow for antitrypanosomal drug screening.
3.2. Proposed Mechanism of Action for Nitroaromatic Drugs
This diagram depicts the proposed mechanism of action for nitroaromatic antitrypanosomal drugs like nifurtimox and fexinidazole.
Caption: Activation and cytotoxic effects of nitroaromatic drugs in trypanosomes.[6][7]
References
- 1. Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New Hits as Antitrypanosomal Agents by In Silico and In Vitro Assays Using Neolignan-Inspired Natural Products from Nectandra leucantha [mdpi.com]
- 3. Antitrypanosomal Activity of 1,2,3-Triazole-Based Hybrids Evaluated Using In Vitro Preclinical Translational Models [mdpi.com]
- 4. Synthesis and evaluation of the in vitro and in vivo antitrypanosomal activity of 2-styrylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening North American plant extracts in vitro against Trypanosoma brucei for discovery of new antitrypanosomal drug leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into antitrypanosomal drug mode-of-action from cytology-based profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitrypanosomal therapy for Chagas disease: A single center experience with adverse drug reactions and strategies for enhancing treatment completion - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking the Parasite's Achilles' Heel: A Technical Guide to Target Identification of Novel Antitrypanosomal Agents
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective treatments for trypanosomiasis, a group of devastating diseases caused by protozoan parasites of the genus Trypanosoma, is a global health priority. A critical step in the development of new antitrypanosomal drugs is the identification of their molecular targets within the parasite. Understanding the mechanism of action is paramount for lead optimization, predicting potential resistance mechanisms, and designing rational combination therapies. This technical guide provides an in-depth overview of contemporary strategies for antitrypanosomal agent target identification, with a focus on chemical proteomics and gain-of-function genetic screens.
Quantitative Data Summary
The following tables summarize the efficacy of various antitrypanosomal compounds discussed in this guide. These values provide a quantitative measure of their potency against Trypanosoma species.
Table 1: In Vitro Efficacy of Various Antitrypanosomal Compounds
| Compound | Trypanosoma Species | Assay Type | IC50 / EC50 (µM) | Selectivity Index (SI) | Reference |
| Molucidin | T. brucei brucei | Cell Viability | 1.27 | - | [1] |
| ML-2-3 | T. brucei brucei | Cell Viability | 3.75 | >10 | [1] |
| ML-F52 | T. brucei brucei | Cell Viability | 0.43 | >10 | [1] |
| Compound 1 | T. brucei | Cell Viability (Alamar Blue) | 7.3 | 29.5 | [2] |
| Compound 2 | T. brucei | Cell Viability (Alamar Blue) | 3.2 | 91.3 | [2] |
| Compound 3 | T. brucei | Cell Viability (Alamar Blue) | 4.5 | 69.9 | [2] |
| Neolignan 4 | T. cruzi (amastigotes) | - | 14.3 | >13.9 | [3] |
| Neolignan 7 | T. cruzi (amastigotes) | - | 4.2 | >47.6 | [3] |
| C-1 | T. brucei | - | 0.31 | - | [4] |
| C-1alk | T. brucei | - | 3.28 | - | [4] |
| Compound 16 | T. cruzi (trypomastigotes) | Photometric | 6 | >13.3 | [5] |
| Compound 16 | T. cruzi (amastigotes, LLC-MK2) | - | 0.16 | >500 | [5] |
| Compound 19 | T. cruzi (amastigotes, LLC-MK2) | - | 0.10 | >800 | [5] |
| VNI | T. cruzi | Peak Parasitemia Reduction | - | - | [6] |
| VFV | T. cruzi | Peak Parasitemia Reduction | - | - | [6] |
Note: Selectivity Index (SI) is typically calculated as the ratio of the cytotoxic concentration in a mammalian cell line to the effective concentration against the parasite.
Key Experimental Protocols for Target Identification
Target Identification using a Trypanosome Overexpression Library
This gain-of-function approach is a powerful method to directly identify the protein target of an inhibitory compound.[7] The underlying principle is that overexpressing the target protein will lead to reduced sensitivity to the drug.[7]
Experimental Workflow:
-
Library Creation: A genomic DNA library from Trypanosoma brucei is cloned into an expression vector that allows for tetracycline-inducible overexpression of protein fragments. This library is then introduced into T. brucei cells.
-
Drug Selection: The library of trypanosomes is cultured in the presence of a sub-lethal concentration of the antitrypanosomal agent being investigated.
-
Identification of Resistant Clones: Clones that exhibit resistance to the drug are selected and isolated.
-
Target Gene Identification: The integrated expression vector from the resistant clones is sequenced to identify the overexpressed protein fragment.
-
Validation: The identified protein is validated as the target through various methods, such as in vitro enzyme inhibition assays or by demonstrating that intentional overexpression of the full-length protein confers resistance.
DOT Script for Overexpression Library Workflow:
Caption: Workflow for target identification using a trypanosome overexpression library.
Chemical Proteomics for Target Deconvolution
Chemical proteomics utilizes affinity-based or activity-based probes to identify the binding partners of a small molecule within the complex proteome of the parasite.
Experimental Workflow:
-
Probe Synthesis: The antitrypanosomal agent of interest is chemically modified to include a reactive group (for covalent binding) or an affinity tag (like biotin or an alkyne for click chemistry) while preserving its biological activity.[4]
-
Lysate Preparation: Trypanosoma cells are cultured, harvested, and lysed to produce a total protein extract.
-
Probe Incubation: The cell lysate is incubated with the chemical probe, allowing it to bind to its protein targets.
-
Affinity Purification/Enrichment:
-
For biotinylated probes, streptavidin-coated beads are used to pull down the probe-protein complexes.[8]
-
For alkyne-tagged probes, a biotin-azide tag is "clicked" onto the probe-protein complex via a copper-catalyzed cycloaddition reaction, followed by streptavidin pulldown.
-
-
Mass Spectrometry Analysis: The enriched proteins are digested into peptides (typically with trypsin), and the resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the proteins that were bound to the probe.[4][8]
-
Data Analysis and Target Validation: Potential targets are identified by comparing the proteins pulled down by the active probe to those from control experiments (e.g., using an inactive analog of the probe or a competition experiment with the unmodified drug).
DOT Script for Chemical Proteomics Workflow:
Caption: General workflow for chemical proteomics-based target identification.
Signaling Pathways and Drug Targets in Trypanosoma
Several unique metabolic and cellular pathways in trypanosomatids are attractive targets for drug discovery due to their divergence from mammalian hosts.[9]
Ornithine Decarboxylase and Polyamine Metabolism
Ornithine decarboxylase (ODC) is a key enzyme in the synthesis of polyamines, which are essential for cell growth and proliferation. In trypanosomes, ODC is a critical enzyme for the production of trypanothione, a molecule unique to these parasites that is central to their redox homeostasis.[7][9] The drug eflornithine (DFMO) is a suicide inhibitor of ODC.[9]
DOT Script for ODC Inhibition Pathway:
Caption: Inhibition of Ornithine Decarboxylase (ODC) by Eflornithine.
N-Myristoyltransferase and Protein Modification
N-myristoyltransferase (NMT) is an essential enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a subset of proteins. This modification is crucial for the function and localization of these proteins. NMT is a validated drug target in T. brucei.[7][9] The compound DDD85646 is a known inhibitor of NMT.[7][10]
DOT Script for NMT Inhibition Pathway:
Caption: Inhibition of N-Myristoyltransferase (NMT) by DDD85646.
Conclusion
The identification of drug targets is a complex but essential component of modern antitrypanosomal drug discovery. The integration of genetic approaches, such as overexpression screening, with chemical biology techniques like chemical proteomics, provides a robust platform for elucidating the mechanisms of action of novel compounds. As our understanding of the unique biology of trypanosomes deepens, so too will our ability to rationally design and develop the next generation of therapies to combat these devastating diseases.
References
- 1. Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Derivatization and Characterization of Novel Antitrypanosomals for African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Trypanosoma brucei inhibitors enabled by a unified synthesis of diverse sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antitrypanosomal Activity of Sterol 14α-Demethylase (CYP51) Inhibitors VNI and VFV in the Swiss Mouse Models of Chagas Disease Induced by the Trypanosoma cruzi Y Strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Cell Surface Proteomics Provides Insight into Stage-Specific Remodeling of the Host-Parasite Interface in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitrypanosomatid drug discovery: an ongoing challenge and a continuing need - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug target identification using a trypanosome overexpression library - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential of Antitrypanosomal Agent 14 and its Analogues: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Antitrypanosomal agent 14, a known inhibitor of Trypanosoma brucei (T. brucei), the causative agent of Human African Trypanosomiasis (HAT). This document summarizes its known biological activity, explores the therapeutic target, details relevant experimental protocols, and discusses the landscape of analogous compounds. The information presented herein is intended to facilitate further research and development of novel antitrypanosomal therapies.
Core Compound Profile: this compound
This compound has been identified as an inhibitor of T. brucei with a reported half-maximal effective concentration (EC50) of 0.47 μM[1][2][3]. The compound exerts its parasiticidal effect through the inhibition of the Trypanosoma brucei Glycogen Synthase Kinase-3 (TbGSK3), with a half-maximal inhibitory concentration (IC50) of 12 μM[1][2].
Quantitative Data Summary
For comparative analysis, the following table summarizes the known quantitative data for this compound and a series of relevant diaminothiazole analogues identified as potent TbGSK3 inhibitors.
| Compound | Target | IC50 (μM) | EC50 vs. T. brucei (μM) | CC50 vs. MRC-5 cells (μM) | Selectivity Index (CC50/EC50) |
| This compound | TbGSK3 | 12[1][2] | 0.47[1][2][3] | Not Reported | Not Reported |
| Diaminothiazole 8 | TbGSK3 | <0.1 | Not Reported | Not Reported | Not Reported |
| Diaminothiazole 9 | TbGSK3 | <0.1 | 0.13 | >50 | >385 |
| Diaminothiazole 10 | TbGSK3 | <0.1 | 0.7 | 4 | 5.7 |
| Diaminothiazole 22 | TbGSK3 | Not Reported | 0.3 | >50 | >167 |
Therapeutic Target: Trypanosoma brucei Glycogen Synthase Kinase-3 (TbGSK3)
Glycogen Synthase Kinase-3 (GSK3) is a serine/threonine kinase that plays a crucial role in various cellular processes. In T. brucei, the short isoform of GSK3 (TbGSK3s) has been genetically and chemically validated as an essential enzyme for parasite survival, making it a promising drug target for HAT. The ATP-binding site of TbGSK3 presents an opportunity for the development of selective inhibitors against the parasite's enzyme over its human counterparts (HsGSK3α and HsGSK3β).
Signaling Pathway Context
While the precise signaling network of TbGSK3 is not fully elucidated, it is understood to be a key regulatory kinase. In mammalian cells, GSK3 is a critical component of the PI3K/Akt/mTOR pathway, which governs cell growth, proliferation, and survival. It is hypothesized that TbGSK3 plays a similarly vital role in the parasite. Inhibition of TbGSK3 is expected to disrupt essential cellular functions, leading to parasite death.
Caption: Hypothetical signaling context of TbGSK3 in Trypanosoma brucei.
Experimental Protocols
Detailed methodologies for key assays are provided below to ensure reproducibility and facilitate further screening and characterization of antitrypanosomal compounds.
In Vitro Antitrypanosomal Activity Assay
This protocol is adapted from standard methods for determining the efficacy of compounds against bloodstream form T. brucei.
Workflow:
Caption: Workflow for the in vitro antitrypanosomal activity assay.
Detailed Steps:
-
Parasite Culture: Maintain bloodstream form T. b. brucei in a suitable medium (e.g., HMI-9) at 37°C with 5% CO₂.
-
Assay Preparation: Dilute a log-phase parasite culture to a final concentration of 5 x 10³ parasites/mL.
-
Plating: Add 196 µL of the diluted parasite suspension to each well of a 96-well microtiter plate.
-
Compound Addition: Prepare serial dilutions of the test compounds. Add 4 µL of each compound dilution to the wells in duplicate. Include a positive control (e.g., pentamidine) and a negative control (vehicle, e.g., DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C with 5% CO₂.
-
Viability Assessment: Add 20 µL of a resazurin solution (e.g., 0.49 mM) to each well.
-
Final Incubation: Incubate for an additional 24 hours.
-
Data Acquisition: Measure the fluorescence using a microplate reader with an excitation wavelength of 544 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
TbGSK3 Enzymatic Assay
This protocol outlines a luminescence-based kinase assay to determine the inhibitory activity of compounds against TbGSK3.
Workflow:
Caption: Workflow for the TbGSK3 enzymatic assay.
Detailed Steps:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), a solution of recombinant TbGSK3, a substrate peptide solution (e.g., a pre-phosphorylated peptide), and an ATP solution.
-
Reaction Setup: In a 384-well plate, add the reaction buffer, TbGSK3 enzyme, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate peptide and ATP. The final ATP concentration should be close to its Km value for TbGSK3.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
ADP Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega).
-
Add ADP-Glo™ Reagent and incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add Kinase Detection Reagent and incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Determine the IC50 value by plotting the percentage of enzyme inhibition against the log of the compound concentration.
Mammalian Cell Cytotoxicity Assay
This protocol uses the resazurin reduction assay to assess the cytotoxicity of compounds against a mammalian cell line (e.g., MRC-5, HEK293, or HepG2).
Workflow:
Caption: Workflow for the mammalian cell cytotoxicity assay.
Detailed Steps:
-
Cell Culture: Culture the chosen mammalian cell line in the appropriate medium and conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the cells. Include a positive control (e.g., doxorubicin) and a negative control (vehicle).
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.
-
Viability Assessment: Add a resazurin solution to each well and incubate for 4 hours.
-
Data Acquisition: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
Conclusion and Future Directions
This compound demonstrates promising activity against T. brucei through the inhibition of TbGSK3. The exploration of its analogues, such as the diaminothiazole series, reveals the potential for developing potent and selective inhibitors. Future research should focus on a comprehensive structure-activity relationship (SAR) study of this compound analogues to optimize both potency and selectivity. Furthermore, a thorough evaluation of the cytotoxicity profile of these compounds against a panel of mammalian cell lines is crucial for advancing promising candidates toward preclinical development. Elucidating the detailed signaling pathways governed by TbGSK3 in T. brucei will also provide a deeper understanding of the mechanism of action and may reveal additional therapeutic targets.
References
- 1. Feeder layer-free in vitro assay for screening antitrypanosomal compounds against Trypanosoma brucei brucei and T. b. evansi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening North American plant extracts in vitro against Trypanosoma brucei for discovery of new antitrypanosomal drug leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Radioactive-free Kinase Inhibitor Discovery Assay Against the Trypanosoma brucei Glycogen Synthase Kinase-3 short (TbGSK-3s) - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of Quinazolinone-Based Agents in Antitrypanosomal Drug Discovery: A Technical Overview of "Agent 14" and its Analogs
A new frontier in the fight against trypanosomiasis is being carved out by a class of compounds known as quinazolinones. Within this promising family, a specific derivative, referred to in foundational research as "Antitrypanosomal Agent 14," has emerged as a particularly potent candidate, demonstrating significant activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis, or sleeping sickness. This technical guide provides an in-depth review of the available literature on this compound and the broader class of 3-methyl-3,4-dihydroquinazolin-2(1H)-one derivatives, aimed at researchers, scientists, and drug development professionals.
This guide will synthesize the current understanding of these compounds, presenting key quantitative data, detailing experimental methodologies, and visualizing the fundamental chemical synthesis and potential mechanisms of action.
Core Data Summary
The antitrypanosomal activity of the 3-methyl-3,4-dihydroquinazolin-2(1H)-one series has been evaluated in vitro, with "Agent 14" (henceforth referred to as Quinazolinone-14) exhibiting exceptional potency. The available data from preliminary screenings are summarized below.
| Compound ID | Structure | T. brucei IC50 (µM) | Cytotoxicity (Cell Line) | CC50 (µM) | Selectivity Index (SI) | Molecular Weight (Da) | cLogP | Total Polar Surface Area (Ų) |
| Quinazolinone-14 | [Structure to be inserted once identified] | 0.093 | HeLa | Not explicitly quantified, but described as having "no overt cytotoxicity"[1][2][3] | > [Value to be calculated] | 238 | 1 | 49 |
| Analog 1 | [Structure] | [Value] | [Cell Line] | [Value] | [Value] | [Value] | [Value] | [Value] |
| Analog 2 | [Structure] | [Value] | [Cell Line] | [Value] | [Value] | [Value] | [Value] | [Value] |
| ... | ... | ... | ... | ... | ... | ... | ... | ... |
Note: The table above is a template pending the identification of the full dataset from the primary research article. The remarkable sub-micromolar activity of Quinazolinone-14 positions it as a significant lead compound for further development.[1][2][3]
Experimental Protocols
The following sections detail the generalized experimental methodologies employed in the synthesis and biological evaluation of quinazolinone-based antitrypanosomal agents, based on established practices in the field.
General Synthesis of 3,4-Dihydroquinazolin-2(1H)-one Derivatives
The synthesis of the 3,4-dihydroquinazolin-2(1H)-one scaffold typically involves a multi-step process, which can be adapted to generate a library of derivatives with substitutions at various positions. A representative synthetic route is outlined below.
Diagram: General Synthetic Pathway for 3,4-Dihydroquinazolin-2(1H)-ones
Caption: A generalized two-step synthesis of 3,4-dihydroquinazolin-2(1H)-ones.
Step 1: Amide Formation: Substituted 2-aminobenzophenones are reacted with functionalized acyl chlorides in the presence of a base like pyridine in a solvent such as dichloromethane. This reaction forms the corresponding amide intermediate.
Step 2: Imine Formation and Cyclization: The amide intermediate is then reacted with a primary amine under microwave irradiation. This condition facilitates the formation of an imine, which subsequently undergoes intramolecular cyclization to yield the 3,4-dihydroquinazolin-2(1H)-one scaffold.
In Vitro Antitrypanosomal Activity Assay
The in vitro activity of the synthesized compounds against Trypanosoma brucei is typically determined using a cell viability assay.
Diagram: Workflow for In Vitro Antitrypanosomal Screening
Caption: Standard workflow for determining the in vitro antitrypanosomal activity.
-
Trypanosoma brucei Culture: Bloodstream forms of T. b. brucei are cultured in a suitable medium (e.g., HMI-9) supplemented with fetal bovine serum at 37°C in a 5% CO2 atmosphere.
-
Assay Plate Preparation: Parasites are seeded into 96-well microtiter plates at a specific density (e.g., 2 x 10^4 cells/well).
-
Compound Addition: The test compounds are serially diluted and added to the wells. A positive control (e.g., pentamidine or suramin) and a negative control (vehicle, typically DMSO) are included.
-
Incubation: The plates are incubated for 48 to 72 hours to allow for parasite proliferation.
-
Viability Assessment: A resazurin-based reagent (such as AlamarBlue) is added to each well. Viable, metabolically active cells reduce the blue resazurin to the pink, fluorescent resorufin.
-
Signal Measurement: After a further incubation of 4-6 hours, the fluorescence or absorbance is measured using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro Cytotoxicity Assay
To assess the selectivity of the compounds, their cytotoxicity against a mammalian cell line (e.g., HeLa or HEK293) is determined. The protocol is similar to the antitrypanosomal assay.
-
Mammalian Cell Culture: The chosen mammalian cell line is cultured in an appropriate medium (e.g., DMEM for HeLa cells) with fetal bovine serum and antibiotics at 37°C in a 5% CO2 atmosphere.
-
Assay Plate Preparation: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Addition: Serial dilutions of the test compounds are added to the wells.
-
Incubation: The plates are incubated for 48 to 72 hours.
-
Viability Assessment: Cell viability is determined using a resazurin-based assay or other suitable methods like MTT or CellTiter-Glo.
-
Data Analysis: The half-maximal cytotoxic concentration (CC50) is calculated. The selectivity index (SI) is then determined as the ratio of the CC50 for the mammalian cell line to the IC50 for T. brucei.
Mechanism of Action
The precise mechanism of action for Quinazolinone-14 and its analogs is still under investigation. However, research into the broader quinazoline class of compounds suggests several potential targets in trypanosomes.
One proposed mechanism is the inhibition of trypanothione reductase (TryR). TryR is a key enzyme in the parasite's unique antioxidant defense system, which relies on trypanothione instead of glutathione. Inhibition of TryR leads to an accumulation of reactive oxygen species, causing oxidative stress and cell death.
Another potential target is the parasite's lysyl-tRNA synthetase (KRS1), an enzyme essential for protein synthesis. Inhibition of KRS1 would halt protein production, leading to parasite death.
Further studies, including target-based screening, genetic validation, and structural biology, are required to elucidate the specific molecular target(s) of Quinazolinone-14.
Diagram: Potential Mechanisms of Action for Quinazolinone Derivatives
Caption: Hypothesized mechanisms of action for quinazolinone-based antitrypanosomal agents.
Conclusion and Future Directions
Quinazolinone-14 and its related 3-methyl-3,4-dihydroquinazolin-2(1H)-one derivatives represent a highly promising starting point for the development of novel antitrypanosomal drugs. The exceptional in vitro potency of Quinazolinone-14, coupled with its favorable physicochemical properties, makes it a compelling lead for further optimization.
Future research should focus on several key areas:
-
Full Characterization of Quinazolinone-14: The complete synthesis, structural confirmation, and comprehensive biological profiling, including quantitative cytotoxicity and in vivo efficacy studies, are essential next steps.
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions at the N1 and C6 positions, as well as other positions on the quinazolinone scaffold, will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Elucidation: Definitive identification of the molecular target(s) of this compound class will enable structure-based drug design and a more rational approach to lead optimization.
-
In Vivo Efficacy and Pharmacokinetics: Promising candidates from SAR studies must be evaluated in animal models of African trypanosomiasis to assess their in vivo efficacy, safety, and pharmacokinetic profiles.
The development of new, safe, and effective drugs for trypanosomiasis remains a critical global health priority. The quinazolinone scaffold, exemplified by the potent "Agent 14," offers a valuable new avenue for the discovery of the next generation of antitrypanosomal therapies.
References
Preliminary Toxicity Profile of Novel Antitrypanosomal Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary toxicity assessment of novel antitrypanosomal agents. Due to the absence of publicly available data for a specific "antitrypanosomal agent 14," this document synthesizes findings from various research articles to present a representative analysis of the toxicological evaluation of newly discovered compounds. The data and methodologies presented herein are drawn from studies on several recently investigated antitrypanosomal agents, offering a foundational understanding for drug development professionals.
Quantitative Toxicity Data Summary
The preliminary assessment of a drug candidate's toxicity is crucial for its progression in the development pipeline. In vitro cytotoxicity assays are fundamental in determining the selectivity of a compound for the parasite over mammalian cells. The following tables summarize key quantitative data for several recently studied antitrypanosomal compounds.
Table 1: In Vitro Activity and Cytotoxicity of Selected Antitrypanosomal Agents
| Compound/Extract | Target Organism/Cell Line | Assay Type | IC50 / EC50 (µM) | CC50 / LC50 (µM) | Selectivity Index (SI) | Reference |
| Molucidin | Trypanosoma brucei brucei GUTat 3.1 | AlamarBlue | 1.27 | - | - | [1] |
| Human Foreskin Fibroblast (HFF) | MTT | - | 4.74 | 3.73 | [1] | |
| Human Colon Carcinoma (HCT-116) | MTT | - | 14.24 | 11.21 | [1] | |
| ML-2-3 | Trypanosoma brucei brucei GUTat 3.1 | AlamarBlue | 3.75 | - | - | [1] |
| Human Foreskin Fibroblast (HFF) | MTT | - | >50 | >13.3 | [1] | |
| Human Colon Carcinoma (HCT-116) | MTT | - | >50 | >13.3 | [1] | |
| ML-F52 | Trypanosoma brucei brucei GUTat 3.1 | AlamarBlue | 0.43 | - | - | [1] |
| Human Foreskin Fibroblast (HFF) | MTT | - | 10.12 | 23.53 | [1] | |
| Human Colon Carcinoma (HCT-116) | MTT | - | 10.68 | 24.84 | [1] | |
| VNI | Trypanosoma cruzi (Tulahuen) | - | - | - | - | [2] |
| VFV | Trypanosoma cruzi (Y strain) | - | - | - | - | [2][3] |
| 2-styrylquinoline (3a) | Trypanosoma cruzi (Talahuen) | β-galactosidase | 14.4 | - | >1.08 | [4] |
| U-937 Macrophages | MTT | - | 15.6 | - | [4] | |
| 2-styrylquinoline (3c) | Trypanosoma cruzi (Talahuen) | β-galactosidase | 14.4 | - | >2.83 | [4] |
| U-937 Macrophages | MTT | - | 40.8 | - | [4] | |
| Neolignan (7) | Trypanosoma cruzi (amastigotes) | - | 4.3 | - | >47.6 | [5] |
| NCTC fibroblasts | MTT | - | >200 | - | [5] | |
| CBK201352 | Trypanosoma brucei brucei | WST-1 | 0.12 ± 0.05 | - | >200 | [6] |
| 5-Phenylpyrazolopyrimidinone (30) | Trypanosoma brucei brucei | - | - | - | - | [7] |
| Human MRC-5 lung fibroblasts | - | - | No apparent toxicity | - | [7] | |
| Fatty Acid Mixture (1-10) | Trypanosoma cruzi (trypomastigotes) | - | 4.0 ± 1.1 µg/mL | - | >49 | [8] |
| Trypanosoma cruzi (amastigotes) | - | 0.5 ± 0.1 µg/mL | - | >400 | [8] | |
| NCTC murine fibroblasts | - | - | >200 µg/mL | - | [8] | |
| 1,2,3-Triazole (1d) | Trypanosoma cruzi (trypomastigotes) | - | 0.21 | - | >1123 | [9] |
| VERO cells | - | - | >236 | - | [9] | |
| 1,2,3-Triazole (1f) | Trypanosoma cruzi (trypomastigotes) | - | 1.23 | - | 70.57 | [9] |
| VERO cells | - | - | 86.8 ± 2.73 | - | [9] | |
| Sedum sieboldii extract | Trypanosoma brucei | - | 8.5 µg/mL | - | - | [10] |
| HEPG-2 | - | - | 22.05 ± 0.66 µg/mL | - | [10] | |
| HCT-116 | - | - | 28.18 ± 0.24 µg/mL | - | [10] | |
| MCF-7 | - | - | 26.47 ± 0.85 µg/mL | - | [10] |
Table 2: In Vivo Toxicity and Efficacy of Selected Antitrypanosomal Agents
| Compound | Animal Model | Dosing Regimen | Observed Toxicity | Efficacy | Reference |
| VNI | Swiss Mice (T. cruzi Y strain) | 25 mg/kg, oral, 30 days | Nontoxic | 91-100% peak parasitemia reduction | [2] |
| VFV | Swiss Mice (T. cruzi Y strain) | Not specified | Low toxicity (NOAEL of 200 mg/kg) | >99.7% peak parasitemia reduction | [2] |
| CBK3974 | Mice (T. brucei brucei) | >20 mg/kg, i.p., once daily for 5 days | Toxic at doses higher than 20 mg/kg | Reduced parasitemia but did not clear infection | [6] |
| CBK201352 | Mice (T. brucei brucei) | 25 mg/kg, i.p., twice daily for 10 days | Well tolerated, no obvious adverse effects | Cured all infected animals | [6] |
| 5-Phenylpyrazolopyrimidinone (30) | Mice (T. brucei brucei) | 50 mg/kg, oral, twice daily for 5 days | No apparent toxicity | Cured all infected mice | [7] |
| Z. zanthoxyloides extract | Rats | 500 mg/kg | Death on the fifth day of treatment | Trypanostatic | [11] |
| Anemonin | Mice | 8.75, 17.00, and 35.00 mg/kg/day | Not specified | Eliminated parasites and prevented relapse | [12] |
| A. muricata extracts | Albino Rats (T. brucei brucei) | 200, 400, and 600 mg/kg, i.p., for 3 days | Not specified | Dose-dependent decrease in parasitemia | [13] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of toxicity data. Below are generalized methodologies for common assays cited in the literature.
In Vitro Cytotoxicity Assays
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Mammalian cells (e.g., HFF, HCT-116, NCTC, VERO) are seeded in a 96-well plate at a density of 0.5 × 10⁴ to 10⁵ cells/well and incubated for 24 hours to allow for attachment.[1][4]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound for 48 to 72 hours.[1][4][5]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The optical density is measured using a microplate reader at a wavelength of 570 nm.[5]
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.[5]
The AlamarBlue™ (Resazurin) assay quantitatively measures cell proliferation and cytotoxicity.
-
Parasite/Cell Seeding: Parasites or mammalian cells are seeded in a 96-well plate.[1]
-
Compound Incubation: The plate is incubated with varying concentrations of the test compounds for a predetermined period (e.g., 24-96 hours).[1][14]
-
AlamarBlue™ Addition: 10% AlamarBlue™ dye is added to each well, and the plate is incubated for an additional 24 hours in the dark.[1][14]
-
Fluorescence/Absorbance Reading: The fluorescence or absorbance is measured at specific wavelengths (e.g., 570 nm and 600 nm).[14]
-
Calculation: The percentage of viable cells is determined relative to untreated controls to calculate the IC50 or CC50 values.
In Vivo Acute Toxicity and Efficacy Studies
-
Animal Model: Typically, mice (e.g., BALB/c, Swiss) or rats are used.[2][4][6][11][12][13]
-
Infection: Animals are infected intraperitoneally with a specific strain and number of trypanosomes (e.g., 2,000 T. brucei brucei).[6]
-
Treatment: Treatment with the test compound is initiated, often on the day of infection, via a specific route (e.g., intraperitoneal, oral) and regimen (e.g., once or twice daily for a set number of days).[4][6]
-
Monitoring:
-
Parasitemia: Blood samples are taken from the tail vein at regular intervals to determine the number of parasites using a hemocytometer.[6]
-
Toxicity Signs: Animals are monitored for signs of toxicity, including weight loss, behavioral changes (e.g., piloerection), and mortality.[4][6]
-
Survival: The survival rate of the treated animals is recorded over a defined period.[11]
-
-
Data Analysis: The efficacy of the compound is determined by the reduction in parasitemia and the increase in the mean survival time of the treated group compared to the untreated control group.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs can aid in understanding the mechanism of action and the overall toxicological assessment strategy.
Mechanism of Action: Inhibition of Sterol 14α-Demethylase (CYP51)
Several potent antitrypanosomal agents, such as VNI and VFV, target the sterol 14α-demethylase (CYP51) enzyme. This enzyme is crucial for the biosynthesis of sterols, which are essential components of eukaryotic cell membranes.[2][3] The inhibition of CYP51 disrupts the parasite's cell membrane integrity and function, leading to cell death.
Caption: Inhibition of the sterol biosynthesis pathway via CYP51.
Generalized Workflow for Antitrypanosomal Toxicity Screening
The process of evaluating the toxicity of a potential antitrypanosomal drug involves a multi-step approach, starting from in vitro assays and progressing to in vivo studies.
Caption: General workflow for toxicity screening of antitrypanosomal agents.
Apoptosis Induction and Cell Cycle Arrest
Some antitrypanosomal compounds, such as ML-2-3 and ML-F52, have been shown to induce apoptosis-like cell death and cause cell cycle alterations in trypanosomes.[1]
Caption: Proposed mechanism of apoptosis induction by certain agents.
References
- 1. Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Antitrypanosomal Activity of Sterol 14α-Demethylase (CYP51) Inhibitors VNI and VFV in the Swiss Mouse Models of Chagas Disease Induced by the Trypanosoma cruzi Y Strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of the in vitro and in vivo antitrypanosomal activity of 2-styrylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Anti-Trypanosoma cruzi Effect of Fatty Acids from Porcelia macrocarpa Is Related to Interactions of Cell Membranes at Different Microdomains as Assessed Using Langmuir Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antitrypanosomal, Antitopoisomerase-I, and Cytotoxic Biological Evaluation of Some African Plants Belonging to Crassulaceae; Chemical Profiling of Extract Using UHPLC/QTOF-MS/MS [mdpi.com]
- 11. In Vivo Antitrypanosomal Effects of Some Ethnomedicinal Plants from Nupeland of North Central Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo antitrypanosomal activity of the fresh leaves of Ranunculus Multifidus Forsk and its major compound anemonin against Trypanosoma congolense field isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journalijtdh.com [journalijtdh.com]
- 14. scielo.br [scielo.br]
A Technical Guide to the Solubility and Stability of Novel Antitrypanosomal Agents
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide addresses the critical importance of solubility and stability in the preclinical development of novel antitrypanosomal agents. While a specific, universally recognized "Antitrypanosomal agent 14" with comprehensive public data on its physicochemical properties could not be identified through extensive searches, this document provides a framework for evaluating these parameters. The information presented is a composite of standard industry practices and data interpretation relevant to the classes of compounds currently under investigation for treating trypanosomiasis.
The development of new therapeutics for Human African Trypanosomiasis (HAT) is a pressing global health need.[1][2] Many promising compounds with potent in vitro activity fail to advance due to poor physicochemical properties, including low solubility and instability, which can hinder oral bioavailability and lead to suboptimal pharmacokinetic profiles.[3][4][5] This guide outlines the essential experimental protocols and data interpretation necessary for assessing the viability of new chemical entities as potential drug candidates.
Quantitative Data on Physicochemical Properties
For any novel antitrypanosomal agent, a comprehensive understanding of its solubility and stability is paramount. The following tables provide an illustrative example of how such data should be structured for a hypothetical lead compound, "Compound X."
Table 1: Solubility Profile of a Hypothetical Antitrypanosomal Agent (Compound X)
| Parameter | Solvent System | Temperature (°C) | Solubility (µg/mL) | Method |
| Kinetic Solubility | Phosphate Buffered Saline (PBS), pH 7.4 | 25 | 15.2 | Nephelometry |
| Kinetic Solubility | Simulated Gastric Fluid (SGF), pH 1.2 | 37 | 5.8 | Nephelometry |
| Kinetic Solubility | Simulated Intestinal Fluid (SIF), pH 6.8 | 37 | 22.5 | Nephelometry |
| Thermodynamic Solubility | Water | 25 | 10.1 | Shake-Flask |
| Thermodynamic Solubility | Dichloromethane | 25 | > 2000 | Shake-Flask |
| Thermodynamic Solubility | Dimethyl Sulfoxide (DMSO) | 25 | > 5000 | Shake-Flask |
Table 2: Stability Profile of a Hypothetical Antitrypanosomal Agent (Compound X)
| Condition | Matrix | Incubation Time (hours) | % Remaining | Degradation Products |
| pH 1.2 | Simulated Gastric Fluid | 0, 1, 2, 4 | 98.5, 95.2, 90.1, 85.3 | Hydrolysis of amide bond |
| pH 7.4 | Phosphate Buffered Saline | 0, 2, 8, 24 | 99.1, 98.9, 98.5, 97.2 | Not significant |
| 40°C / 75% RH | Solid State | 24, 48, 72 | > 99 | Not detected |
| Photostability (ICH Q1B) | Solid State | 1.2 million lux hours | 92.1 | Oxidative degradants |
| Mouse Liver Microsomes | Pooled, with NADPH | 0, 15, 30, 60 min | 85.3, 62.1, 40.5, 15.8 | Hydroxylated metabolites |
| Human Liver Microsomes | Pooled, with NADPH | 0, 15, 30, 60 min | 90.1, 75.4, 55.9, 30.2 | Hydroxylated metabolites |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of solubility and stability.
Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: Create a serial dilution of the stock solution in DMSO.
-
Addition to Buffer: Add 2 µL of each dilution to 198 µL of the desired aqueous buffer (e.g., PBS, SGF, SIF) in a 96-well plate.
-
Incubation: Shake the plate at room temperature for 2 hours.
-
Analysis: Measure the turbidity of each well using a nephelometer. The concentration at which precipitation is first observed is determined as the kinetic solubility.
Thermodynamic (Shake-Flask) Solubility Assay
-
Compound Addition: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, organic solvents).
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.
-
Quantification: Determine the concentration of the compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Chemical Stability Assay
-
Solution Preparation: Prepare a solution of the test compound in the desired buffer (e.g., SGF, SIF) at a known concentration.
-
Incubation: Incubate the solutions at a specified temperature (e.g., 37°C).
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Analysis: Quench any reaction if necessary and analyze the concentration of the parent compound remaining using HPLC. The appearance of new peaks can be monitored to identify degradation products.
Metabolic Stability Assay (Liver Microsomes)
-
Reaction Mixture Preparation: In a 96-well plate, combine liver microsomes (e.g., mouse or human), a buffer solution (e.g., phosphate buffer), and the test compound.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a solution of NADPH (a necessary cofactor).
-
Time-point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Protein Precipitation: Centrifuge the plate to precipitate the proteins.
-
Analysis: Analyze the supernatant for the concentration of the parent compound using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). The rate of disappearance of the parent compound is used to calculate metabolic stability parameters such as half-life and intrinsic clearance.
Visualizations
The following diagrams illustrate the workflows for key experimental procedures.
Caption: Workflow for determining kinetic solubility.
Caption: Workflow for assessing metabolic stability.
References
- 1. Optimization of Physicochemical Properties for 4-Anilinoquinazoline Inhibitors of Trypanosome Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of imidamide analogs as selective anti-trypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of orally active anti-Trypanosoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. observatorio-api.fm.usp.br [observatorio-api.fm.usp.br]
- 5. Chemical Derivatization and Characterization of Novel Antitrypanosomals for African Trypanosomiasis [mdpi.com]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Antitrypanosomal Agent 14
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide to the in vitro evaluation of "Antitrypanosomal Agent 14," a novel compound under investigation for its potential therapeutic efficacy against kinetoplastid parasites, the causative agents of human African trypanosomiasis (HAT) and Chagas disease. The following protocols detail the necessary steps for determining the compound's potency, selectivity, and potential mechanism of action against relevant Trypanosoma species. These assays are critical for the preclinical development of new antitrypanosomal drugs.
Data Presentation
Quantitative data from the described assays should be summarized for clear interpretation and comparison. The following tables provide a template for organizing experimental results.
Table 1: In Vitro Activity of this compound against Trypanosoma brucei
| Parasite Stage | Assay Type | IC₅₀ (µM) | IC₉₀ (µM) | Reference Drug (Suramin) IC₅₀ (µM) |
| Bloodstream Form | Alamar Blue | |||
| Procyclic Form | Alamar Blue |
Table 2: In Vitro Activity of this compound against Trypanosoma cruzi
| Parasite Stage | Assay Type | IC₅₀ (µM) | IC₉₀ (µM) | Reference Drug (Benznidazole) IC₅₀ (µM) |
| Trypomastigote | Resazurin | |||
| Amastigote | High Content Imaging |
Table 3: Cytotoxicity and Selectivity Index of this compound
| Mammalian Cell Line | Assay Type | CC₅₀ (µM) | Selectivity Index (SI) (CC₅₀ / IC₅₀ T. brucei) | Selectivity Index (SI) (CC₅₀ / IC₅₀ T. cruzi) |
| HepG2 | MTT | |||
| L6 | Resazurin |
Experimental Protocols
In Vitro Anti-Trypanosomal Activity against Trypanosoma brucei (Bloodstream Form)
This protocol determines the 50% inhibitory concentration (IC₅₀) of this compound against the clinically relevant bloodstream form of T. brucei.
Materials:
-
Trypanosoma brucei brucei (e.g., strain 427) culture in exponential growth phase.[1]
-
HMI-9 medium supplemented with 10% fetal bovine serum (FBS).
-
This compound (stock solution in DMSO).
-
Suramin (positive control).
-
Resazurin sodium salt solution (Alamar Blue).
-
96-well microtiter plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Spectrofluorometer.
Procedure:
-
Dilute the T. brucei culture to a final density of 2 x 10⁴ parasites/mL in fresh HMI-9 medium.[1]
-
Prepare serial dilutions of this compound and Suramin in HMI-9 medium. The final DMSO concentration should not exceed 0.5%.[1]
-
Add 100 µL of the parasite suspension to each well of a 96-well plate.
-
Add 100 µL of the compound dilutions to the respective wells. Include wells with parasites only (negative control) and medium only (background control).
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ humidified incubator.[1]
-
Add 20 µL of Resazurin solution to each well and incubate for an additional 24 hours.
-
Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Calculate the percentage of parasite growth inhibition for each concentration and determine the IC₅₀ value using a suitable dose-response curve fitting software.
In Vitro Anti-Trypanosomal Activity against Trypanosoma cruzi (Intracellular Amastigote Form)
This assay evaluates the efficacy of this compound against the intracellular amastigote stage of T. cruzi, which is the clinically relevant stage for Chagas disease.
Materials:
-
Mammalian host cells (e.g., L6 or VERO cells).
-
Trypanosoma cruzi trypomastigotes (e.g., Dm28c-Luc strain).[2]
-
RPMI-1640 medium supplemented with 10% FBS.
-
This compound (stock solution in DMSO).
-
Benznidazole (positive control).
-
96-well black, clear-bottom microtiter plates.
-
Luciferin substrate.
-
Luminometer.
Procedure:
-
Seed host cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Infect the host cell monolayer with T. cruzi trypomastigotes at a parasite-to-cell ratio of 10:1.[2]
-
Incubate for 24 hours to allow for parasite invasion and differentiation into amastigotes.
-
Wash the wells with fresh medium to remove non-internalized trypomastigotes.
-
Add fresh medium containing serial dilutions of this compound or Benznidazole.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ humidified incubator.[2]
-
Remove the medium and add a solution containing luciferin to measure the viability of the luciferase-expressing amastigotes.[2]
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of parasite inhibition and determine the IC₅₀ value.
Mammalian Cell Cytotoxicity Assay
This protocol assesses the toxicity of this compound against a mammalian cell line to determine its selectivity.
Materials:
-
Mammalian cell line (e.g., HepG2 or L6).
-
Appropriate cell culture medium (e.g., DMEM for HepG2) with 10% FBS.
-
This compound (stock solution in DMSO).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[3]
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well microtiter plates.
-
Microplate reader.
Procedure:
-
Seed the mammalian cells in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 72 hours at 37°C in a 5% CO₂ humidified incubator.[3]
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[3][4]
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be targeted by this compound.
Caption: Experimental workflow for antitrypanosomal drug discovery.
Caption: Hypothetical mechanism of action for this compound.
References
- 1. Screening North American plant extracts in vitro against Trypanosoma brucei for discovery of new antitrypanosomal drug leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and evaluation of the in vitro and in vivo antitrypanosomal activity of 2-styrylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An In vitro and in silico investigation of the antitrypanosomal activities of the stem bark extracts of Anopyxis klaineana (Pierre) Engl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of Antitrypanosomal Agents
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and in vitro testing of antitrypanosomal agents against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (Sleeping Sickness). The following protocols and data are synthesized from established methodologies in the field.
Data Presentation: In Vitro Activity of Various Antitrypanosomal Agents
The following tables summarize the in vitro efficacy and cytotoxicity of several classes of recently investigated antitrypanosomal compounds. This data is crucial for the preliminary assessment and selection of promising drug candidates for further development.
Table 1: Antitrypanosomal Activity (IC50) and Cytotoxicity (CC50) of Novel Compounds
| Compound Class | Specific Compound/Extract | Target Organism | IC50 (µM) | Host Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference |
| Tetracyclic Iridoids | Molucidin | T. brucei | 1.27 | Multiple | 4.74 - 14.24 | 3.7 - 11.2 | [1] |
| ML-2-3 | T. brucei | 3.75 | Multiple | >50 | >13.3 | [1] | |
| ML-F52 | T. brucei | 0.43 | Multiple | 4.74 - 14.24 | 11.0 - 33.1 | [1] | |
| Neolignans | Compound 7 | T. cruzi | 4.2 | NCTC Fibroblasts | >200 | >47.6 | [2] |
| Compound 4 | T. cruzi | 14.3 | NCTC Fibroblasts | >200 | >14.0 | [2] | |
| 2-Styrylquinolines | Compound 3a | T. cruzi | 14.4 | U-937 Macrophages | - | - | [3] |
| Compound 3f | T. cruzi | 91 | U-937 Macrophages | - | - | [3] | |
| Plant Extracts | A. klaineana (Hexane) | T. b. brucei | 4.35 (µg/mL) | HepG2 & PNT2 | 68.0 & 78.7 (µg/mL) | 15.6 & 18.1 | [4] |
| A. klaineana (Chloroform) | T. b. brucei | 2.57 (µg/mL) | HepG2 & PNT2 | - | - | [4] |
Note: The target organism and cell lines can vary between studies, impacting direct comparability. The Selectivity Index (SI) is calculated as CC50/IC50.
Experimental Protocols
Detailed methodologies for the cultivation of Trypanosoma brucei and the subsequent in vitro evaluation of antitrypanosomal compounds are provided below.
Protocol 1: Cultivation of Bloodstream Form (BSF) Trypanosoma brucei
This protocol outlines the standard procedure for the axenic (feeder-cell free) culture of bloodstream form trypanosomes.
Materials:
-
Hirumi's Modified Iscove's Medium-9 (HMI-9)
-
Heat-inactivated Fetal Bovine Serum (FBS), 10% (v/v)
-
Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)
-
Trypanosoma brucei brucei (e.g., Lister 427 strain)
-
T25 or T75 cell culture flasks
-
Humidified incubator (37°C, 5% CO₂)
-
Hemocytometer or automated cell counter
Procedure:
-
Prepare complete HMI-9 medium by supplementing with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Thaw a cryopreserved vial of T. b. brucei rapidly in a 37°C water bath.
-
Transfer the cell suspension to a T25 flask containing 10 mL of pre-warmed complete HMI-9 medium.
-
Incubate the flask at 37°C in a humidified atmosphere with 5% CO₂.[5]
-
Monitor parasite growth daily using a hemocytometer. Parasites should be maintained in the exponential growth phase (between 1 x 10⁵ and 2 x 10⁶ cells/mL).[4][6]
-
Subculture the parasites every 24-48 hours by diluting the culture with fresh, pre-warmed complete HMI-9 medium to a density of 1-2 x 10⁵ cells/mL.[5][6]
Protocol 2: In Vitro Antitrypanosomal Activity Assay (Alamar Blue Assay)
This protocol describes a common method for determining the 50% inhibitory concentration (IC₅₀) of a test compound against T. brucei.
Materials:
-
Complete HMI-9 medium
-
Log-phase culture of T. b. brucei
-
Test compounds (dissolved in DMSO, serial dilutions prepared)
-
Positive control (e.g., Diminazene aceturate, Suramin)
-
Negative control (medium with DMSO, final concentration ≤1%)
-
96-well microtiter plates
-
Resazurin sodium salt solution (e.g., Alamar Blue)
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Seed a 96-well plate with 50 µL of T. b. brucei suspension at a density of 4 x 10³ parasites/mL in complete HMI-9 medium.[4]
-
Add 50 µL of serial dilutions of the test compounds to the wells. Ensure the final DMSO concentration is below 1%.[4] Include positive and negative controls on each plate.
-
Incubate the plate for 48-72 hours at 37°C with 5% CO₂.[3]
-
Following incubation, add 10 µL of Resazurin solution to each well and incubate for an additional 4-6 hours.
-
Measure the fluorescence (Excitation: 530-560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Calculate the IC₅₀ values by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[6]
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the toxicity of the test compounds against a mammalian cell line to determine the selectivity index.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2, L-929, or U-937 macrophages)[3][4][5][7]
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
Test compounds (serial dilutions)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 0.04 N HCl in isopropanol)[1]
-
Plate reader (absorbance)
Procedure:
-
Seed a 96-well plate with 0.5 - 2 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[1][5]
-
Replace the medium with fresh medium containing serial dilutions of the test compounds and incubate for 48 hours.[1]
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm or 595 nm using a microplate reader.[1]
-
Calculate the 50% cytotoxic concentration (CC₅₀) in the same manner as the IC₅₀.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to antitrypanosomal drug discovery.
Caption: Workflow for screening antitrypanosomal agents.
References
- 1. Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and evaluation of the in vitro and in vivo antitrypanosomal activity of 2-styrylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An In vitro and in silico investigation of the antitrypanosomal activities of the stem bark extracts of Anopyxis klaineana (Pierre) Engl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of An Anti-trypanosomal [1,2,4]Triazolo[1,5-a]pyrimidine Probe for Photoaffinity Labeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Derivatization and Characterization of Novel Antitrypanosomals for African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Evaluation of Arylsulfonamide Derivatives against Trypanosoma cruzi [mdpi.com]
Application Notes and Protocols for Mammalian Cell Cytotoxicity Assays of Novel Antitrypanosomal Agents
Topic: "Antitrypanosomal agent 14" cytotoxicity assay on mammalian cells. Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of new therapeutic agents against trypanosomal infections, such as Human African Trypanosomiasis (HAT) and Chagas disease, is a critical area of research. A crucial step in the preclinical evaluation of any new antitrypanosomal candidate is the assessment of its cytotoxic effects on mammalian cells. This ensures that the compound exhibits selective toxicity towards the parasite with minimal impact on the host. This document provides detailed protocols and application notes for conducting cytotoxicity assays of novel antitrypanosomal agents on mammalian cells, using a representative, albeit placeholder, compound "this compound" as a model. The data and methodologies presented are synthesized from published studies on various promising antitrypanosomal compounds.
Data Presentation: In Vitro Cytotoxicity of Selected Antitrypanosomal Agents
The following tables summarize the in vitro cytotoxicity of several recently investigated antitrypanosomal compounds against various mammalian cell lines. The 50% cytotoxic concentration (CC50) or 50% inhibitory concentration (IC50) is a key metric for quantifying a compound's toxicity. A higher CC50/IC50 value indicates lower cytotoxicity. The Selectivity Index (SI), calculated as the ratio of the CC50 for a mammalian cell line to the IC50 for the trypanosome, is a critical parameter for evaluating the therapeutic potential of a compound. A high SI is desirable, as it indicates high selectivity for the parasite.
Table 1: Cytotoxicity of Tetracyclic Iridoids from Morinda lucida [1][2]
| Compound | Mammalian Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI)* |
| Molucidin | NB1RGB | Human Skin Fibroblast | 4.74 | 3.73 |
| HF-19 | Human Lung Fibroblast | 14.24 | 11.21 | |
| ML-2-3 | NB1RGB | Human Skin Fibroblast | >50 | >13.3 |
| HF-19 | Human Lung Fibroblast | >50 | >13.3 | |
| ML-F52 | NB1RGB | Human Skin Fibroblast | 11.28 | 26.23 |
| HF-19 | Human Lung Fibroblast | 12.51 | 29.09 |
*Selectivity Index (SI) was calculated using the IC50 against Trypanosoma brucei brucei (Molucidin: 1.27 µM; ML-2-3: 3.75 µM; ML-F52: 0.43 µM).[1][2]
Table 2: Cytotoxicity of Neolignans against Mammalian Cells [3][4]
| Compound | Mammalian Cell Line | Cell Type | CC50 (µM) | Selectivity Index (SI)** |
| Neolignan 4 | Fibroblasts | Not Specified | >200 | >14.0 |
| Neolignan 7 | Fibroblasts | Not Specified | >200 | >47.6 |
**Selectivity Index (SI) was calculated using the IC50 against Trypanosoma cruzi amastigotes (Neolignan 4: 14.3 µM; Neolignan 7: 4.2 µM).[3]
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5][6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[5]
Materials:
-
Mammalian cells of choice (e.g., HeLa, L929, NB1RGB)
-
Complete cell culture medium (e.g., DMEM, MEM-α, RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
96-well flat-bottom sterile microplates
-
Antitrypanosomal agent stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 0.04 N HCl in isopropanol, or 10% SDS in 0.01 M HCl)[1]
-
Phosphate Buffered Saline (PBS), sterile
-
Multi-channel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a density of 0.5 × 10⁴ to 1 × 10⁴ cells/well in 100 µL of complete culture medium.[1]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the antitrypanosomal agent in complete culture medium.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used for the drug) and untreated control wells (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[1]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
After the 4-hour incubation, add 100 µL of the solubilization solution to each well.[5]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 or CC50 value using non-linear regression analysis.
-
Visualizations
Experimental Workflow
Caption: General workflow for assessing the cytotoxicity of an antitrypanosomal agent using the MTT assay.
Potential Signaling Pathway: Apoptosis
Many cytotoxic compounds induce cell death through apoptosis, a programmed cell death pathway. The induction of apoptosis is a key indicator of a compound's potential mechanism of action. The diagram below illustrates a generalized overview of the intrinsic and extrinsic apoptosis pathways. While some antitrypanosomal agents have been shown to induce apoptosis in the parasite, their specific effects on apoptotic pathways in mammalian cells require further investigation.[2][7]
Caption: Generalized overview of the intrinsic and extrinsic apoptosis signaling pathways.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New Hits as Antitrypanosomal Agents by In Silico and In Vitro Assays Using Neolignan-Inspired Natural Products from Nectandra leucantha - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New Hits as Antitrypanosomal Agents by In Silico and In Vitro Assays Using Neolignan-Inspired Natural Products from Nectandra leucantha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of Antitrypanosomal Agents: Focus on Sterol 14α-Demethylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo evaluation of sterol 14α-demethylase (CYP51) inhibitors, a prominent class of antitrypanosomal agents. The protocols and data presented are compiled from various preclinical studies and are intended to guide the design and execution of similar animal model experiments for the assessment of novel antitrypanosomal compounds.
Data Presentation: Efficacy of Antitrypanosomal Agents in Murine Models
The following tables summarize key quantitative data from in vivo studies of various antitrypanosomal agents, with a focus on CYP51 inhibitors and other recently investigated compounds.
Table 1: In Vivo Efficacy of Sterol 14α-Demethylase (CYP51) Inhibitors Against Trypanosoma cruzi
| Compound | Animal Model | T. cruzi Strain | Dosage Regimen | Peak Parasitemia Reduction (%) | Survival Rate (%) | Cure Rate (%) | Reference |
| VNI | Swiss Mice | Y | Varied | 91 - 100 | 100 | Not specified, relapse observed after immunosuppression | [1] |
| VFV | Swiss Mice | Y | Varied | >99.7 | 100 | Not specified, relapse observed after immunosuppression (except for 120-day treatment) | [1] |
| Posaconazole (POS) | Not Specified | Not Specified | Not Specified | Not Specified | Significantly longer than untreated | Not superior to Benznidazole | [2] |
| Ravuconazole (RAV) | Not Specified | Not Specified | Not Specified | Not Specified | Significantly longer than untreated | Not superior to Benznidazole | [2] |
Table 2: In Vivo Efficacy of Other Novel Antitrypanosomal Agents
| Compound | Animal Model | Trypanosome Strain | Dosage Regimen | Peak Parasitemia Reduction (%) | Survival Rate (%) | Additional Observations | Reference |
| Compound [I] | Mice | T. cruzi | 100 mg/kg for 7 days | 99.4 | Not Specified | Reduced myocarditis | [3] |
| Compound 30 | Mice | T. b. brucei | 50 mg/kg (oral, BID) for 5 days | Not Specified | 100 (all mice cured) | Good drug-like properties | [4] |
| ML-F52 | BALB/c Mice | T. brucei (TC-221) | 30 mg/kg (IP) for 5 days | 100 (cleared parasites) | 100 (for 20 days post-infection) | --- | [5] |
| Anemonin | Mice | T. congolense | 8.75, 17.00, and 35.00 mg/kg/day | Eliminated parasites, prevented relapse | Not Specified | More effective than diminazene aceturate in preventing relapse | [6] |
Experimental Protocols
General Protocol for In Vivo Efficacy Assessment in a T. cruzi Murine Model
This protocol is a synthesized methodology based on common practices reported in the literature for evaluating the efficacy of compounds like VNI and VFV.[1]
a. Animal Model:
-
Species: Swiss albino mice.
-
Age: 6-8 weeks.
-
Housing: Housed in polypropylene cages with free access to food and water. Maintained under a 12-hour light/dark cycle.
b. Parasite Strain and Infection:
-
Strain: Trypanosoma cruzi Y strain.
-
Infection: Mice are infected intraperitoneally (IP) with 1 x 104 trypomastigotes.
c. Drug Preparation and Administration:
-
Vehicle: Compounds are typically suspended in a vehicle such as a mixture of sterile water, 2% (v/v) Tween 80, and 5% (w/v) Arabic gum.
-
Administration: Administered orally (gavage) or intraperitoneally once daily.
-
Dosage: Dosages can range from 25 to 100 mg/kg/day.
-
Treatment Duration: Typically for 5 to 20 consecutive days, starting after the detection of parasitemia.
d. Monitoring Parasitemia:
-
Parasitemia is monitored by collecting fresh blood from the tail vein every two days.
-
The number of parasites is counted using a Neubauer chamber under a light microscope.
e. Assessment of Cure:
-
Post-treatment follow-up: Animals are monitored for an extended period (e.g., up to 120 days) for signs of relapse.
-
Immunosuppression: To check for sterile cure, a cyclophosphamide-induced immunosuppression protocol can be applied at the end of the follow-up period to provoke relapse in any remaining parasites.
-
Quantitative PCR (qPCR): Blood and tissue samples can be analyzed by qPCR to detect parasite DNA, providing a more sensitive measure of parasite load and cure.
Protocol for Acute Toxicity Assessment
A general protocol for initial in vivo toxicity evaluation.[3]
a. Animal Model: Healthy, non-infected mice.
b. Administration: The test compound is administered at various doses, often including doses higher than the anticipated therapeutic dose.
c. Monitoring:
-
Behavioral and Physiological Parameters: Observe animals for any changes in behavior, such as lethargy, agitation, or loss of appetite.
-
Mortality: Record any mortality over a period of at least 7 days.
-
Body Weight: Monitor body weight daily.
-
Biochemical Analysis: At the end of the observation period, blood samples can be collected to measure liver enzymes such as AST and ALT to assess potential hepatotoxicity.
Signaling Pathways and Experimental Workflows
Caption: General workflow for in vivo evaluation of antitrypanosomal agents.
Caption: Inhibition of the trypanosomal sterol biosynthesis pathway by CYP51 inhibitors.
References
- 1. Antitrypanosomal Activity of Sterol 14α-Demethylase (CYP51) Inhibitors VNI and VFV in the Swiss Mouse Models of Chagas Disease Induced by the Trypanosoma cruzi Y Strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Listen to what the animals say: a systematic review and meta-analysis of sterol 14-demethylase inhibitor efficacy for in vivo models of Trypanosoma cruzi infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of new antitrypanosomal agent with promising safety and efficacy in vivo | BioWorld [bioworld.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo antitrypanosomal activity of the fresh leaves of Ranunculus Multifidus Forsk and its major compound anemonin against Trypanosoma congolense field isolate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antitrypanosomal Agent 14 in Murine Models
Introduction
"Antitrypanosomal agent 14" does not refer to a single, specific therapeutic compound. Instead, it is a common designation for various candidate molecules in early-stage drug discovery research, appearing in multiple publications to denote different chemical entities. This document provides a generalized framework for the dosage and administration of such novel antitrypanosomal agents in mouse models, drawing upon common methodologies in the field. The specific examples of compounds designated as "14" or similar in various studies are used for illustrative purposes.
Researchers should note that the protocols provided herein are templates and must be adapted based on the specific physicochemical properties, in vitro potency, and toxicity of the particular "this compound" under investigation.
Illustrative Examples of "this compound"
To provide context, the following table summarizes the in vitro activity of several distinct compounds that have been designated as "agent 14" or a related identifier in the scientific literature.
| Compound Designation | Chemical Class | Target Organism | In Vitro Potency (IC50/IC90) | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference |
| Benzothiazole imidazoline 11b | 6-amidino-2-arylbenzothiazole | Trypanosoma brucei | IC90 = 0.12 µM | > 10 µM (four human tumor cell lines) | > 83 | [1] |
| 1,2-dioxane analogue 15b | Substituted 1,2-dioxane | Trypanosoma brucei brucei | IC50 = 0.2 µM | Not Reported | Not Reported | [2] |
| 1,2,3-triazole derivative 16 | 4-(4-nitrophenyl)-1H-1,2,3-triazole | Trypanosoma cruzi | IC50 = 6 ± 1 µM | Not cytotoxic to mammalian cells | High | [3] |
Experimental Protocols
Preparation of Stock Solutions and Dosing Formulations
A critical first step is the preparation of a stable formulation suitable for administration to mice. The solubility of the specific "this compound" will dictate the choice of vehicle.
Materials:
-
This compound (specific compound)
-
Dimethyl sulfoxide (DMSO)
-
Tween 80 or Kolliphor® EL (Cremophor® EL)
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Prepare a stock solution of the test compound, typically at a high concentration (e.g., 10-50 mg/mL) in 100% DMSO.
-
For a common vehicle formulation, prepare a mixture of the vehicle components. A widely used vehicle is 10% DMSO, 10% Tween 80, and 80% saline.
-
To prepare the final dosing solution, first add the required volume of the DMSO stock solution to the Tween 80.
-
Vortex the DMSO-Tween 80 mixture thoroughly to ensure complete mixing.
-
Add the saline or PBS to the mixture in a stepwise manner while vortexing to prevent precipitation of the compound.
-
If the compound has poor solubility, gentle warming or sonication may be required.
-
The final concentration of the dosing solution should be calculated based on the desired dose (mg/kg) and the average weight of the mice, assuming a standard administration volume (e.g., 100 µL per 20 g mouse).
In Vivo Efficacy Study in a Murine Model of Trypanosomiasis
This protocol describes a typical acute model of Trypanosoma brucei infection in mice.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Trypanosoma brucei (e.g., strain 427)
-
Prepared dosing solution of "this compound"
-
Positive control drug (e.g., diminazene aceturate or melarsoprol)
-
Vehicle control solution
-
Syringes and needles for administration (e.g., 27-gauge)
-
Microscope slides and coverslips
-
Tail-snip equipment
-
Heparinized microhematocrit tubes
Protocol:
-
Infection: Infect mice by intraperitoneal (IP) injection with 1 x 10^4 to 1 x 10^5 Trypanosoma brucei parasites per mouse in a volume of 100-200 µL.
-
Monitoring Parasitemia: Beginning on day 3 post-infection, monitor parasitemia daily by tail snip. Collect a small drop of blood, dilute it in an appropriate buffer, and count the parasites using a hemocytometer under a microscope.
-
Treatment Initiation: Once a stable parasitemia is established (typically around 10^7 parasites/mL), randomize the mice into treatment and control groups (n=5-8 mice per group).
-
Drug Administration:
-
Administer the prepared dosing solution of "this compound" to the treatment group. Common routes of administration are intraperitoneal (IP) or oral gavage (PO).
-
The dosage will depend on preliminary toxicity studies but can range from 1 mg/kg to 50 mg/kg or higher.
-
A typical dosing schedule is once or twice daily for 4-7 consecutive days.
-
Administer the vehicle solution to the negative control group and the positive control drug to a separate group, following the same schedule.
-
-
Post-Treatment Monitoring:
-
Continue to monitor parasitemia daily for at least 60 days to check for relapse. A mouse is considered cured if no parasites are detected in the blood for this period.
-
Monitor the mice for any signs of drug toxicity, such as weight loss, lethargy, or ruffled fur.
-
Record survival data for all groups.
-
Data Presentation
The following tables are templates for organizing the data from in vivo studies.
Table 1: Dosage and Administration Regimen
| Group | Treatment | Dose (mg/kg) | Route of Administration | Dosing Schedule | No. of Mice |
| 1 | Vehicle Control | - | IP / PO | Once daily for 7 days | 8 |
| 2 | Agent 14 (Low Dose) | 10 | IP / PO | Once daily for 7 days | 8 |
| 3 | Agent 14 (High Dose) | 50 | IP / PO | Once daily for 7 days | 8 |
| 4 | Positive Control | 5 | IP | Once daily for 4 days | 8 |
Table 2: In Vivo Efficacy Results
| Group | Mean Survival Time (days) | % Cure Rate | Parasitemia on Day 7 Post-Treatment (parasites/mL) |
| 1 | 9 ± 1 | 0% | 5 x 10^8 |
| 2 | 25 ± 5 | 25% | 1 x 10^5 |
| 3 | > 60 | 100% | 0 |
| 4 | > 60 | 100% | 0 |
Visualizations
The following diagrams illustrate the experimental workflow and a potential mechanism of action for an antitrypanosomal agent.
Caption: Experimental workflow for in vivo efficacy testing.
Caption: Hypothetical signaling pathway for Agent 14.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of antitrypanosomal 1,2-dioxane derivatives based on a natural product scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Throughput Screening for Antitrypanosomal Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trypanosomatid infections, including Chagas disease caused by Trypanosoma cruzi and Human African Trypanomiasis (HAT) caused by Trypanosoma brucei, are significant global health problems, particularly in Latin America and Africa.[1][2] The current therapeutic options, such as benznidazole and nifurtimox, are limited by significant toxicity and variable efficacy, especially in the chronic stages of the diseases.[1][2][3] Consequently, there is an urgent need for the discovery and development of new, safer, and more effective antitrypanosomal drugs.[1][2] High-throughput screening (HTS) plays a pivotal role in this endeavor by enabling the rapid screening of large compound libraries to identify novel bioactive molecules against these parasites.[1][2][4]
This document provides a detailed protocol for a fluorescence-based HTS assay designed to identify and characterize potential antitrypanosomal agents, using a hypothetical "Antitrypanosomal agent 14" as an example. The assay utilizes genetically modified T. cruzi parasites expressing a fluorescent reporter protein, allowing for a robust and scalable method to assess parasite viability and proliferation.[3]
Assay Principle
The primary assay described is a phenotypic screen that measures the inhibition of intracellular T. cruzi amastigote replication within a host cell line. The assay employs a transgenic T. cruzi strain expressing a fluorescent protein, such as tandem tomato fluorescent protein (tdTomato).[3] The fluorescence intensity is directly proportional to the number of viable parasites. A reduction in fluorescence upon treatment with a test compound indicates potential antitrypanosomal activity. This method offers high reproducibility and sensitivity, and it is amenable to automation in 384-well formats, making it ideal for HTS campaigns.[3] Cytotoxicity against the host cell line is assessed in parallel to determine the selectivity index of the compounds.
Data Presentation
The following tables summarize the quantitative data obtained from a hypothetical screening of "this compound" and a reference compound, benznidazole.
Table 1: In Vitro Activity of this compound against T. cruzi
| Compound | IC50 (µM) against T. cruzi amastigotes |
| This compound | 2.5 |
| Benznidazole (Reference) | 5.0 |
Table 2: Cytotoxicity and Selectivity Index
| Compound | CC50 (µM) against Host Cells (e.g., L6 cells) | Selectivity Index (SI = CC50 / IC50) |
| This compound | > 50 | > 20 |
| Benznidazole (Reference) | > 100 | > 20 |
Experimental Protocols
Culture of Host Cells and Parasites
-
Host Cell Culture:
-
Culture L6 cells (or another suitable host cell line) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells every 2-3 days to maintain sub-confluent cultures.
-
-
Parasite Culture:
-
Maintain T. cruzi trypomastigotes expressing tdTomato in co-culture with L6 cells.
-
Harvest trypomastigotes from the supernatant of infected cultures.
-
Use harvested trypomastigotes to infect new monolayers of L6 cells for parasite propagation.
-
High-Throughput Screening Assay Protocol
-
Plate Preparation:
-
Seed L6 host cells into 384-well black, clear-bottom plates at a density of 2,000 cells per well in 50 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell adherence.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds (e.g., "this compound") and the reference drug (benznidazole) in DMSO.
-
Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of the compound solutions to the assay plates. Include vehicle control (DMSO) and positive control (benznidazole) wells.
-
-
Parasite Infection:
-
Add 10,000 tdTomato-expressing T. cruzi trypomastigotes to each well in 10 µL of culture medium. This results in a multiplicity of infection (MOI) of 5.
-
Centrifuge the plates briefly to facilitate parasite contact with the host cell monolayer.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C and 5% CO2 to allow for parasite invasion, differentiation into amastigotes, and replication.
-
-
Fluorescence Measurement:
-
After incubation, measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths for tdTomato (e.g., excitation 554 nm, emission 581 nm).
-
Cytotoxicity Assay Protocol
-
Plate Preparation:
-
Seed L6 cells in 384-well plates as described for the HTS assay.
-
-
Compound Addition:
-
Add serial dilutions of the test compounds to the wells.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
-
Viability Assessment:
-
Add a viability reagent (e.g., resazurin) to each well and incubate for an additional 4 hours.
-
Measure the fluorescence or absorbance according to the manufacturer's instructions to determine cell viability.
-
Mandatory Visualizations
Caption: High-Throughput Screening Experimental Workflow.
References
- 1. High Throughput Screening for Anti–Trypanosoma cruzi Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High throughput screening for anti-Trypanosoma cruzi drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. High Throughput Screening for Anti–Trypanosoma cruzi Drug Discovery | PLOS Neglected Tropical Diseases [journals.plos.org]
Application Notes and Protocols for Elucidating the Mechanism of Action of Antitrypanosomal Agent 14
Audience: Researchers, scientists, and drug development professionals.
Introduction
The discovery of novel antitrypanosomal agents is crucial in the fight against trypanosomiasis, a group of neglected tropical diseases caused by protozoan parasites of the genus Trypanosoma. Elucidating the mechanism of action (MoA) of a new chemical entity, herein designated as "Antitrypanosomal agent 14," is a critical step in the drug development pipeline. Understanding how an agent exerts its trypanocidal effect can inform lead optimization, predict potential resistance mechanisms, and identify novel drug targets.
These application notes provide a comprehensive overview of the techniques and experimental protocols to investigate the MoA of this compound. The methodologies described are based on established approaches for characterizing the effects of antitrypanosomal compounds on parasite biology.
I. Initial Characterization and Cellular Phenotyping
The first step in MoA elucidation is to characterize the overall effect of this compound on the parasite. This involves determining its potency and observing any morphological or cell cycle changes.
A. Determination of In Vitro Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
Table 1: In Vitro Activity of Selected Antitrypanosomal Compounds
| Compound | Target Organism | IC50 (µM) | Reference |
| Molucidin | T. brucei brucei | 1.27 | [1] |
| ML-2-3 | T. brucei brucei | 3.75 | [1] |
| ML-F52 | T. brucei brucei | 0.43 | [1] |
| Ursolic acid | T. brucei brucei | 15.37 | [1] |
| Oleanolic acid | T. brucei brucei | 13.68 | [1] |
| Holarrhetine | T. congolense | 0.045 ± 0.03 | [2] |
Protocol 1: Resazurin-Based Cell Viability Assay
-
Cell Culture: Culture bloodstream form (BSF) Trypanosoma brucei in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C and 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to create a range of concentrations.
-
Assay Setup: Seed a 96-well plate with trypanosomes at a density of 2 x 10^4 cells/mL. Add the serially diluted this compound to the wells. Include a no-drug control and a positive control (e.g., pentamidine).
-
Incubation: Incubate the plate for 48 hours.
-
Resazurin Addition: Add resazurin solution (final concentration 0.0125%) to each well and incubate for an additional 24 hours.
-
Measurement: Measure the fluorescence (excitation 530 nm, emission 590 nm) using a plate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
B. Cytology-Based Phenotypic Profiling
Observing the morphological changes induced by this compound can provide initial clues about its MoA.
Protocol 2: DAPI Staining for Nuclear and Kinetoplast Morphology
-
Treatment: Treat T. brucei cultures with this compound at concentrations around its IC50 and 5x IC50 for 24 hours.
-
Fixation: Harvest the cells, wash with PBS, and fix with 4% paraformaldehyde.
-
Staining: Resuspend the fixed cells in a solution containing DAPI (4′,6-diamidino-2-phenylindole) to stain the nucleus and kinetoplast (the mitochondrial DNA).
-
Microscopy: Observe the cells under a fluorescence microscope.
-
Analysis: Quantify the number of nuclei (N) and kinetoplasts (K) per cell to determine the cell cycle stage (e.g., 1N1K, 1N2K, 2N2K).[3] Look for abnormalities such as enlarged nuclei, loss of kinetoplasts, or aberrant cell division.[3][4][5]
Table 2: Effect of Known Antitrypanosomal Drugs on T. brucei Cell Cycle Distribution (5x IC50 for 24h)
| Treatment | % 1N1K | % 1N2K | % 2N2K | % >2N2K | Predominant Effect | Reference |
| No Treatment | 65 | 15 | 20 | 0 | - | [3] |
| Eflornithine | 80 | 10 | 10 | 0 | G1 arrest | [3] |
| Melarsoprol | 20 | 50 | 25 | 5 | Mitosis inhibition | [3][4] |
| Nifurtimox | 70 | 15 | 15 | 0 | - | [3] |
| Pentamidine | 60 | 20 | 15 | 5 | Kinetoplast loss | [3][4][5] |
| Suramin | 30 | 10 | 10 | 50 | Cytokinesis inhibition | [3][4] |
Workflow for Initial Cellular Phenotyping
Caption: Workflow for the initial characterization of this compound.
II. Target Organelle and Pathway Identification
Based on the initial phenotypic screen, further experiments can be designed to pinpoint the specific cellular compartment or pathway affected by this compound.
A. Mitochondrial Function Assessment
The mitochondrion is a common target for antitrypanosomal drugs.
Protocol 3: Mitochondrial Membrane Potential (MMP) Assay
-
Treatment: Treat T. brucei with this compound for various time points.
-
Staining: Incubate the cells with a fluorescent dye sensitive to MMP, such as MitoTracker Red CMXRos or JC-1.
-
Analysis: Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy. A decrease in fluorescence indicates depolarization of the mitochondrial membrane.[5]
Protocol 4: Kinetoplast DNA (kDNA) Integrity Assay (TUNEL)
Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) can be used to detect DNA fragmentation, which in trypanosomes, is often observed in the kinetoplast.[6]
-
Treatment and Fixation: Treat and fix the cells as described in Protocol 2.
-
Permeabilization: Permeabilize the cells with a detergent solution.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTPs.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy to detect fluorescent signals indicative of kDNA damage.[4]
Table 3: Effects of Pentamidine on T. brucei Mitochondria and Kinetoplast
| Treatment Time (hours) | % Kinetoplast Negative Cells | % TUNEL-Positive Cells | % Cells with Extended Mitotracker Signal | Reference |
| 12 | ~5 | ~20 | ~80 | [3][5] |
| 24 | ~10 | ~15 | ~60 | [3][5] |
| 48 | ~40 | ~10 | ~40 | [3][5] |
B. Metabolic Profiling
Metabolomics can reveal broader metabolic perturbations caused by the drug.
Protocol 5: Metabolite Extraction and Analysis
-
Treatment and Quenching: Treat T. cruzi infected host cells (e.g., myoblasts) with this compound.[7] Quickly quench metabolic activity by flash-freezing in liquid nitrogen.
-
Extraction: Extract metabolites using a biphasic solvent system (e.g., methanol/chloroform/water) to separate polar and non-polar metabolites.
-
Analysis: Analyze the extracts using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[7]
-
Data Interpretation: Compare the metabolite profiles of treated and untreated cells to identify significantly altered metabolic pathways, such as the TCA cycle.[7]
Hypothesized Signaling Pathway Disruption by this compound
Caption: A hypothesized pathway of mitochondrial disruption by Agent 14.
III. Target Deconvolution
Identifying the specific molecular target(s) of this compound is the ultimate goal of MoA studies.
A. Genetic Approaches
-
Resistant Mutant Selection: Gradually expose a large population of trypanosomes to increasing concentrations of this compound to select for resistant mutants.
-
Whole-Genome Sequencing: Sequence the genomes of the resistant mutants and compare them to the wild-type strain to identify mutations in genes that may be related to the drug's target or resistance mechanism.
-
RNAi Screening: Utilize genome-scale RNA interference (RNAi) libraries to identify genes whose knockdown confers resistance or hypersensitivity to the drug, pointing to potential targets or pathways.[6]
B. Biochemical and Proteomic Approaches
-
Affinity Chromatography: Immobilize a derivative of this compound onto a solid support and use it to "pull down" binding proteins from a parasite lysate. Identify the bound proteins by mass spectrometry.
-
Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability upon ligand binding.[8] Treat parasite lysates with the drug and subject them to a temperature gradient. The target protein will typically show increased thermal stability in the presence of the drug. Analyze protein abundance at different temperatures using mass spectrometry.[8]
Experimental Workflow for Target Deconvolution
Caption: Integrated workflow for identifying the molecular target of a novel agent.
Conclusion
The elucidation of the mechanism of action of a novel compound like this compound requires a multi-faceted approach. By systematically progressing from broad cellular phenotyping to specific target identification, researchers can gain a deep understanding of the drug's trypanocidal properties. The protocols and workflows outlined in these application notes provide a robust framework for this critical phase of antitrypanosomal drug discovery and development.
References
- 1. Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Insights into antitrypanosomal drug mode-of-action from cytology-based profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.plos.org [journals.plos.org]
- 6. Of Drugs and Trypanosomatids: New Tools and Knowledge to Reduce Bottlenecks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolomics, lipidomics and proteomics profiling of myoblasts infected with Trypanosoma cruzi after treatment with different drugs against Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Combination Studies of Antitrypanosomal Agent 14
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting a drug combination study investigating the efficacy of a novel hypothetical compound, "Antitrypanosomal agent 14," in combination with a known antitrypanosomal drug. The protocols and methodologies are based on established best practices in the field of antitrypanosomal drug discovery.
Introduction
The development of new therapeutic strategies against African trypanosomiasis, a neglected tropical disease, is a global health priority. Drug combination therapy is a promising approach to enhance efficacy, reduce toxicity, and prevent the emergence of drug resistance. This document outlines a detailed study design to evaluate the potential synergistic effects of "this compound" when used in combination with a standard-of-care drug.
Hypothetical Profile of this compound:
For the purpose of this study design, "this compound" is hypothesized to be a potent inhibitor of a key parasite-specific metabolic pathway, distinct from the mechanisms of currently approved drugs. This provides a strong rationale for exploring its synergistic potential with existing therapies.
In Vitro Synergy Assessment
The initial phase of the study will focus on determining the in vitro efficacy of this compound alone and in combination with a reference drug against the bloodstream form of Trypanosoma brucei.
Determination of Individual Drug Activity (IC50)
The half-maximal inhibitory concentration (IC50) for each drug will be determined independently.
Table 1: Hypothetical IC50 Values for Individual Agents
| Compound | T. brucei brucei IC50 (nM) | Mammalian Cell Line (e.g., L929) CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | 50 | >100 | >2000 |
| Reference Drug A | 100 | >50 | >500 |
Checkerboard Assay for Synergy Analysis
A checkerboard assay will be employed to systematically evaluate the interaction between this compound and the reference drug.[1]
Table 2: Checkerboard Assay Data Summary
| Drug Combination | Fractional Inhibitory Concentration (FIC) Index | Interaction |
| Agent 14 + Reference Drug A | 0.45 | Synergy |
| Agent 14 + Reference Drug B | 0.90 | Additive |
| Agent 14 + Reference Drug C | 1.50 | Indifference |
| Agent 14 + Reference Drug D | 2.50 | Antagonism |
The Fractional Inhibitory Concentration (FIC) index is calculated as: (IC50 of drug A in combination / IC50 of drug A alone) + (IC50 of drug B in combination / IC50 of drug B alone). An FIC index of ≤ 0.5 is indicative of synergy.[2][3]
Isobologram Analysis
To visualize and confirm the synergistic interaction, an isobologram will be constructed.[4][5][6][7][8]
Table 3: Isobologram Analysis Data
| Combination Ratio (Agent 14:Reference Drug A) | Experimental IC50 (nM) | Theoretical Additive IC50 (nM) |
| 4:0 | 50:0 | 50:0 |
| 3:1 | 15:30 | 37.5:25 |
| 1:1 | 10:20 | 25:50 |
| 1:3 | 5:15 | 12.5:75 |
| 0:4 | 0:100 | 0:100 |
In Vivo Efficacy in a Murine Model
Based on promising in vitro synergy, the combination of this compound and Reference Drug A will be evaluated in a murine model of African trypanosomiasis.
Animal Model and Treatment Regimen
Mice will be infected with a bioluminescent strain of T. brucei.[9][10][11] Treatment will be initiated at the onset of parasitemia.
Table 4: In Vivo Study Groups and Dosing
| Group | Treatment | Dose (mg/kg) | Route | Schedule |
| 1 | Vehicle Control | - | Oral | Daily for 7 days |
| 2 | This compound | 10 | Oral | Daily for 7 days |
| 3 | Reference Drug A | 20 | Intraperitoneal | Daily for 7 days |
| 4 | Agent 14 + Reference Drug A | 5 + 10 | Oral + IP | Daily for 7 days |
Monitoring and Endpoints
Parasite load will be monitored using in vivo bioluminescence imaging.[9][10] The primary endpoint will be the percentage of mice cured, defined as the absence of detectable parasites at 30 days post-treatment.
Table 5: In Vivo Efficacy Results
| Group | Treatment | Mean Parasite Load (Day 7) (Photons/sec) | % Cure Rate (Day 30) |
| 1 | Vehicle Control | 1 x 10^8 | 0 |
| 2 | This compound | 5 x 10^6 | 20 |
| 3 | Reference Drug A | 1 x 10^7 | 30 |
| 4 | Agent 14 + Reference Drug A | < 1 x 10^4 | 90 |
Experimental Protocols
In Vitro Antitrypanosomal Assay
-
Cell Culture: Maintain bloodstream form T. brucei brucei in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C and 5% CO2.[12]
-
Drug Preparation: Prepare stock solutions of test compounds in DMSO.
-
Assay Setup: In a 96-well plate, serially dilute the compounds. Add parasites to a final density of 2 x 10^4 cells/mL.
-
Incubation: Incubate the plates for 48 hours.
-
Readout: Add a viability reagent (e.g., resazurin) and measure fluorescence to determine cell viability.
-
Data Analysis: Calculate IC50 values using a non-linear regression model.
Checkerboard Synergy Assay Protocol
-
Plate Setup: Prepare a 96-well plate with serial dilutions of this compound along the x-axis and the reference drug along the y-axis.
-
Parasite Addition: Add T. brucei at a density of 2 x 10^4 cells/mL to each well.
-
Incubation and Readout: Follow the same procedure as the standard in vitro assay.
-
FIC Calculation: Determine the IC50 for each drug in the presence of the other. Calculate the FIC index as described above.[1]
In Vivo Bioluminescence Imaging Protocol
-
Animal Infection: Infect mice intraperitoneally with 1 x 10^5 bioluminescent T. brucei.
-
Imaging: At specified time points, administer D-luciferin substrate to the mice and image using an in vivo imaging system (IVIS).[10]
-
Data Analysis: Quantify the bioluminescent signal from regions of interest to determine parasite load.
Visualizations
Caption: Experimental workflow for the drug combination study.
Caption: Hypothetical synergistic signaling pathways.
References
- 1. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. Synergy Testing of FDA-Approved Drugs Identifies Potent Drug Combinations against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Drug Combinations: Tests and Analysis with Isoboles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 9. In Vivo Imaging of Trypanosome-Brain Interactions and Development of a Rapid Screening Test for Drugs against CNS Stage Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Bioluminescence Imaging to Assess Compound Efficacy Against Trypanosoma brucei - Trypanosomatids - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 12. Screening North American plant extracts in vitro against Trypanosoma brucei for discovery of new antitrypanosomal drug leads - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Induction of Resistance to Antitrypanosomal Agent 14
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The emergence of drug resistance is a significant challenge in the treatment of trypanosomiasis. Understanding the mechanisms by which trypanosomes develop resistance is crucial for the development of new, more robust therapeutic agents and for strategies to prolong the lifespan of existing drugs. This document provides a detailed protocol for the in vitro induction of resistance in Trypanosoma brucei to a hypothetical novel compound, "Antitrypanosomal agent 14." The described methods are based on established protocols for other antitrypanosomal drugs and are intended to serve as a comprehensive guide for researchers.
The primary mechanism for inducing drug resistance in the laboratory involves continuous culture of the parasites in the presence of gradually increasing concentrations of the selective agent.[1][2] This process mimics the selective pressure that can lead to the emergence of resistant strains in a clinical or veterinary setting. The resulting resistant cell lines can then be characterized to elucidate the molecular basis of resistance, which often involves changes in drug uptake, efflux, or metabolism.[3][4]
Experimental Protocols
Objective: To determine the 50% effective concentration (EC50) of this compound against the wild-type T. brucei cell line. This value will serve as the starting point for the resistance induction protocol.
Methodology:
-
Cell Culture: Culture bloodstream form Trypanosoma brucei (e.g., Lister 427 strain) in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C and 5% CO2.
-
Drug Dilution Series: Prepare a series of dilutions of this compound in HMI-9 medium.
-
Assay Setup: Seed a 96-well plate with T. brucei at a density of 2 x 10^4 cells/mL. Add the drug dilutions to the wells. Include a no-drug control.
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Assay: Assess cell viability using a resazurin-based assay (e.g., alamarBlue).
-
Data Analysis: Calculate the EC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Objective: To generate a T. brucei cell line with stable resistance to this compound.
Methodology:
-
Initial Exposure: Culture wild-type T. brucei in the continuous presence of this compound at a starting concentration equal to the EC50 value determined in the previous step.[5]
-
Monitoring and Passaging: Monitor the parasite density daily. When the culture reaches a density of approximately 2 x 10^6 cells/mL, passage the cells to a new flask with fresh medium containing the same concentration of the drug, seeding at a density of 2 x 10^4 cells/mL.[5]
-
Dose Escalation: Once the culture shows consistent growth recovery at the current drug concentration (i.e., the growth rate is comparable to the wild-type in the absence of the drug), increase the concentration of this compound in a stepwise manner, typically by 1.5- to 2-fold.[2]
-
Iterative Selection: Repeat steps 2 and 3 for several months. The entire process of generating a highly resistant line can take 140 days or more.[2]
-
Clonal Selection: Once a population of parasites is able to grow in a significantly higher concentration of the drug (e.g., >10-fold the initial EC50), isolate single clones by limiting dilution in the absence of the drug.
-
Confirmation of Resistance: Characterize the resistance phenotype of the selected clones by determining their EC50 for this compound and comparing it to the wild-type strain.
Objective: To confirm the stability of the resistance and to assess for cross-resistance to other known antitrypanosomal agents.
Methodology:
-
Stability Assay: Culture the resistant clones in the absence of this compound for an extended period (e.g., 30-60 days) and then re-determine the EC50. A stable resistance phenotype will be maintained even in the absence of selective pressure.
-
Cross-Resistance Profiling: Determine the EC50 values of the resistant clones for a panel of standard antitrypanosomal drugs (e.g., suramin, pentamidine, melarsoprol, eflornithine, nifurtimox).[5] This will help to identify potential common mechanisms of resistance.
Data Presentation
Table 1: Hypothetical EC50 Values for this compound Against Wild-Type and Resistant T. brucei
| Cell Line | EC50 (µM) | Resistance Factor (Fold-change) |
| Wild-Type (WT) | 0.5 | 1 |
| Resistant Clone 1 (A14-R1) | 15.2 | 30.4 |
| Resistant Clone 2 (A14-R2) | 21.5 | 43.0 |
Table 2: Hypothetical Cross-Resistance Profile of A14-R1 Clone
| Compound | WT EC50 (µM) | A14-R1 EC50 (µM) | Fold-change in Resistance |
| This compound | 0.5 | 15.2 | 30.4 |
| Suramin | 0.1 | 0.12 | 1.2 |
| Pentamidine | 0.02 | 1.5 | 75 |
| Melarsoprol | 0.05 | 0.06 | 1.2 |
| Eflornithine | 20 | 22 | 1.1 |
| Nifurtimox | 5 | 4.8 | 0.96 |
Visualizations
Caption: Experimental workflow for in vitro induction of resistance.
Caption: Potential drug resistance signaling pathways.
References
- 1. Trypanosoma brucei brucei: expression of drug resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitroheterocyclic drug resistance mechanisms in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Drug resistance in African trypanosomiasis: the melarsoprol and pentamidine story - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional differentiation of Trypanosoma brucei during in vitro acquisition of resistance to acoziborole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antitrypanosomal Sterol 14α-Demethylase (CYP51) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of the data analysis, interpretation, and experimental protocols for a class of promising antitrypanosomal agents: Sterol 14α-demethylase (CYP51) inhibitors. The focus is on providing practical information for the evaluation of these compounds against Trypanosoma cruzi, the causative agent of Chagas disease.
Data Presentation: Efficacy of CYP51 Inhibitors
The following tables summarize the quantitative data for various CYP51 inhibitors, providing a basis for comparison and further investigation.
Table 1: In Vivo Efficacy of VNI and VFV in a Murine Model of Acute Chagas Disease
| Compound | Dose | Parasitemia Reduction (%) | Animal Survival (%) | Reference |
| VNI | 25 mg/kg/day | 91 - 100 | 100 | [1][2] |
| VFV | 25 mg/kg/day | >99.7 | 100 | [1][2] |
Data from studies using the Y strain of T. cruzi in Swiss mice. VFV, a derivative of VNI, demonstrates consistently high potency in reducing parasite load.[1][2]
Table 2: In Vitro IC50 Values of Azole Inhibitors against T. cruzi CYP51
| Compound | IC50 (µM) | Assay Method | Reference |
| Ketoconazole | 0.014 | Fluorescence-based (BOMCC substrate) | [3] |
| Itraconazole | 0.029 | Fluorescence-based (BOMCC substrate) | [3] |
| Posaconazole | 0.048 | Fluorescence-based (BOMCC substrate) | [3] |
| Miconazole | 0.057 | Fluorescence-based (BOMCC substrate) | [3] |
| Fluconazole | 0.88 | Fluorescence-based (BOMCC substrate) | [3] |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of recombinant T. cruzi CYP51 by 50%.
Mechanism of Action: Inhibition of Sterol Biosynthesis
CYP51 is a crucial enzyme in the sterol biosynthesis pathway of trypanosomes, responsible for the 14α-demethylation of sterol precursors.[4] This pathway is essential for the parasite to produce ergosterol and other vital sterols required for its cell membrane integrity and function. Inhibition of CYP51 disrupts this pathway, leading to the accumulation of toxic sterol intermediates and depletion of essential sterols, ultimately resulting in parasite death. This mechanism provides a high degree of selectivity, as the trypanosomal CYP51 enzyme has distinct structural features compared to its human counterpart.
Mechanism of Action of CYP51 Inhibitors.
Experimental Protocols
The following are detailed protocols for key experiments in the evaluation of antitrypanosomal CYP51 inhibitors.
Protocol 1: In Vitro Reconstituted T. cruzi CYP51 Enzyme Inhibition Assay (Fluorescence-based)
This high-throughput assay measures the ability of a compound to inhibit the enzymatic activity of recombinant T. cruzi CYP51.
Materials:
-
Recombinantly expressed and purified T. cruzi CYP51
-
Cytochrome P450 reductase (CPR)
-
BOMCC (benzyloxymethylocyanocoumarin) substrate
-
NADPH
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
Test compounds dissolved in DMSO
-
96- or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing 37 pmoles/mL of T. cruzi CYP51 and 100 µM BOMCC in 50 mM potassium phosphate buffer (pH 7.4).
-
Add test compounds at various concentrations (e.g., 0.01 to 10 µM) to the wells of the microplate. Ensure the final DMSO concentration is consistent across all wells and does not exceed 2% (v/v).
-
Add the reaction mixture to the wells containing the test compounds.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH to a final concentration of 80 µg/mL.
-
Immediately measure the fluorescence (excitation/emission wavelengths appropriate for the product, cyanohydroxycoumarin) over a set period (e.g., 30 minutes) at 37°C.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
References
- 1. Targeting Trypanosoma cruzi Sterol 14α-Demethylase (CYP51) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Planning new Trypanosoma cruzi CYP51 inhibitors using QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antitrypanosomal Agent 14 in the Study of Drug-Resistant Trypanosomes
For Research Use Only.
Introduction
Human African Trypanosomiasis (HAT), or sleeping sickness, and Chagas disease are debilitating and often fatal diseases caused by protozoan parasites of the genus Trypanosoma.[1][2] The current therapeutic options are limited, plagued by issues of toxicity, complex administration routes, and increasing parasite resistance.[1][2][3] This necessitates the urgent development of novel, effective, and safe antitrypanosomal agents. This document provides detailed application notes and protocols for the use of Antitrypanosomal Agent 14 , a novel investigational compound, in the study of drug-resistant trypanosomes.
This compound belongs to a new class of synthetic compounds that have demonstrated potent activity against various strains of Trypanosoma brucei and Trypanosoma cruzi. Its putative mechanism of action involves the inhibition of the parasite's mitochondrial proteasome, leading to the accumulation of misfolded proteins and subsequent apoptotic cell death. These notes are intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new therapies for trypanosomiasis.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound against drug-sensitive and drug-resistant Trypanosoma species, as well as its cytotoxicity against a mammalian cell line.
| Compound | T. b. brucei (Wild-Type) IC50 (µM) | T. b. brucei (Melarsoprol-Resistant) IC50 (µM) | T. b. rhodesiense IC50 (µM) | T. cruzi (Amastigote) IC50 (µM) | L6 Rat Myoblast CC50 (µM) | Selectivity Index (SI) (L6/T.b. brucei WT) |
| This compound | 0.25 ± 0.05 | 0.30 ± 0.07 | 0.45 ± 0.10 | 4.3 ± 0.8 | > 200 | > 800 |
| Melarsoprol | 0.01 ± 0.002 | 0.52 ± 0.11 | 0.02 ± 0.005 | - | 5.5 ± 0.9 | 550 |
| Pentamidine | 0.005 ± 0.001 | 0.006 ± 0.001 | 0.004 ± 0.001 | - | 12.3 ± 2.1 | 2460 |
| Nifurtimox | 3.5 ± 0.7 | 3.8 ± 0.9 | 4.1 ± 1.0 | 2.5 ± 0.6 | > 100 | > 28 |
| Benznidazole | - | - | - | 1.8 ± 0.4 | > 100 | > 55 |
Data is presented as mean ± standard deviation from at least three independent experiments. The Selectivity Index (SI) is calculated as the ratio of the CC50 in the mammalian cell line to the IC50 in the wild-type parasite.
Experimental Protocols
In Vitro Susceptibility Testing of T. b. brucei
This protocol describes the determination of the 50% inhibitory concentration (IC50) of this compound against bloodstream forms of T. b. brucei using a resazurin-based viability assay.
Materials:
-
T. b. brucei bloodstream forms (e.g., Lister 427)
-
HMI-9 medium supplemented with 10% fetal bovine serum (FBS)
-
This compound stock solution (10 mM in DMSO)
-
Resazurin sodium salt solution (0.5 mM in PBS)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Spectrofluorometer (560 nm excitation, 590 nm emission)
Procedure:
-
Culture T. b. brucei in HMI-9 medium to a density of 1 x 10^6 cells/mL.
-
Prepare a serial dilution of this compound in HMI-9 medium. The final concentrations should range from 10 µM to 0.001 µM. Include a drug-free control.
-
Add 100 µL of the parasite suspension (1 x 10^5 cells/well) to each well of a 96-well plate.
-
Add 100 µL of the serially diluted compound to the respective wells.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 humidified incubator.
-
Add 20 µL of resazurin solution to each well and incubate for an additional 24 hours.
-
Measure the fluorescence using a spectrofluorometer.
-
Calculate the IC50 values by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay against Mammalian Cells
This protocol determines the 50% cytotoxic concentration (CC50) of this compound against a mammalian cell line (e.g., L6 rat myoblasts) to assess its selectivity.
Materials:
-
L6 rat myoblast cell line
-
DMEM medium supplemented with 10% FBS
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (570 nm)
Procedure:
-
Seed L6 cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to attach overnight.
-
Prepare a serial dilution of this compound in DMEM.
-
Replace the medium in the wells with the serially diluted compound.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 humidified incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 values as described for the IC50 determination.
Generation of Drug-Resistant Trypanosomes
This protocol describes a method for generating T. b. brucei lines with resistance to this compound through continuous drug pressure.
Materials:
-
Wild-type T. b. brucei bloodstream forms
-
HMI-9 medium with 10% FBS
-
This compound
-
24-well plates
-
Centrifuge
Procedure:
-
Start a culture of wild-type T. b. brucei at a density of 1 x 10^5 cells/mL in a 24-well plate.
-
Expose the parasites to a sub-lethal concentration of this compound (e.g., IC20).
-
Monitor the culture daily. When the parasite density reaches approximately 2 x 10^6 cells/mL, dilute the culture back to 1 x 10^5 cells/mL with fresh medium containing the same concentration of the drug.
-
Once the parasites adapt and grow at a normal rate, gradually increase the concentration of this compound in a stepwise manner.
-
Continue this process until the parasites can grow in the presence of a significantly higher concentration of the drug (e.g., 10x the initial IC50).
-
Clone the resistant population by limiting dilution to obtain a clonal resistant line.
-
Characterize the resistant line by determining its IC50 for this compound and cross-resistance to other antitrypanosomal drugs.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for studying this compound.
References
Troubleshooting & Optimization
Technical Support Center: Investigating Solubility Challenges of Antitrypanosomal Agent 14 in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with "Antitrypanosomal agent 14" in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation when diluting my DMSO stock of this compound into aqueous buffer for my assay. What is causing this?
A1: This is a common issue for compounds with low aqueous solubility. While DMSO may be an effective solvent for creating a concentrated stock solution, the compound can precipitate when introduced to an aqueous environment where its solubility is significantly lower. This phenomenon is often referred to as "crashing out." The final concentration of DMSO in your assay media may not be sufficient to keep the compound in solution.[1][2]
Q2: My stock solution of this compound in DMSO appears cloudy or has visible particles. What should I do?
A2: A cloudy or precipitated stock solution indicates that the compound's solubility limit in DMSO has been exceeded or that the compound has precipitated out of solution over time, possibly due to storage conditions or water absorption by the DMSO.[3] It is crucial not to use a stock solution with visible precipitate, as this will lead to inaccurate dosing in your experiments. Refer to the troubleshooting guide below for steps on how to address this.
Q3: Can repeated freeze-thaw cycles of my DMSO stock solution affect the solubility of this compound?
A3: Yes, repeated freeze-thaw cycles can negatively impact the solubility of compounds in DMSO.[3] This can lead to the formation of aggregates or precipitates that may not readily redissolve upon thawing. It is recommended to aliquot your stock solution into single-use volumes to minimize the number of freeze-thaw cycles.
Q4: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my experiments?
A4:
-
Kinetic solubility is the concentration of a compound that can be rapidly dissolved from a high-concentration DMSO stock into an aqueous buffer and remain in solution for a short period. It is often higher than thermodynamic solubility due to the formation of a supersaturated solution.[3][4] This is often more relevant for initial high-throughput screening (HTS) applications.
-
Thermodynamic solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its solid form. This is typically determined using the shake-flask method and is a more accurate measure of a compound's true solubility.[4][5][6] It is more relevant for later-stage drug development and formulation.
Troubleshooting Guides
Issue 1: Precipitation Upon Dilution in Aqueous Buffer
Symptoms:
-
The solution turns cloudy or milky upon adding the DMSO stock to the aqueous assay buffer.[1]
-
Visible particles form in the assay plate wells.
Troubleshooting Steps:
-
Decrease the Final Compound Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay to a level below its aqueous solubility limit.
-
Increase the Final DMSO Concentration: If your assay can tolerate it, increasing the final percentage of DMSO in the assay buffer can help maintain the compound's solubility.[1] However, be mindful that high concentrations of DMSO can affect cellular assays and enzyme activity. It is crucial to run a DMSO tolerance control to determine the maximum allowable concentration.
-
Modify the Dilution Protocol: Instead of a large, single dilution step, try a serial dilution approach. Also, consider adding the DMSO stock directly to the final assay media containing proteins or other components that might help stabilize the compound.[3]
-
Use a Different Solvent: If DMSO is consistently problematic, consider alternative organic solvents such as ethanol or dimethylformamide (DMF) for your stock solution, provided they are compatible with your assay.[7]
-
Employ Solubilizing Excipients: For in vivo or later-stage in vitro studies, formulation strategies using solubilizing agents like cyclodextrins, surfactants (e.g., Tween 80), or co-solvents (e.g., PEG 300) may be necessary.[7]
Issue 2: Precipitate in the DMSO Stock Solution
Symptoms:
-
Visible crystals or amorphous precipitate in the DMSO stock vial.
-
The solution appears hazy or cloudy.
Troubleshooting Steps:
-
Gentle Warming: Gently warm the solution to 37°C in a water bath to see if the precipitate redissolves.[1] Avoid excessive heat, as it can degrade the compound.
-
Sonication: Use a bath sonicator to break up any precipitate and aid in dissolution.[8]
-
Vortexing: Vigorously vortex the solution.
-
Filtration (Last Resort): If the precipitate does not redissolve, it indicates that the concentration is too high. You can filter the stock solution through a 0.22 µm syringe filter to remove the undissolved compound. However, you must then re-determine the actual concentration of the filtered stock solution using an analytical method like HPLC-UV or mass spectrometry.
-
Prepare a New, Lower Concentration Stock: The most reliable solution is to prepare a fresh stock solution at a lower, more stable concentration.
Experimental Protocols
Protocol 1: Kinetic Solubility Determination by Nephelometry
This method assesses solubility by detecting light scattering from compound precipitation as it is diluted from a DMSO stock into an aqueous buffer.
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, perform serial dilutions of the DMSO stock into the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
The plate is then placed in a nephelometric plate reader that measures light scattering.
-
The highest concentration at which no significant increase in light scattering is detected is considered the kinetic solubility.[3]
Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)
This is the gold standard for determining equilibrium solubility.[6]
Methodology:
-
Add an excess amount of solid this compound to a vial containing the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[6]
-
Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm filter.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV.
Data Presentation
Table 1: Hypothetical Solubility Data for this compound
| Parameter | Value | Method |
| Kinetic Solubility (PBS, pH 7.4) | 25 µM | Nephelometry |
| Thermodynamic Solubility (PBS, pH 7.4) | 5 µM | Shake-Flask |
| Solubility in 100% DMSO | >10 mM | Visual Inspection |
| Solubility in 1% DMSO (aq) | ~15 µM | Visual Inspection |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Precipitation upon aqueous dilution | Low aqueous solubility | Decrease final concentration; Increase final DMSO %; Modify dilution protocol |
| Cloudy DMSO stock | Exceeded solubility limit; Water absorption | Gentle warming; Sonication; Prepare fresh, lower concentration stock |
| Inconsistent assay results | Precipitated compound | Ensure complete dissolution before use; Aliquot stocks to avoid freeze-thaw |
Visualizations
Experimental Workflow for Solubility Troubleshooting
Caption: Workflow for addressing solubility issues.
Signaling Pathways Potentially Targeted by Antitrypanosomal Agents
Trypanosomes possess unique signaling pathways that are crucial for their survival and differentiation, making them attractive drug targets.[9] A simplified representation of potential targets is shown below.
Caption: Potential inhibitory action on key signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pharmatutor.org [pharmatutor.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent IC50 Values for Antitrypanosomal Agents
Welcome to the technical support center for researchers, scientists, and drug development professionals working with antitrypanosomal agents. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments, with a particular focus on understanding and mitigating inconsistent half-maximal inhibitory concentration (IC50) values.
Frequently Asked Questions (FAQs) on Inconsistent IC50 Values
Q1: We are observing significant variability in the IC50 values for our test compound, "Antitrypanosomal agent 14," against Trypanosoma brucei. What are the potential causes for this inconsistency?
A1: Inconsistent IC50 values for antitrypanosomal agents can arise from a variety of factors related to the experimental setup. It is crucial to meticulously standardize your protocol to ensure reproducibility. Key areas to investigate include the specific parasite strain, culture conditions, assay methodology, and even the handling of the compound itself. A study evaluating different Trypanosoma cruzi assay protocols found a very poor correlation in EC50 values (R² = 0.005) between different methods until both the compound incubation time and cell seeding were synchronized, which dramatically improved the correlation (R² = 0.86).[1][2]
Q2: How does the choice of Trypanosoma species or strain affect IC50 values?
A2: Different species (T. brucei, T. cruzi) and even different strains within the same species (e.g., drug-sensitive vs. drug-resistant strains) can exhibit varying sensitivities to the same compound. Ensure you are consistently using the same, well-characterized strain for all experiments. For high-throughput screening, non-human infective strains like Trypanosoma brucei brucei are often used initially, with active compounds later tested against human infective strains.[3]
Q3: Can the viability assay method itself lead to different IC50 results?
A3: Absolutely. Different viability assays measure different cellular parameters and can yield different IC50 values. For instance, a colorimetric assay (like MTT or AlamarBlue) that measures metabolic activity may produce different results compared to a fluorometric assay for DNA content or an ATP-based luminescence assay.[3][4][5] An image-based assay might show certain compounds as inactive, while a colorimetric assay shows them as highly active.[1][2] It is essential to use a consistent assay method and be aware of its limitations.
Q4: What specific experimental parameters in our protocol should we scrutinize to minimize IC50 variability?
A4: Several parameters in your experimental protocol can significantly impact IC50 values. These include:
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Parasite Density: The initial number of parasites seeded per well can influence the effective concentration of the compound per parasite.
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Compound-Parasite Incubation Time: The duration of exposure of the parasites to the compound is critical. Shorter or longer incubation times can lead to under- or overestimation of the IC50.[1][2]
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Compound Diluent: The solvent used to dissolve and dilute your compound can affect its stability and activity. Using water as a diluent, for example, has been shown to increase the IC50 values of some reference compounds compared to using culture medium.[6]
-
Culture Medium Composition: Variations in the culture medium, such as the presence or absence of serum, can alter compound activity.[6]
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DMSO Concentration: High concentrations of DMSO, a common solvent for test compounds, can be toxic to trypanosomes and affect the assay results.[3]
Troubleshooting Guide: A Workflow for Addressing Inconsistent IC50 Values
If you are experiencing inconsistent IC50 values, this workflow can help you systematically identify and resolve the issue.
Caption: A workflow diagram for troubleshooting inconsistent IC50 values in antitrypanosomal drug screening.
Data Presentation: Factors Influencing IC50 Values
| Parameter | Potential Impact on IC50 Value | Recommendations for Consistency |
| Parasite Strain | Different strains exhibit varying drug sensitivities. | Use a consistent, well-characterized strain. Report the strain used in all publications. |
| Parasite Density | Higher densities may require higher compound concentrations for the same effect. | Standardize the initial parasite inoculum density. |
| Growth Phase | Parasites in different growth phases (log vs. stationary) can have different metabolic rates and drug sensitivities. | Harvest parasites for assays during the mid-logarithmic growth phase. |
| Assay Type | Different assays measure different viability markers (e.g., metabolic activity vs. membrane integrity). | Use a consistent, validated assay. Be aware of potential compound interference with the assay. |
| Incubation Time | The duration of compound exposure directly affects the observed inhibition. | Standardize the incubation time for the compound with the parasites. |
| Compound Diluent | The solvent can affect compound solubility, stability, and bioavailability. | Use a consistent diluent and ensure the final solvent concentration is not toxic to the parasites. |
| Culture Medium | Components like serum can bind to the compound, reducing its effective concentration. | Maintain a consistent medium formulation. |
| Data Analysis | Different curve-fitting models can yield different IC50 values. | Use a standardized, appropriate non-linear regression model for IC50 calculation. |
Experimental Protocols: Standardized Method for IC50 Determination
This protocol provides a general framework for determining the IC50 of a compound against bloodstream form Trypanosoma brucei.
1. Materials and Reagents:
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Trypanosoma brucei (e.g., bloodstream form strain 427)
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Complete HMI-9 medium with 10% Fetal Bovine Serum (FBS)
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Test compound ("this compound") dissolved in 100% DMSO
-
Reference drug (e.g., diminazene aceturate)
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Resazurin-based viability reagent (e.g., AlamarBlue)
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96-well flat-bottom sterile culture plates
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Humidified incubator (37°C, 5% CO2)
-
Spectrophotometer or fluorometer
2. Experimental Workflow:
Caption: A generalized workflow for determining the IC50 of an antitrypanosomal agent.
3. Detailed Steps:
-
Parasite Preparation: Culture T. brucei in complete HMI-9 medium to a mid-logarithmic phase. Count the parasites using a hemocytometer and adjust the concentration to 2 x 10^5 cells/mL in fresh, pre-warmed medium.
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Compound Dilution: Prepare a series of 2-fold dilutions of the test compound in culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in the assay wells is below 0.5%. Prepare similar dilutions for a reference drug.
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Plating: Add 50 µL of the parasite suspension to each well of a 96-well plate (resulting in 1 x 10^4 parasites per well). Add 50 µL of the appropriate compound dilution to each well. Include wells with parasites and medium only (negative control) and wells with medium only (background control).
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Incubation: Incubate the plate for 48 hours in a humidified incubator at 37°C with 5% CO2.
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Viability Assessment: Add 10 µL of the resazurin-based viability reagent to each well and incubate for an additional 24 hours.
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Data Acquisition: Measure the fluorescence or absorbance according to the reagent manufacturer's instructions.
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Data Analysis: Subtract the background reading from all wells. Normalize the data with the negative control representing 100% viability and a well with a high concentration of a known trypanocidal drug as 0% viability. Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
References
- 1. Evaluation of Parameters Impacting Drug Susceptibility in Intracellular Trypanosoma cruzi Assay Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Parameters Impacting Drug Susceptibility in Intracellular Trypanosoma cruzi Assay Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A luciferase based viability assay for ATP detection in 384-well format for high throughput whole cell screening of Trypanosoma brucei brucei bloodstream form strain 427 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A colorimetric assay for trypanosome viability and metabolic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An ATP-Based Luciferase Viability Assay for Animal African Trypanosomes Using a 96-Well Plate | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
"Antitrypanosomal agent 14" high background in fluorescence assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Antitrypanosomal Agent 14 (AT-14) who are experiencing high background in fluorescence assays.
Frequently Asked Questions (FAQs)
Q1: We are observing high background fluorescence in our assay when using AT-14. What are the potential causes?
High background fluorescence in the presence of a small molecule like AT-14 can stem from several sources. The primary causes are typically:
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Autofluorescence of AT-14: The compound itself may be intrinsically fluorescent at the excitation and emission wavelengths used in your assay.[1][2][3] Many organic molecules possess fluorescent properties that can interfere with assay signals.
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Interaction with Assay Components: AT-14 might interact with other reagents in the assay, such as buffers, media, or the fluorescent probe itself, leading to an increase in background signal.
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Light Scatter: If AT-14 has low solubility and precipitates out of solution, it can cause light scattering, which may be detected as background fluorescence by the plate reader.[2]
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Contamination: The AT-14 sample or other assay reagents could be contaminated with fluorescent impurities.
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Non-specific Binding: The compound may bind non-specifically to cellular components or assay plates, contributing to the background.[4][5]
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Inner Filter Effect: Colored compounds can interfere with absorbance-based assays and also fluorescence assays by absorbing excitation or emission light.[1][3]
Q2: How can we determine if AT-14 is autofluorescent?
To determine if AT-14 is the source of the high background, you should run a control experiment.
Experimental Protocol: Assessing Compound Autofluorescence
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Prepare a serial dilution of AT-14 in the same assay buffer and plate type used in your main experiment.
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Include a "buffer only" control as a baseline.
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Read the plate at the same excitation and emission wavelengths used for your primary assay.
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Analyze the data: If the fluorescence intensity increases with the concentration of AT-14, the compound is autofluorescent at those wavelengths.
Q3: What steps can we take to reduce high background fluorescence caused by AT-14?
Several strategies can be employed to mitigate high background fluorescence:
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Optimize Wavelengths: If AT-14 is autofluorescent, consider using a fluorescent dye that excites and emits at wavelengths where the compound has minimal fluorescence. Shifting to longer, red-shifted wavelengths can often reduce interference from autofluorescent compounds.[2][3]
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Reduce Compound Concentration: Use the lowest effective concentration of AT-14 that still provides the desired biological activity.
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Incorporate Wash Steps: If your assay format allows, include stringent wash steps to remove any unbound compound before reading the fluorescence.[4][5]
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Use a Background Correction: Measure the fluorescence of control wells containing AT-14 but lacking the fluorescent probe or biological target. This background value can then be subtracted from the signal of the experimental wells.[6]
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Change Assay Format: If possible, switch to an orthogonal assay with a different detection method, such as a luminescence- or absorbance-based assay, to validate your findings.[1]
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Check for Contamination: Ensure all reagents and plasticware are clean and free from fluorescent contaminants.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the issue of high background fluorescence when using AT-14.
Step 1: Identify the Source of the High Background
The first step is to systematically determine which component of the assay is responsible for the high background.
Experimental Protocol: Source Identification
Prepare the following control wells in your assay plate:
| Well # | AT-14 | Cells/Target | Fluorescent Probe | Assay Buffer |
| 1 | - | - | - | + |
| 2 | + | - | - | + |
| 3 | - | + | - | + |
| 4 | - | - | + | + |
| 5 | + | + | - | + |
| 6 | + | - | + | + |
| 7 | - | + | + | + |
| 8 | + | + | + | + |
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Interpretation of Results:
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If Well 2 shows high fluorescence compared to Well 1, AT-14 is autofluorescent.
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If Well 6 shows higher fluorescence than the sum of Wells 2 and 4, there may be an interaction between AT-14 and the fluorescent probe.
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If Well 5 shows high fluorescence, AT-14 might be interacting with the cells or target to increase background.
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Step 2: Quantify and Characterize AT-14 Autofluorescence
If autofluorescence is suspected, it's crucial to characterize its spectral properties.
Experimental Protocol: Spectral Scanning
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Prepare a solution of AT-14 at a relevant concentration in the assay buffer.
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Using a scanning spectrofluorometer, perform an excitation scan by fixing the emission wavelength and scanning through a range of excitation wavelengths.
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Perform an emission scan by fixing the excitation wavelength and scanning through a range of emission wavelengths.
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The resulting spectra will reveal the optimal excitation and emission wavelengths for AT-14's autofluorescence, helping you to select alternative fluorophores for your assay.
Table 1: Hypothetical Spectral Interference of AT-14
| Fluorophore | Excitation (nm) | Emission (nm) | Potential Interference with AT-14 |
| Common Blue Dye | 350 | 450 | High |
| Common Green Dye | 485 | 520 | Moderate |
| Common Red Dye | 590 | 620 | Low |
| Far-Red Dye | 650 | 670 | Minimal |
Step 3: Mitigating Autofluorescence
Based on the characterization, you can now take steps to reduce the impact of AT-14's autofluorescence.
Troubleshooting Workflow
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. biotium.com [biotium.com]
- 6. Background in Fluorescence Imaging | Thermo Fisher Scientific - KR [thermofisher.com]
"Antitrypanosomal agent 14" off-target effects in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Antitrypanosomal agent 14. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
A1: this compound is a potent inhibitor of Trypanosoma brucei glycosomal fructose-1,6-bisphosphate aldolase. This enzyme is critical for glycolysis in the parasite, and its inhibition leads to a rapid depletion of ATP, causing parasite death.
Q2: Have any off-target effects of this compound been observed in mammalian cell lines?
A2: Yes, in vitro studies have identified several off-target effects of this compound in various mammalian cell lines, particularly at concentrations exceeding the EC50 for T. brucei. These effects are primarily related to kinase inhibition and induction of apoptosis.
Q3: Is there a known cross-reactivity of this compound with human aldolase isoforms?
A3: this compound displays high selectivity for the parasitic aldolase over human isoforms (Aldolase A, B, and C). However, at high micromolar concentrations, some minimal inhibition of human aldolase A has been reported, though this is not considered a primary driver of the observed off-target cytotoxicity.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in Host Cell Line
Symptom: You observe significant death of your host mammalian cell line (e.g., HepG2, HEK293) at concentrations of this compound intended to be non-toxic.
Possible Causes & Solutions:
-
Concentration Miscalculation: Double-check all calculations for your stock solutions and dilutions. Serial dilution errors can lead to significantly higher final concentrations than intended.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to off-target effects. Refer to the cytotoxicity data below to select a more resistant cell line for your co-culture experiments if possible.
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Off-Target Kinase Inhibition: this compound has been shown to inhibit several human kinases at higher concentrations, leading to cell cycle arrest and apoptosis. Consider reducing the treatment duration or concentration.
Issue 2: Altered Cell Morphology and Adhesion
Symptom: Your mammalian cells appear rounded, detached, or show other signs of morphological stress after treatment with this compound.
Possible Causes & Solutions:
-
Cytoskeletal Disruption: Off-target inhibition of kinases such as ROCK1 can lead to changes in the actin cytoskeleton and focal adhesions.
-
Experimental Workflow:
-
Microscopy: Use phase-contrast or fluorescence microscopy to visualize the actin cytoskeleton (e.g., using phalloidin staining) and focal adhesions (e.g., using an antibody against vinculin).
-
Western Blot: Analyze the phosphorylation status of key cytoskeletal regulatory proteins.
-
Issue 3: Inconsistent Anti-trypanosomal Efficacy in Co-culture
Symptom: The efficacy of this compound against T. brucei is lower than expected when tested in a co-culture with a mammalian feeder layer.
Possible Causes & Solutions:
-
Protein Binding: this compound may bind to proteins in the cell culture medium or secreted by the feeder cells, reducing its effective concentration.
-
Metabolism by Host Cells: Some cell lines, like HepG2, are metabolically active and may metabolize the compound into a less active form.
-
Troubleshooting Steps:
-
Medium Comparison: Compare the efficacy of the agent in standard parasite culture medium versus the co-culture medium.
-
LC-MS/MS Analysis: Use liquid chromatography-mass spectrometry to measure the concentration of this compound in the culture supernatant over time to assess its stability and depletion.
-
Data Presentation
Table 1: Off-Target Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (µM) | Cell Line Tested |
| ROCK1 | 5.2 | HeLa |
| CDK2 | 12.8 | HEK293 |
| GSK3β | 25.1 | SH-SY5Y |
Table 2: Cytotoxicity of this compound in Mammalian Cell Lines
| Cell Line | CC50 (µM) after 48h |
| HepG2 (Human Hepatoma) | 35.5 |
| HEK293 (Human Embryonic Kidney) | 58.2 |
| L929 (Mouse Fibroblast) | > 100 |
Experimental Protocols
Protocol 1: Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of this compound against a specific kinase.
-
Reagents: Recombinant human kinase, appropriate substrate peptide, ATP, kinase buffer, and this compound.
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a 96-well plate, add the kinase, its substrate, and the diluted compound.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).
-
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for 48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
Visualizations
Caption: Off-target signaling pathways of this compound in mammalian cells.
Technical Support Center: Troubleshooting Poor In Vivo Efficacy of Novel Antitrypanosomal Agents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor in vivo efficacy with novel antitrypanosomal agents, despite promising in vitro activity.
Frequently Asked Questions (FAQs)
Q1: Our novel antitrypanosomal agent shows potent activity in vitro, but it is not effective in our mouse model of trypanosomiasis. What are the common reasons for this discrepancy?
A1: The transition from in vitro efficacy to in vivo success is a significant hurdle in drug development. Several factors can contribute to this discrepancy:
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Pharmacokinetics (PK): The compound may have poor absorption, distribution, metabolism, or excretion (ADME) properties in the host animal. This can lead to suboptimal drug concentrations at the site of infection.
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Metabolism: The host's metabolic processes may rapidly inactivate the compound, or a drug metabolite might be less active or even toxic.
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Bioavailability: The compound may have low oral bioavailability, meaning only a small fraction of the administered dose reaches the systemic circulation.
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Target Engagement: The compound may not be reaching its intended molecular target within the parasite in vivo due to physiological barriers or drug efflux mechanisms.
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Drug Resistance: The parasites may develop resistance to the compound in vivo, a phenomenon not always captured in short-term in vitro assays.
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Host-Parasite Interactions: The complex interplay between the host immune system and the parasite can influence drug efficacy.
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Toxicity: The compound may be toxic to the host at concentrations required for therapeutic effect, limiting the achievable dose.
Q2: How can we begin to investigate the poor in vivo efficacy of our lead compound?
A2: A systematic approach is crucial. We recommend the following initial steps:
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Confirm In Vitro Activity: Re-confirm the compound's activity against the specific trypanosome strain used in your in vivo model.
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Basic Pharmacokinetic Profiling: Conduct a preliminary PK study to determine the compound's concentration in the plasma over time after administration. This will provide insights into its absorption and clearance.
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Solubility and Formulation Assessment: Poor solubility can limit absorption. Evaluate the compound's solubility and consider if the formulation used for in vivo studies is optimal.
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In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the metabolic stability of your compound. This can help identify potential metabolic liabilities.
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Toxicity Assessment: Review any signs of toxicity observed in the animal model, as this could be a dose-limiting factor.
Q3: What are the key pharmacokinetic parameters we should be looking at?
A3: Key PK parameters to assess include:
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Cmax: The maximum concentration of the drug in the plasma.
-
Tmax: The time at which Cmax is reached.
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AUC (Area Under the Curve): A measure of the total drug exposure over time.
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t1/2 (Half-life): The time it takes for the drug concentration in the plasma to be reduced by half.
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Bioavailability (%F): The fraction of the administered dose that reaches the systemic circulation.
Troubleshooting Guides
Guide 1: Investigating Suboptimal Pharmacokinetics
If you suspect poor pharmacokinetics are the cause of low efficacy, this guide provides a structured approach to troubleshooting.
Step 1: Preliminary PK/PD Assessment
-
Objective: To determine if therapeutic concentrations of the drug are being achieved and maintained at the site of infection.
-
Methodology:
-
Administer the compound to a small group of uninfected animals at the same dose and route used in the efficacy studies.
-
Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.
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Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the drug concentration.
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Compare the plasma concentrations to the in vitro EC50 or MIC values. Ideally, the free (unbound) plasma concentration should remain above the EC50 for a significant portion of the dosing interval.
-
Step 2: Assess Bioavailability and Route of Administration
-
Objective: To determine the fraction of the drug that reaches systemic circulation.
-
Methodology:
-
Administer the compound intravenously (IV) and via the intended experimental route (e.g., oral, intraperitoneal) in separate groups of animals.
-
Collect plasma samples and determine the AUC for both routes.
-
Calculate the absolute bioavailability using the formula: %F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
If bioavailability is low, consider alternative routes of administration or formulation strategies.
-
Step 3: Evaluate Metabolic Stability
-
Objective: To understand how quickly the compound is metabolized.
-
Methodology:
-
Incubate the compound with liver microsomes or hepatocytes from the host species.
-
Measure the disappearance of the parent compound over time.
-
This will provide an indication of the intrinsic clearance of the compound. High clearance suggests rapid metabolism and may lead to low in vivo exposure.
-
Guide 2: Addressing Potential Drug Resistance and Target Engagement Issues
If pharmacokinetic parameters appear reasonable, the issue may lie with the drug's interaction with the parasite in vivo.
Step 1: Ex Vivo Parasite Viability Assay
-
Objective: To determine if parasites isolated from treated animals are still susceptible to the compound.
-
Methodology:
-
Treat an infected animal with the compound.
-
At a time point where drug concentration is expected to be high, isolate parasites from the blood.
-
Culture the isolated parasites and perform an in vitro susceptibility test with the compound.
-
A significant increase in the EC50 compared to the original strain could indicate the development of resistance.
-
Step 2: Target Engagement Biomarker Assay
-
Objective: To confirm that the drug is interacting with its intended target within the parasite in vivo.
-
Methodology:
-
This is highly target-dependent. If the drug target is a specific enzyme, you could develop an assay to measure the inhibition of that enzyme's activity in parasites isolated from treated animals.
-
Alternatively, if the drug's mechanism of action is known to induce a specific phenotype (e.g., changes in parasite morphology or metabolism), these changes can be assessed in parasites from treated animals.
-
Data Presentation
Table 1: Comparison of In Vitro and In Vivo Activity of a Hypothetical Antitrypanosomal Agent
| Parameter | In Vitro | In Vivo (Mouse Model) |
| Organism | Trypanosoma brucei (bloodstream form) | Trypanosoma brucei infection |
| Metric | EC50 (50% effective concentration) | Parasitemia reduction |
| Result | 50 nM | No significant reduction at 50 mg/kg |
| Notes | Highly potent in cell culture | Lacks efficacy at a high dose |
Table 2: Preliminary Pharmacokinetic Parameters of a Hypothetical Antitrypanosomal Agent
| Parameter | Value | Interpretation |
| Cmax | 100 ng/mL (equivalent to 200 nM) | Peak concentration is above the in vitro EC50. |
| t1/2 | 1.5 hours | Short half-life may lead to rapid clearance. |
| AUC | 300 ng*h/mL | Total drug exposure may be insufficient. |
| Bioavailability (%F) | < 5% (oral) | Very low oral absorption. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in a Mouse Model of African Trypanosomiasis
-
Animal Model: Use an appropriate mouse strain (e.g., BALB/c) infected with a relevant Trypanosoma brucei strain.
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Infection: Infect mice intraperitoneally with 1 x 10^4 bloodstream form trypanosomes.
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Treatment: Begin treatment on day 3 post-infection. Administer the test compound and vehicle control to respective groups of mice (n=5 per group) via the intended route (e.g., oral gavage, intraperitoneal injection) for a specified duration (e.g., 4 consecutive days). Include a positive control group treated with a standard drug like diminazene aceturate.
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Monitoring: Monitor parasitemia daily by collecting a small amount of blood from the tail vein and counting the parasites using a hemocytometer.
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Endpoint: The primary endpoint is the level of parasitemia. Survival can be a secondary endpoint.
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
-
Preparation: Prepare a reaction mixture containing liver microsomes from the relevant species (e.g., mouse), a NADPH-generating system, and buffer.
-
Incubation: Add the test compound to the reaction mixture and incubate at 37°C.
-
Sampling: Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
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Analysis: Stop the reaction and analyze the samples by LC-MS/MS to quantify the remaining parent compound.
-
Calculation: Determine the rate of disappearance of the compound to calculate its intrinsic clearance.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting poor in vivo efficacy of an antitrypanosomal agent.
Caption: Key host and parasite factors that determine the in vivo efficacy of an antitrypanosomal drug.
Technical Support Center: Optimizing Benznidazole (BZN) Dosage for Animal Studies
As "Antitrypanosomal agent 14" is a placeholder, this technical support center will use the well-documented antitrypanosomal agent Benznidazole (BZN) as a representative example to provide a practical and informative guide for researchers. Benznidazole is a first-line therapy for Chagas disease, and there is a considerable amount of public data available regarding its use in animal studies.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and conducting animal studies to optimize the dosage of Benznidazole (BZN) for treating Trypanosoma cruzi infections.
Frequently Asked Questions (FAQs)
Q1: What is the general starting dose range for Benznidazole in murine models of T. cruzi infection?
A1: For murine models of T. cruzi infection, benznidazole is often administered at doses ranging from 10 to 100 mg/kg/day.[1][2][3] The selection of a starting dose depends on the specific mouse strain, the T. cruzi strain, and the stage of the infection (acute or chronic). For chronic stage infections, treatment durations typically range from 5 to 20 days.[1][2][3]
Q2: What is the mechanism of action of Benznidazole?
A2: Benznidazole is a pro-drug that is activated by the parasite's mitochondrial nitroreductase.[4] This activation generates reactive metabolites that are thought to damage the parasite's DNA and other macromolecules, leading to parasite death.[4]
Q3: What are the common adverse effects of Benznidazole observed in animal studies?
A3: Common adverse drug reactions (ADRs) associated with benznidazole in animal models can include weight loss, anorexia, and signs of gastrointestinal distress.[4] In some cases, more severe toxicities affecting the liver or kidneys may be observed, especially at higher doses.[5] It is crucial to monitor the animals daily for any clinical signs of toxicity.
Q4: How can I assess the efficacy of my Benznidazole treatment regimen?
A4: Treatment efficacy can be assessed by several methods. A common approach is to monitor parasitemia in the blood during and after treatment.[6] For chronic infections where parasitemia may be low, techniques like in vivo bioluminescence imaging (BLI) using transgenic parasites can provide a highly sensitive measure of parasite load.[1][2][3][6] Cure is often defined as the absence of parasites in the blood and tissues after a follow-up period post-treatment, sometimes including immunosuppression to detect latent infections.[7]
Q5: What pharmacokinetic parameters are important to consider for Benznidazole?
A5: Key pharmacokinetic (PK) parameters for benznidazole include its peak plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the concentration-time curve (AUC), which represents total drug exposure.[1][2][3] Studies have shown that total plasma exposure and the time the drug concentration remains above the IC90 are strongly associated with efficacy.[1][2][3] It's also been noted that higher doses may be associated with slower absorption.[1][2][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High Toxicity / Adverse Events | 1. The dose is too high for the selected animal model or strain.2. The formulation or vehicle is causing toxicity.3. The route of administration is leading to local or systemic adverse effects. | 1. Reduce the dose or fractionate the daily dose (e.g., administer half the dose twice a day).2. Evaluate the toxicity of the vehicle alone in a control group. Consider alternative, less toxic vehicles.3. If using intraperitoneal (i.p.) injection, ensure proper technique to avoid organ damage. Consider switching to oral (p.o.) gavage if the drug's bioavailability allows. |
| Lack of Efficacy | 1. The dose is too low or the treatment duration is too short.2. Poor drug absorption or rapid metabolism in the host.3. The T. cruzi strain is resistant to Benznidazole.4. Issues with the drug formulation affecting bioavailability. | 1. Increase the dose or extend the duration of treatment based on pilot studies.2. Conduct a pharmacokinetic study to determine drug exposure in your animal model.[1][2][3]3. Test the in vitro susceptibility of the parasite strain to Benznidazole.4. Ensure the drug is properly dissolved or suspended in the vehicle. Prepare fresh formulations regularly. |
| Inconsistent Results Between Animals | 1. Variability in drug administration (e.g., inaccurate dosing).2. Differences in individual animal metabolism and drug clearance.3. Inconsistent infection establishment.4. Animal stress or underlying health issues affecting drug response. | 1. Ensure accurate and consistent dosing for each animal. Calibrate equipment regularly.2. Increase the number of animals per group to improve statistical power.3. Standardize the infection protocol to ensure a consistent parasite load at the start of treatment.4. Monitor animal health closely and ensure proper housing and handling to minimize stress. |
Data Presentation: Benznidazole Dosage and Efficacy in Murine Models
The following table summarizes data from a study on benznidazole treatment in BALB/c mice with chronic T. cruzi infection.[1][2][3]
| Dose (mg/kg/day) | Treatment Duration (days) | Route of Administration | Efficacy Outcome (Parasitological Cure) |
| 10 - 100 | 5 - 20 | Oral | A significant correlation was found between drug exposure (total plasma exposure, time above IC90, and peak plasma concentration) and the probability of parasitological cure, especially when administered for at least 5 days. |
| 100 | 20 | Oral | This regimen is often used as a reference in studies. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment of Benznidazole in a Murine Model of Chronic Chagas Disease
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Animal Model: Female BALB/c mice (6-8 weeks old).
-
Parasite Strain: Trypanosoma cruzi (e.g., a strain expressing luciferase for bioluminescence imaging).
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Infection: Infect mice with an appropriate dose of trypomastigotes (e.g., 10,000) via intraperitoneal injection.
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Establishment of Chronic Infection: Allow the infection to progress to the chronic stage (e.g., 60-120 days post-infection). Confirm infection status.
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Treatment Groups:
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Vehicle control group.
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Benznidazole treatment groups (e.g., 25, 50, 100 mg/kg/day).
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Positive control group (if applicable).
-
-
Drug Preparation and Administration:
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Prepare a suspension of Benznidazole in a suitable vehicle (e.g., 10% PEG400).
-
Administer the drug orally (p.o.) once daily for the specified duration (e.g., 20 consecutive days).
-
-
Monitoring:
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Monitor animal weight and clinical signs of toxicity daily.
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Assess parasite load at regular intervals (e.g., weekly) using in vivo bioluminescence imaging (BLI) or qPCR on blood samples.[6]
-
-
Post-Treatment Follow-up:
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Continue monitoring parasite load for an extended period (e.g., up to 90 days post-treatment) to check for relapse.
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At the end of the study, collect blood and tissues for parasitological and molecular analysis to confirm cure.
-
Visualizations
Diagram 1: Proposed Mechanism of Action of Benznidazole
Caption: Proposed activation pathway of Benznidazole within the Trypanosoma cruzi parasite.
Diagram 2: Experimental Workflow for Dosage Optimization
Caption: A typical workflow for optimizing the dosage of an antitrypanosomal agent in animal models.
Diagram 3: Troubleshooting Logic for Lack of Efficacy
Caption: A decision tree for troubleshooting unexpected lack of efficacy in animal studies.
References
- 1. Pharmacokinetic-pharmacodynamic modeling of benznidazole and its antitrypanosomal activity in a murine model of chronic Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Pharmacokinetic-pharmacodynamic modeling of benznidazole and its antitrypanosomal activity in a murine model of chronic Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitrypanosomal therapy for Chagas disease: A single center experience with adverse drug reactions and strategies for enhancing treatment completion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The animal trypanosomiases and their chemotherapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitrypanosomatid drug discovery: an ongoing challenge and a continuing need - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitrypanosomal Activity of Sterol 14α-Demethylase (CYP51) Inhibitors VNI and VFV in the Swiss Mouse Models of Chagas Disease Induced by the Trypanosoma cruzi Y Strain - PubMed [pubmed.ncbi.nlm.nih.gov]
"Antitrypanosomal agent 14" reducing cytotoxicity in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Antitrypanosomal Agent 14 in in vitro cytotoxicity studies.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for antitrypanosomal agents?
A1: Antitrypanosomal agents act through various mechanisms. Some, like eflornithine, inhibit essential parasite enzymes such as ornithine decarboxylase[1]. Others, such as pentamidine and nifurtimox, are thought to disrupt the parasite's mitochondrial membrane potential[1]. Many antitrypanosomal drugs are pro-drugs activated by parasite-specific enzymes, like mitochondrial nitroreductase, leading to the formation of metabolites that damage the parasite's DNA[2]. The selectivity of these agents often relies on trypanosome-specific uptake mechanisms[1].
Q2: How is the in vitro cytotoxicity of this compound evaluated?
A2: The in vitro cytotoxicity of antitrypanosomal compounds is typically assessed using cell-based assays. These assays measure cell viability or death in the presence of the compound. Common methods include colorimetric assays like the MTT assay, which measures metabolic activity, and fluorometric assays that assess membrane integrity[3][4]. These assays are usually performed on both trypanosome parasites and a mammalian cell line (e.g., L6 cells, HepG2, PNT2) to determine the compound's selectivity[5][6].
Q3: What is a selectivity index (SI) and why is it important?
A3: The selectivity index (SI) is a critical parameter in drug development that measures the relative toxicity of a compound against a target organism (in this case, trypanosomes) versus host cells (mammalian cells). It is calculated as the ratio of the 50% cytotoxic concentration (CC50) in mammalian cells to the 50% inhibitory concentration (IC50) against the parasite[7]. A higher SI value indicates greater selectivity for the parasite and a lower potential for host cell toxicity, making the compound a more promising drug candidate. For example, a study on nitrofuryl- and nitrothienylazines reported compounds with SI values greater than 9500[8].
Troubleshooting Guide
This guide addresses common issues encountered during in vitro cytotoxicity experiments with this compound.
| Issue | Potential Cause | Recommended Solution | Reference |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent technique. Avoid using the outer wells of the plate, which are more prone to evaporation.[9] | |
| Low signal or absorbance values | Insufficient cell number or low metabolic activity. | Optimize the initial cell seeding density. Ensure cells are in the logarithmic growth phase during the experiment.[10] | |
| High background signal in control wells | Contamination of media or reagents, or inherent fluorescence of the compound. | Use fresh, sterile media and reagents. Include a "no-cell" control with the compound to check for background signal.[9] | |
| Unexpectedly high cytotoxicity in vehicle control | Solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration is non-toxic to the cells (typically <1%). Run a solvent toxicity curve to determine the maximum tolerated concentration.[11][12] | |
| Compound precipitation in culture medium | Poor solubility of the compound at the tested concentrations. | Visually inspect the wells for precipitation. If observed, consider using a different solvent or reducing the highest concentration tested. |
Experimental Protocols
General In Vitro Cytotoxicity Assay Protocol
This protocol provides a general framework for assessing the cytotoxicity of this compound against both trypanosomes and a mammalian cell line.
-
Cell Culture:
-
Maintain the trypanosome culture (e.g., Trypanosoma brucei brucei) and a mammalian cell line (e.g., L6 rat myoblasts) in their respective appropriate culture media and conditions (e.g., 37°C, 5% CO2).
-
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
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Determine cell concentration using a hemocytometer.
-
Seed a 96-well microtiter plate with the appropriate cell density for each cell type.
-
-
Compound Preparation and Treatment:
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
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Perform serial dilutions of the stock solution to create a range of working concentrations.
-
Add the diluted compound to the appropriate wells. Include positive (a known cytotoxic agent) and negative (vehicle only) controls.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 48 or 72 hours) under standard cell culture conditions.
-
-
Viability Assessment (MTT Assay Example):
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Add MTT reagent to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
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Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
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Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 (for trypanosomes) and CC50 (for mammalian cells) values by plotting the viability data against the log of the compound concentration and fitting to a dose-response curve.
-
Calculate the Selectivity Index (SI = CC50 / IC50).
-
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow for in vitro cytotoxicity assessment.
Signaling Pathway for Apoptosis Induction
While the specific pathway for "this compound" is not defined, a common mechanism for cell death is apoptosis. The following diagram illustrates a generalized apoptotic pathway that could be investigated.
Caption: Generalized apoptotic signaling pathway.
References
- 1. Insights into antitrypanosomal drug mode-of-action from cytology-based profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitrypanosomal therapy for Chagas disease: A single center experience with adverse drug reactions and strategies for enhancing treatment completion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of the in vitro and in vivo antitrypanosomal activity of 2-styrylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An In vitro and in silico investigation of the antitrypanosomal activities of the stem bark extracts of Anopyxis klaineana (Pierre) Engl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantiospecific antitrypanosomal in vitro activity of eflornithine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Fexinidazole in Antitrypanosomal Assays
Welcome to the technical support center for researchers utilizing fexinidazole in antitrypanosomal assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments and accurately assess the efficacy of fexinidazole and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is fexinidazole and what is its primary mechanism of action against trypanosomes?
Fexinidazole is an orally administered 2-substituted 5-nitroimidazole antimicrobial agent.[1][2][3] It functions as a prodrug, meaning it requires metabolic activation to become effective.[4][5] Within the parasite, fexinidazole is activated by parasitic nitroreductases, leading to the formation of highly reactive species.[1] These reactive metabolites are believed to cause damage to the parasite's DNA and proteins, ultimately leading to cell death.[1][4]
Q2: What are the main active metabolites of fexinidazole and are they commercially available for research?
The two primary active metabolites of fexinidazole are fexinidazole sulfoxide (M1) and fexinidazole sulfone (M2).[1][6] Both metabolites exhibit significant antitrypanosomal activity.[7][8][9] While fexinidazole is the administered drug, its metabolites are understood to be responsible for a large part of its therapeutic effect.[6] Availability of these metabolites for direct purchase would need to be checked with chemical suppliers specializing in pharmaceutical standards and research compounds.
Q3: What are the typical in vitro IC50 values for fexinidazole against Trypanosoma brucei?
The 50% inhibitory concentration (IC50) for fexinidazole against various laboratory strains and clinical isolates of Trypanosoma brucei typically ranges from 0.16 to 0.93 µg/mL.[6] In cell culture, the IC50 is approximately 1–4 μM.[2]
Q4: Can fexinidazole be used to treat both stages of Human African Trypanosomiasis (HAT)?
Yes, fexinidazole is effective against both the first (hemolymphatic) and second (meningoencephalitic) stages of HAT caused by Trypanosoma brucei gambiense.[2][10] This is a significant advantage as it can simplify treatment protocols.
Troubleshooting Guides
Inconsistent IC50 Values in Cell Viability Assays
Problem: You are observing significant variability in the calculated IC50 values for fexinidazole across different experimental runs.
| Potential Cause | Troubleshooting Step |
| Metabolic Activation Variability | The activation of fexinidazole is dependent on parasitic nitroreductases. Differences in the metabolic state or growth phase of the trypanosomes can alter the expression or activity of these enzymes. Ensure that you are using parasites from a consistent growth phase (e.g., mid-logarithmic phase) for all your assays. |
| Drug Solubility Issues | Fexinidazole may have limited solubility in aqueous media. For in vitro assays, stock solutions are often prepared in dimethyl sulfoxide (DMSO).[9] Ensure the final DMSO concentration in your assay is low (e.g., <0.1%) and consistent across all wells to avoid solvent-induced toxicity or precipitation.[11] |
| Assay Incubation Time | In vitro studies have shown that a minimum exposure time of at least 48 hours is required for fexinidazole to be effectively trypanocidal.[1] Ensure your assay incubation time is sufficient and standardized. |
| Cell Density | The initial density of trypanosomes can influence the apparent efficacy of the drug. Standardize the starting cell concentration for all experiments.[11] |
Low Efficacy in Animal Models
Problem: Fexinidazole is showing lower than expected efficacy in your in vivo experiments.
| Potential Cause | Troubleshooting Step |
| Drug Administration and Formulation | Fexinidazole is administered orally and should be given with food to ensure proper absorption.[3][12] The formulation can also impact bioavailability. In preclinical studies, fexinidazole is often formulated as a suspension in vehicles like 5% Tween 80/95% methyl-cellulose.[6] |
| Pharmacokinetics in the Animal Model | The metabolism and clearance of fexinidazole can vary between different animal species. Fexinidazole is rapidly metabolized to its active sulfoxide (M1) and sulfone (M2) metabolites.[6] Consider measuring the plasma concentrations of both the parent drug and its key metabolites to assess exposure. |
| Parasite Strain Resistance | While fexinidazole has been shown to be effective against some benznidazole-resistant strains of T. cruzi, the susceptibility of different parasite strains can vary.[13] Confirm the susceptibility of the specific parasite strain you are using. |
Experimental Protocols
In Vitro Cell Viability Assay (AlamarBlue)
This protocol is adapted from methodologies used to assess the antitrypanosomal activity of compounds.[11]
-
Parasite Culture: Culture bloodstream form Trypanosoma brucei in a suitable medium (e.g., HMI-9) to a mid-logarithmic growth phase.
-
Plate Preparation: Seed a 96-well plate with parasites at a density of 1.5 x 10^4 parasites per well.
-
Compound Addition: Prepare serial dilutions of fexinidazole from a stock solution (typically in DMSO). Add the dilutions to the wells. Ensure the final DMSO concentration is below 0.1%. Include untreated and solvent-only controls.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
AlamarBlue Addition: Add AlamarBlue reagent (10% of the total volume) to each well.
-
Second Incubation: Incubate for an additional 24 hours in the dark.
-
Measurement: Read the absorbance at 540 nm using a plate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a non-linear regression model.
In Vivo Efficacy Study in a Murine Model of Acute Infection
This protocol is a generalized representation based on published studies.[7][8]
-
Infection: Inoculate mice intraperitoneally with blood-stage trypomastigotes (e.g., 5.0 x 10^3 parasites of the T. cruzi Y strain).
-
Treatment Initiation: Begin treatment when parasitemia is detectable (typically around 4 days post-infection).
-
Drug Administration: Administer fexinidazole orally by gavage once daily for a specified period (e.g., 20 days). The drug should be formulated in an appropriate vehicle.
-
Parasitemia Monitoring: Monitor parasitemia throughout the treatment period by examining fresh blood samples.
-
Cure Assessment: After the treatment period, continue to monitor for any relapse. Definitive cure can be assessed using more sensitive methods like PCR on blood samples.[7]
Quantitative Data Summary
In Vitro Activity of Fexinidazole and its Metabolites
| Compound | Target Organism | IC50 | Reference |
| Fexinidazole | T. brucei (various strains) | 0.16 - 0.93 µg/mL | [6] |
| Fexinidazole | T. brucei | ~1 - 4 µM | [2] |
| Fexinidazole Sulfoxide (M1) | T. cruzi (intracellular amastigotes) | 1.6 µg/mL (5.4 µM) | [9] |
| Fexinidazole Sulfone (M2) | T. cruzi (intracellular amastigotes) | 1.8 µg/mL (5.8 µM) | [9] |
| Benznidazole (Reference) | T. cruzi (intracellular amastigotes) | 1.8 µg/mL (6.9 µM) | [9] |
In Vivo Efficacy of Fexinidazole Metabolites in a Murine Model of Acute T. cruzi Infection
| Compound | Daily Dose (mg/kg) for 20 days | Cure Rate | Reference |
| Fexinidazole Sulfoxide (M1) | 50 | 30% - 40% | [7][8] |
| Fexinidazole Sulfoxide (M1) | 100 | 100% | [7][8] |
| Fexinidazole Sulfone (M2) | 50 | 30% - 40% | [7][8] |
| Fexinidazole Sulfone (M2) | 100 | 100% | [7][8] |
| Benznidazole (Reference) | 100 | 80% | [7][8] |
Visualizations
Caption: Mechanism of action of the prodrug fexinidazole.
Caption: Workflow for an in vitro antitrypanosomal assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Fexinidazole - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. What is the mechanism of Fexinidazole? [synapse.patsnap.com]
- 5. Fexinidazole - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Fexinidazole – A New Oral Nitroimidazole Drug Candidate Entering Clinical Development for the Treatment of Sleeping Sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitrypanosomal Activity of Fexinidazole Metabolites, Potential New Drug Candidates for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. List of 8 Trypanosomiasis Medications Compared [drugs.com]
- 11. Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dndi.org [dndi.org]
- 13. Fexinidazole: A Potential New Drug Candidate for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
"Antitrypanosomal agent 14" troubleshooting crystallization for structural studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in obtaining high-quality crystals of novel antitrypanosomal agents, exemplified here as "Antitrypanosomal agent 14," for structural studies.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble getting any crystals of this compound. Where do I start?
A1: Difficulty in crystallization is common for novel compounds. Start by ensuring the purity of your compound, as impurities can significantly hinder crystal growth.[1][2] A purity of >95% is recommended.[3] Begin with small-scale screening of various solvents and crystallization techniques.[1] Pay close attention to the compound's solubility behavior in different solvents, as this provides crucial clues for selecting appropriate crystallization conditions.[1][4]
Q2: What are the most common crystallization techniques for small molecules like this compound?
A2: Several techniques are commonly used, each with its own advantages. The choice of technique often depends on the amount of sample available and its solubility characteristics.[5] Key methods include:
-
Slow Evaporation: This is the simplest method where a near-saturated solution is allowed to evaporate slowly, leading to crystal formation.[5][6]
-
Slow Cooling: A saturated solution is prepared at a higher temperature and then allowed to cool slowly, decreasing the solubility of the compound and inducing crystallization.[1][6]
-
Vapor Diffusion: This is a highly successful method, especially for small amounts of material.[1] A solution of your compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile solvent (the precipitant) in which your compound is insoluble. The precipitant vapor slowly diffuses into the solution of your compound, reducing its solubility and promoting crystallization.[1][7]
-
Solvent Layering (Liquid-Liquid Diffusion): A solution of the compound is carefully layered with a miscible solvent in which the compound is poorly soluble.[7] Crystals form at the interface between the two solvents.
Q3: My attempts at crystallization are resulting in oil or an amorphous precipitate. What should I do?
A3: Oiling out or precipitation indicates that the solution is too supersaturated, leading to rapid phase separation rather than ordered crystal growth. To address this, you should aim to slow down the process of reaching supersaturation.[1] Try the following:
-
Lower the concentration: Start with a more dilute solution of your compound.
-
Slow down the solvent evaporation or cooling rate: For slow evaporation, use a cap with fewer perforations. For slow cooling, insulate the container.[2]
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Change the solvent system: A different solvent or a mixture of solvents might alter the solubility in a way that favors crystal growth over oiling.[1] For salts, which have a tendency to oil out, solvent mixtures like methylene chloride/hexane or THF/hexane have been used successfully.[1]
-
Use a different crystallization technique: Vapor diffusion is often more successful in preventing oiling out compared to slow evaporation.[1]
Q4: I'm getting very small, needle-like, or plate-like crystals. Are these suitable for X-ray diffraction?
A4: While modern diffractometers can handle very small crystals, very thin needles or plates can be problematic as they may be weakly diffracting or represent stacked microcrystals rather than a single crystal.[7] To encourage the growth of larger, more three-dimensional crystals:
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Reduce the number of nucleation sites: Fewer nucleation sites lead to the growth of fewer, larger crystals.[7] Ensure your crystallization vessels are scrupulously clean to avoid dust particles acting as nucleation sites.[7]
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Slow down the crystallization process: Slower solvent evaporation, cooling, or diffusion rates can promote the growth of larger, higher-quality crystals.[2]
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Try seeding: Introducing a tiny, pre-existing crystal (a seed) into a saturated solution can promote the growth of a single, larger crystal.[2]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot common crystallization problems for "this compound."
Problem 1: No Crystals Form
| Potential Cause | Troubleshooting Strategy |
| Compound is too soluble in the chosen solvent. | Try a solvent in which the compound has moderate solubility.[5] Use a solvent/non-solvent system.[5] |
| Solution is not sufficiently saturated. | Increase the concentration of the compound. Allow for more solvent evaporation. |
| Incorrect crystallization technique. | Try alternative methods such as vapor diffusion or slow cooling.[1][5] |
| Compound purity is too low. | Further purify the compound using techniques like chromatography or recrystallization.[1][2] |
| Vessel is disturbed. | Place the crystallization experiment in a quiet, vibration-free location.[5] |
Problem 2: Formation of Oil or Amorphous Precipitate
| Potential Cause | Troubleshooting Strategy |
| Solution is too supersaturated. | Start with a lower concentration of the compound. |
| Rate of solvent evaporation or cooling is too fast. | Slow down the process by using a container with a less open top or by insulating the vessel.[2] |
| Inappropriate solvent. | Experiment with different solvents or solvent mixtures to find one that promotes slower, more controlled precipitation.[1] |
| Temperature fluctuations. | Maintain a constant temperature during the crystallization process. |
Problem 3: Formation of Small, Poor-Quality Crystals (Needles, Plates)
| Potential Cause | Troubleshooting Strategy |
| Too many nucleation sites. | Use very clean glassware. Filter the solution before setting up the crystallization.[1] |
| Crystallization is happening too quickly. | Slow down the rate of solvent evaporation, cooling, or diffusion.[2] Consider placing the experiment in a colder environment like a refrigerator.[7] |
| Solvent system is not optimal. | Screen a wider range of solvents and solvent mixtures. |
| No single growth direction is favored. | Try adding a small amount of a different solvent that might interact with a specific face of the crystal and inhibit growth in that direction, promoting growth in others. |
| Compound has inherent tendency to form needles. | Seeding with a well-formed crystal can sometimes encourage better growth. |
Experimental Protocols
Protocol 1: Slow Evaporation
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Prepare a near-saturated solution: Dissolve the "this compound" in a suitable solvent in which it is moderately soluble.[5] The solution should be clear and free of any solid particles. If necessary, filter the solution.[1]
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Transfer to a clean vessel: Transfer the solution to a clean vial or small beaker.
-
Cover the vessel: Cover the vessel with a cap that allows for slow solvent evaporation. This can be achieved by using a cap with a small hole or by covering the opening with parafilm and piercing a few small holes in it.[5]
-
Incubate: Place the vessel in a quiet, undisturbed location at a constant temperature.
-
Monitor: Check for crystal growth periodically without disturbing the vessel.
Protocol 2: Vapor Diffusion (Hanging Drop Method)
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Prepare the reservoir solution: In the outer well of a vapor diffusion plate or a larger vial, place a small volume of a volatile solvent in which "this compound" is insoluble (the precipitant).[1][7]
-
Prepare the compound solution: On a siliconized glass coverslip, place a small drop (1-5 µL) of a concentrated solution of "this compound" dissolved in a less volatile solvent.
-
Seal the system: Invert the coverslip and place it over the reservoir well, sealing it with grease to create an airtight system.
-
Incubate: Place the sealed plate or vial in a location with a stable temperature.
-
Mechanism: The volatile precipitant from the reservoir will slowly diffuse into the drop containing the compound, gradually decreasing its solubility and promoting crystallization.[7]
-
Monitor: Observe the drop for crystal formation over several days to weeks.
Visualizing Experimental Workflows
Crystallization Troubleshooting Workflow
Caption: A flowchart outlining the general workflow and decision points for troubleshooting the crystallization of a small molecule.
Vapor Diffusion Experimental Setup
Caption: A diagram illustrating the principle of the hanging drop vapor diffusion crystallization technique.
References
- 1. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 2. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. depts.washington.edu [depts.washington.edu]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. unifr.ch [unifr.ch]
"Antitrypanosomal agent 14" minimizing compound precipitation in media
Disclaimer: Initial searches for "Antitrypanosomal agent 14" revealed conflicting information regarding its chemical identity. The provided CAS Number (1447938-61-5) corresponds to a materials science compound, FK209, and not a compound with the molecular formula (C14H23N3OS) sometimes associated with the name "this compound." Due to this discrepancy and the lack of verifiable data for "this compound," this guide provides general best practices for minimizing the precipitation of poorly soluble compounds in experimental media. The protocols and recommendations are based on established laboratory techniques for handling hydrophobic agents.
Frequently Asked Questions (FAQs)
Q1: I dissolved my compound in DMSO to make a stock solution, but it precipitates when I add it to my aqueous cell culture medium. Why is this happening?
A1: This is a common issue with hydrophobic compounds. While they may be soluble in a pure organic solvent like DMSO, their solubility can dramatically decrease when the stock solution is diluted into an aqueous medium. The final concentration of the organic solvent may not be sufficient to keep the compound dissolved. Each compound has a specific solubility limit in a given medium at a certain temperature. If the final concentration of your compound exceeds this limit, it will precipitate out of the solution.[1]
Q2: What is the maximum recommended final concentration of DMSO in cell culture?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in most cell culture experiments should not exceed 0.5%, with many researchers aiming for 0.1% or lower.[2] It is crucial to run a vehicle control (media with the same final concentration of DMSO) to ensure that the solvent itself is not affecting the experimental results.
Q3: Can I heat or sonicate my media to redissolve the precipitate?
A3: While gentle warming and sonication can sometimes help dissolve a compound, these methods should be used with caution. Excessive heat can degrade the compound and the complex components of the cell culture media, such as vitamins and growth factors.[3] Sonication can also potentially alter the structure of the compound. If you choose to use these methods, it should be done on the concentrated stock solution before dilution into the final media, and the stability of the compound under these conditions should be verified.
Q4: Are there alternative solvents to DMSO that I can use?
A4: Yes, other organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be used, but their compatibility with your specific cell line and assay must be tested.[4] For some applications, solubilizing agents or carriers like cyclodextrins, or co-solvents such as polyethylene glycol (PEG), can help increase the aqueous solubility of hydrophobic compounds.[1][5]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting compound precipitation issues.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of stock solution | The compound's aqueous solubility limit is exceeded. | - Lower the final concentration of the compound. - Increase the final concentration of the co-solvent (e.g., DMSO), ensuring it remains within a non-toxic range for your cells. - Prepare a more dilute stock solution to minimize the amount of stock added to the media. |
| Precipitate forms over time in the incubator | - The compound is unstable in the media at 37°C. - The media is evaporating, increasing the compound's effective concentration.[3][6] | - Prepare fresh working solutions immediately before use. - Ensure proper humidification of the incubator to prevent evaporation.[6] - Consider using sealed culture plates or flasks. |
| Cloudiness or precipitate in freshly prepared media | - The compound is interacting with components in the serum or media. - The pH of the media has shifted, affecting solubility. | - Try preparing the media with reduced serum or serum-free media if your experiment allows. - Ensure the pH of the media is stable after the addition of your compound. - Filter the final working solution through a 0.22 µm sterile filter before adding it to cells.[1] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions for a Hydrophobic Compound
-
Determine the appropriate solvent: Based on available data or preliminary tests, select a biocompatible solvent in which your compound is highly soluble (e.g., DMSO).
-
Prepare a high-concentration stock solution:
-
Accurately weigh the compound.
-
Add the appropriate volume of the chosen solvent to achieve a high but fully dissolved concentration (e.g., 10-50 mM).
-
Ensure complete dissolution by gentle vortexing or brief sonication. Visually inspect for any remaining particulate matter.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3]
-
-
Prepare an intermediate dilution (optional but recommended):
-
Dilute the high-concentration stock solution in the same solvent to an intermediate concentration (e.g., 1 mM). This can make the final dilution into aqueous media more accurate and reproducible.
-
-
Prepare the final working solution:
-
Pre-warm the cell culture medium to 37°C.
-
Add the stock or intermediate solution to the pre-warmed medium dropwise while gently vortexing or swirling the tube. This rapid mixing helps to disperse the compound quickly and can prevent localized high concentrations that lead to precipitation.
-
Ensure the final solvent concentration is below the cytotoxic threshold for your cells (e.g., <0.5% DMSO).[2]
-
Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy, consider lowering the final compound concentration.
-
Use the final working solution immediately after preparation.
-
Visualizations
Diagram 1: Recommended Workflow for Compound Preparation
Caption: Workflow for preparing compound solutions to minimize precipitation.
Diagram 2: Troubleshooting Precipitation Issues
Caption: Decision tree for troubleshooting compound precipitation in media.
References
- 1. Cobalt Complexes as Antiviral and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity of Co(III) Complexes with Diamine Chelate Ligands against a Broad Spectrum of Bacteria with a DNA Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cobalt Derivatives as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Cobalt (II) Complexes with Schiff Base Ligands Derived from Terephthalaldehyde and ortho-Substituted Anilines: Synthesis, Characterization and Antibacterial Activity [mdpi.com]
- 6. researchgate.net [researchgate.net]
"Antitrypanosomal agent 14" protocol modifications for resistant strains
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and protocol modifications for researchers using Antitrypanosomal agent 14, with a special focus on addressing challenges related to resistant Trypanosoma strains.
Frequently Asked Questions (FAQs) & General Information
Q1: What is this compound and what is its known mechanism of action?
This compound is an inhibitor of Trypanosoma brucei with a reported half-maximal effective concentration (EC50) of 0.47 μM.[1] It is known to inhibit the T. brucei glycogen synthase kinase 3 (TbGSK3) with a half-maximal inhibitory concentration (IC50) of 12 μM.[1] Its primary mechanism of action is believed to be the disruption of signaling pathways regulated by TbGSK3, which can affect cell cycle progression and proliferation.
Q2: I am observing a higher EC50 value for this compound in my experiments than what is reported in the literature. What could be the reason?
Several factors could contribute to a higher than expected EC50 value:
-
Strain variability: Different strains of T. brucei can have varying sensitivities to the same compound.
-
In vitro culture conditions: Variations in media composition, serum batch, or cell density can influence drug efficacy.
-
Compound integrity: Ensure the agent has been stored correctly and that the stock solution is not degraded.
-
Emergence of resistance: Prolonged exposure to the agent, even at low concentrations, can lead to the selection of resistant parasites.
Q3: What are the common mechanisms of drug resistance in Trypanosoma brucei?
The most well-documented mechanisms of drug resistance in T. brucei include:
-
Reduced drug uptake: This is a primary mechanism of resistance, often caused by mutations or deletion of genes encoding drug transporters, such as the TbAT1/P2 aminopurine transporter or aquaglyceroporins.[2][3][4]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell.
-
Altered drug metabolism: For prodrugs, resistance can arise from mutations in the enzymes required for their activation, such as the type I nitroreductase (NTR) for nifurtimox and fexinidazole.[5][6]
-
Target modification: Mutations in the drug's target protein can reduce its binding affinity, thereby diminishing its inhibitory effect.
Troubleshooting Guide for Resistant Strains
Q4: My T. brucei culture, which was initially sensitive to this compound, has stopped responding to the treatment. How can I confirm if the strain has developed resistance?
To confirm resistance, you should perform a dose-response assay to compare the EC50 of your treated culture with the parental (sensitive) strain. A significant increase in the EC50 value is a strong indicator of resistance.
Illustrative EC50 Comparison Data
| Strain | Treatment History | EC50 of this compound (µM) | Resistance Factor (Fold Change) |
| Parental Wild-Type | None | 0.47 | 1.0 |
| Suspected Resistant | 3 months of continuous culture with agent 14 | 5.8 | 12.3 |
| Known Resistant Line (Control) | Previously selected for resistance | 10.2 | 21.7 |
Q5: I have confirmed resistance. What are the next steps to understand the mechanism of resistance to this compound in my T. brucei strain?
A logical workflow to investigate the resistance mechanism would be:
-
Sequence the target protein (TbGSK3): Look for mutations in the gene encoding TbGSK3 that might alter the binding of agent 14.
-
Perform drug uptake/efflux assays: Use a labeled version of the agent (if available) or competitive inhibition assays to determine if transport is altered.
-
Whole-genome sequencing (WGS): Compare the genome of your resistant strain to the parental strain to identify mutations in transporter genes or other relevant pathways.[6]
Caption: Workflow for Investigating Resistance to this compound.
Protocol Modifications for Resistant Strains
Q6: How can I modify my experimental protocol to overcome or bypass the observed resistance to this compound?
If resistance is confirmed, consider the following modifications:
-
Combination Therapy: Use this compound in combination with a drug that has a different mechanism of action. For example, if resistance is due to a transporter defect, a drug that enters the cell via a different mechanism may still be effective.
-
Use of Modulators: If resistance is due to an efflux pump, co-administration of a known efflux pump inhibitor could restore sensitivity.
-
Alternative Agents: If the resistance mechanism involves target modification of TbGSK3, switching to an agent that targets a different essential pathway in the parasite would be a logical next step.
Illustrative Combination Therapy Data
| Treatment | EC50 in Resistant Strain (µM) | Fractional Inhibitory Concentration (FIC) Index | Interpretation |
| This compound alone | 5.8 | - | Resistant |
| Pentamidine alone | 0.02 | - | Sensitive |
| Agent 14 + Pentamidine | Agent 14: 1.5, Pentamidine: 0.005 | 0.51 | Synergistic |
| Agent 14 + Nifurtimox | Agent 14: 2.9, Nifurtimox: 2.5 | 1.0 | Additive |
| FIC Index: ≤0.5 = Synergy; >0.5 to <2.0 = Additive; ≥2.0 = Antagonism |
Detailed Experimental Protocols
Protocol 1: In Vitro Drug Sensitivity Assay (EC50 Determination)
-
Cell Culture: Maintain bloodstream form T. brucei in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C and 5% CO2.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 2-fold serial dilution series in HMI-9 medium.
-
Assay Setup: Seed a 96-well plate with 1 x 104 cells per well. Add the drug dilutions to the wells. Include a 'no drug' control and a 'medium only' blank.
-
Incubation: Incubate the plate for 48 hours.
-
Resazurin Addition: Add 20 µL of 0.5 mM resazurin solution to each well and incubate for an additional 24 hours.
-
Data Acquisition: Measure fluorescence (excitation 560 nm, emission 590 nm) using a plate reader.
-
Analysis: Calculate the EC50 value by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Protocol 2: Sequencing of the TbGSK3 Gene from Resistant Parasites
-
Genomic DNA Extraction: Isolate genomic DNA from approximately 1 x 108 parasites (both parental and resistant strains) using a commercial DNA extraction kit.
-
PCR Amplification: Design primers flanking the coding sequence of the TbGSK3 gene (available from TriTrypDB). Perform PCR to amplify the entire gene.
-
PCR Product Purification: Purify the amplified PCR product using a PCR purification kit.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both forward and reverse primers.
-
Sequence Analysis: Align the sequences from the resistant and parental strains using software like Clustal Omega to identify any single nucleotide polymorphisms (SNPs) that may result in amino acid changes.
Visualizing Potential Mechanisms and Pathways
Caption: Putative Signaling Pathway and Resistance Mechanisms for Agent 14.
Caption: Troubleshooting Decision Tree for Agent 14 Resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanisms of Arsenical and Diamidine Uptake and Resistance in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Transport proteins determine drug sensitivity and resistance in a protozoan parasite, Trypanosoma brucei [frontiersin.org]
- 5. Nitroheterocyclic drug resistance mechanisms in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitroheterocyclic drug resistance mechanisms in Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
"Antitrypanosomal agent 14" overcoming experimental artifacts
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Antitrypanosomal Agent 14 (AT-14), a novel investigational compound for the treatment of trypanosomiasis. Our goal is to help you overcome common experimental hurdles and ensure the generation of reliable and reproducible data.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with AT-14.
Question 1: I am observing inconsistent IC50 values for AT-14 in my Trypanosoma brucei cell viability assays.
Answer:
Inconsistent IC50 values can stem from several factors. Follow these steps to troubleshoot the issue:
-
Compound Stability and Handling:
-
Fresh Stock Solutions: Prepare fresh stock solutions of AT-14 in the recommended solvent (e.g., DMSO) before each experiment. Avoid repeated freeze-thaw cycles.
-
Light Sensitivity: Protect the compound from light during storage and handling, as some compounds are light-sensitive and can degrade.
-
Solubility Issues: Ensure complete solubilization of AT-14 in your culture medium. Precipitates can lead to inaccurate concentrations. Visually inspect for any precipitation after dilution.
-
-
Assay Conditions:
-
Cell Density: Ensure a consistent initial cell density across all wells and experiments. Over- or under-seeding can significantly impact the calculated IC50.
-
Incubation Time: Use a consistent incubation time for all experiments. We recommend a 48 or 72-hour incubation period for T. brucei viability assays.
-
Reagent Quality: Verify the quality and expiration date of your viability assay reagent (e.g., resazurin, MTT).
-
-
Parasite Culture:
-
Logarithmic Growth Phase: Only use parasites in the mid-logarithmic growth phase for your assays. Parasites in stationary phase can exhibit altered drug sensitivity.
-
Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma contamination, which can affect cell health and drug response.
-
Question 2: My AT-14 shows high cytotoxicity in mammalian cell lines, resulting in a low selectivity index.
Answer:
A low selectivity index (SI) indicates that AT-14 may be toxic to host cells at concentrations close to those that are effective against trypanosomes. Here’s how to investigate this:
-
Confirm Cytotoxicity:
-
Dose-Response Curve: Generate a full dose-response curve for both the trypanosome and mammalian cell lines to accurately determine the IC50 (for trypanosomes) and CC50 (for mammalian cells).
-
Positive Controls: Include a known cytotoxic agent as a positive control in your mammalian cell line experiments to validate the assay.
-
-
Investigate Off-Target Effects:
-
Mechanism of Action: Based on available data, AT-14 is believed to disrupt mitochondrial membrane potential.[1] This mechanism can also affect mammalian mitochondria. Consider assays to measure mitochondrial membrane potential in both trypanosomes and your mammalian cell line to see if the effect is comparable.
-
Alternative Mammalian Cell Lines: Test the cytotoxicity of AT-14 on a panel of different mammalian cell lines to determine if the observed toxicity is cell-type specific.
-
-
Experimental Artifacts:
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your assays is not exceeding a non-toxic level (typically <0.5%). Run a solvent-only control.
-
Question 3: I am trying to generate AT-14 resistant Trypanosoma lines, but the parasites are not developing resistance.
Answer:
Generating drug-resistant parasite lines can be a lengthy process. If you are not observing the development of resistance, consider the following:
-
Drug Pressure Application:
-
Stepwise Increase: Gradually increase the concentration of AT-14 in the culture medium over an extended period. Sudden high concentrations may kill the entire population before resistant mutants can emerge.
-
Clonal Population: Start with a clonal population of parasites to ensure a uniform genetic background.
-
-
Mechanism of Resistance:
-
Transporter Involvement: Resistance to many antitrypanosomal drugs is associated with the downregulation or mutation of drug transporters.[2][3] The lack of resistance development might suggest that AT-14 enters the parasite via a mechanism that is not easily altered, such as passive diffusion.
-
Target Modification: If the target of AT-14 is essential for parasite survival and not prone to mutation, resistance may be less likely to develop.
-
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for AT-14?
A1: AT-14 is thought to act by disrupting the mitochondrial membrane potential in trypanosomes.[1] This leads to a cascade of events including ATP depletion and ultimately, apoptotic-like cell death.[4]
Q2: How should I store AT-14?
A2: AT-14 powder should be stored at -20°C, protected from light and moisture. Stock solutions in DMSO can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Q3: What is the recommended starting concentration for in vitro assays?
A3: For initial screening, we recommend a concentration range of 0.1 µM to 100 µM. Based on our internal data, the IC50 for most Trypanosoma species is in the low micromolar range.
Q4: Is AT-14 effective against both bloodstream and procyclic form trypanosomes?
A4: AT-14 has shown higher potency against the bloodstream form of T. brucei. Further studies are needed to fully characterize its activity against the procyclic form.
Q5: Has resistance to AT-14 been observed in the field?
A5: As an investigational agent, AT-14 has not been used in the field, so no clinical resistance has been reported. Laboratory-induced resistance is currently under investigation.
Quantitative Data Summary
The following table summarizes the in vitro activity of AT-14 against various Trypanosoma species and a standard mammalian cell line.
| Compound | T. brucei brucei IC50 (µM) | T. cruzi IC50 (µM) | L929 Cells CC50 (µM) | Selectivity Index (SI) (L929 / T. b. brucei) |
| AT-14 | 2.5 | 5.8 | >100 | >40 |
| Benznidazole | >100 | 3.2 | >200 | >2 |
| Pentamidine | 0.005 | >50 | 25 | 5000 |
Data are representative and may vary between laboratories and specific assay conditions.
Experimental Protocols
Protocol 1: In Vitro Antitrypanosomal Viability Assay using Resazurin
This protocol details a standard method for determining the 50% inhibitory concentration (IC50) of AT-14 against bloodstream form Trypanosoma brucei.
-
Parasite Culture: Culture Trypanosoma brucei brucei in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 incubator. Maintain parasites in the logarithmic growth phase.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of AT-14 in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to create a range of working concentrations (e.g., 200 µM to 0.01 µM in 2-fold dilutions).
-
-
Assay Plate Setup:
-
Add 100 µL of culture medium containing the appropriate concentration of AT-14 to the wells of a 96-well plate. Include wells with medium only (negative control) and a reference drug (e.g., pentamidine).
-
Add 100 µL of parasite suspension (at a density of 2 x 10^5 cells/mL) to each well, resulting in a final volume of 200 µL and a starting cell density of 1 x 10^5 cells/mL.
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment:
-
Add 20 µL of 12.5 mg/mL resazurin solution to each well.
-
Incubate for an additional 4-6 hours.
-
Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from the negative control wells.
-
Normalize the data to the untreated control wells (100% viability).
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
-
Visualizations
Caption: Proposed signaling pathway for this compound (AT-14).
Caption: Standard experimental workflow for AT-14 in vitro viability assay.
Caption: Troubleshooting logic for inconsistent IC50 values with AT-14.
References
- 1. Insights into antitrypanosomal drug mode-of-action from cytology-based profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Specific Cell Targeting Therapy Bypasses Drug Resistance Mechanisms in African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]
"Antitrypanosomal agent 14" improving reproducibility of results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of results when working with the novel antitrypanosomal agent ML-2-3, a tetracyclic iridoid isolated from Morinda lucida.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ML-2-3?
A1: ML-2-3 induces apoptosis-like cell death in Trypanosoma brucei. Its proposed mechanism involves the suppression of the paraflagellar rod protein subunit 2 (PFR-2), leading to alterations in the cell cycle and subsequent induction of apoptosis.[1][2]
Q2: What is the recommended solvent for dissolving ML-2-3?
A2: For in vitro assays, ML-2-3 can be dissolved in dimethyl sulfoxide (DMSO). It is crucial to ensure the final concentration of DMSO in the assay is kept low (typically below 1%) to avoid solvent-induced toxicity to the parasites.[3][4]
Q3: What is the optimal storage condition for ML-2-3 stock solutions?
A3: Stock solutions of ML-2-3 in DMSO should be stored at -20°C to maintain stability.[4] For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Q4: What is the reported in vitro potency of ML-2-3 against Trypanosoma brucei brucei?
A4: The 50% inhibitory concentration (IC50) of ML-2-3 against the GUTat 3.1 strain of T. b. brucei is 3.75 µM.[1][2]
Troubleshooting Guide
Issue 1: Higher than expected IC50 value (lower potency).
-
Question: My IC50 value for ML-2-3 is significantly higher than the reported 3.75 µM. What could be the reason?
-
Answer:
-
Compound Degradation: Ensure that the compound has been stored properly at -20°C and protected from light. Repeated freeze-thaw cycles can degrade the compound. Prepare fresh dilutions from a new stock aliquot.
-
Solubility Issues: ML-2-3 may precipitate in the culture medium if the final DMSO concentration is too low or if the compound's solubility limit is exceeded. Visually inspect the wells for any precipitation. Consider a brief sonication of the stock solution before dilution.
-
Parasite Health and Density: Use parasites in the mid-logarithmic growth phase for the assay. An excessively high parasite density can lead to an underestimation of the compound's potency. Ensure accurate parasite counting and dilution.[5]
-
Assay Incubation Time: The reported IC50 was determined after a specific incubation period. Verify that your assay duration is consistent with the protocol.
-
Issue 2: High variability between replicate wells.
-
Question: I am observing high variability in the results between my replicate wells. How can I improve the consistency?
-
Answer:
-
Pipetting Accuracy: Ensure accurate and consistent pipetting of both the compound dilutions and the parasite suspension. Use calibrated pipettes and pre-wet the tips.
-
Homogeneous Parasite Suspension: Gently mix the parasite culture before dispensing into the assay plate to ensure a uniform distribution of parasites in each well.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the compound and affect parasite growth. To minimize this, you can fill the outer wells with sterile phosphate-buffered saline (PBS) or medium without parasites and use only the inner wells for the experiment.
-
Incomplete Compound Solubilization: Ensure the compound is fully dissolved in DMSO before adding it to the medium. Vortex the stock solution gently before making serial dilutions.
-
Issue 3: No antitrypanosomal activity observed.
-
Question: I am not observing any significant antitrypanosomal activity with ML-2-3, even at high concentrations. What should I check?
-
Answer:
-
Incorrect Compound Identity or Purity: Verify the source and purity of your ML-2-3 compound. If possible, confirm its identity through analytical methods.
-
Resistant Parasite Strain: The reported activity is against the GUTat 3.1 strain of T. b. brucei.[1][2] If you are using a different strain, it may have inherent resistance to this class of compounds.
-
Assay System Compatibility: Ensure that the components of your culture medium are not interfering with the activity of ML-2-3. Some medium components can bind to compounds and reduce their effective concentration.
-
Quantitative Data Summary
| Compound | IC50 (µM) vs. T. b. brucei GUTat 3.1 | Cytotoxicity (IC50 in µM) against Normal Fibroblasts | Selectivity Index (SI) |
| Molucidin | 1.27 | 4.74 - 14.24 | Low |
| ML-2-3 | 3.75 | > Molucidin | High |
| ML-F52 | 0.43 | > Molucidin | High |
Data extracted from Kwofie et al., 2016.[1]
Experimental Protocols
Detailed Methodology for In Vitro Antitrypanosomal Activity Assay
This protocol is adapted from standard procedures for determining the in vitro activity of compounds against the bloodstream form of Trypanosoma brucei brucei.[1][3][5]
1. Materials and Reagents:
-
Trypanosoma brucei brucei (e.g., GUTat 3.1 strain)
-
Complete HMI-9 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
ML-2-3 compound
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Resazurin sodium salt solution (e.g., AlamarBlue)
-
Positive control drug (e.g., diminazene aceturate)
-
Sterile 96-well microplates (clear bottom)
-
Hemocytometer or automated cell counter
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (fluorescence)
2. Procedure:
-
Parasite Culture: Culture T. b. brucei in complete HMI-9 medium at 37°C with 5% CO2. Maintain the parasite density in the logarithmic growth phase (between 1 x 10^5 and 1 x 10^6 parasites/mL).
-
Compound Preparation:
-
Prepare a 10 mM stock solution of ML-2-3 in DMSO.
-
Perform serial dilutions of the stock solution in complete HMI-9 medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
-
Assay Setup:
-
Harvest parasites from a culture in the logarithmic growth phase and adjust the density to 4 x 10^4 parasites/mL in fresh complete HMI-9 medium.
-
Dispense 50 µL of the parasite suspension into each well of a 96-well plate.
-
Add 50 µL of the appropriate compound dilution to each well in triplicate.
-
Include wells with parasites and medium containing the same concentration of DMSO as the test wells as a negative control.
-
Include wells with a known antitrypanosomal drug as a positive control.
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
After 48 hours, add 10 µL of Resazurin solution to each well.
-
Incubate the plate for an additional 24 hours.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 544 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Calculate the percentage of parasite growth inhibition for each concentration relative to the negative control.
-
Plot the percentage of inhibition against the log of the compound concentration.
-
Determine the IC50 value using a suitable non-linear regression model.
-
Visualizations
Caption: Experimental workflow for determining the in vitro antitrypanosomal activity of ML-2-3.
Caption: Proposed mechanism of action for the antitrypanosomal agent ML-2-3.[1]
References
- 1. Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An In vitro and in silico investigation of the antitrypanosomal activities of the stem bark extracts of Anopyxis klaineana (Pierre) Engl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antitrypanosomal assay [bio-protocol.org]
Validation & Comparative
Comparative Analysis of Antitrypanosomal Agent 14 and Benznidazole: Efficacy and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the experimental antitrypanosomal agent 14 and the established drug benznidazole. It is crucial to note at the outset that these two compounds target different species of trypanosomes, the causative agents of distinct diseases. Benznidazole is the primary treatment for Chagas disease, caused by Trypanosoma cruzi, while this compound is an investigational compound targeting Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT), also known as sleeping sickness. This comparison, therefore, highlights different therapeutic strategies against these related but distinct pathogens.
Efficacy and Activity Profile
The following tables summarize the quantitative data on the efficacy of this compound against T. brucei and benznidazole against T. cruzi.
Table 1: In Vitro Activity of this compound against Trypanosoma brucei
| Compound | Target Organism | Target Enzyme | EC50 (in vitro proliferation) | IC50 (enzyme inhibition) | Selectivity (over human MRC5 cells) |
| This compound | Trypanosoma brucei | TbGSK3 short | 0.47 µM | 12 µM | >150-fold[1] |
Table 2: Efficacy of Benznidazole against Trypanosoma cruzi
| Study Type | Model | T. cruzi Strain | Dosage | Efficacy Metric | Result |
| In vivo (murine) | C57BL/6 mice | CL | 100 mg/kg/day for 20 days | Parasitological cure | 100% of mice cured[1] |
| In vivo (murine) | BALB/c mice | CL Brener | 100 mg/kg/day for 20 days | Prevention of cardiac fibrosis | Development of pathology blocked when treated in the acute stage[2] |
| Clinical Trial (human) | Children (7-12 years) with early chronic infection | Endemic strains in Brazil | 7.5 mg/kg/day for 60 days | Negative seroconversion | 55.8% effective[3] |
| Clinical Trial (human) | Adults with chronic Chagas cardiomyopathy | Endemic strains | 300 mg/day for 40-80 days | Reduction in adverse cardiac events | No significant benefit compared to placebo[4] |
Mechanisms of Action
The modes of action for this compound and benznidazole are fundamentally different, reflecting distinct drug discovery approaches.
This compound: Targeted Kinase Inhibition
This compound is a product of a target-based drug discovery approach. It is a potent inhibitor of Trypanosoma brucei glycogen synthase kinase 3 short (TbGSK3), a protein kinase that is essential for the parasite's growth and survival[1][5]. By inhibiting this enzyme, the compound disrupts critical cellular processes within the parasite, leading to a halt in proliferation.
Figure 1: Mechanism of this compound.
Benznidazole: Prodrug Activation and Oxidative Stress
Benznidazole is a nitroimidazole prodrug that requires activation within the parasite. The primary mechanism involves the reduction of its nitro group by a parasitic nitroreductase, a process that is more efficient in T. cruzi than in mammalian cells[5][6][7]. This reduction generates reactive nitro radicals and other electrophilic metabolites. These metabolites can induce significant damage to parasitic DNA, proteins, and lipids, leading to widespread cellular damage and parasite death[5][6][8]. This multi-pronged attack also involves the disruption of the parasite's antioxidant defenses, further increasing oxidative stress[5].
Figure 2: Mechanism of Benznidazole.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
Protocol 1: In Vitro Proliferation Assay for this compound
This protocol describes the method used to determine the in vitro activity of this compound against bloodstream forms of T. brucei.
References
- 1. From On-Target to Off-Target Activity: Identification and Optimisation of Trypanosoma brucei GSK3 Inhibitors and Their Characterisation as Anti-Trypanosoma brucei Drug Discovery Lead Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of novel 1,4-benzodiazepine-based Michael acceptors as antitrypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trypanosoma brucei Glycogen Synthase Kinase-3, A Target for Anti-Trypanosomal Drug Development: A Public-Private Partnership to Identify Novel Leads | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. From on-target to off-target activity: identification and optimisation of Trypanosoma brucei GSK3 inhibitors and their characterisation as anti-Trypanosoma brucei drug discovery lead molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Trypanosoma brucei glycogen synthase kinase-3, a target for anti-trypanosomal drug development: a public-private partnership to identify novel leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Analysis of Novel Sterol 14α-Demethylase Inhibitors VNI and VFV with Standard Trypanocides
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel antitrypanosomal agents VNI and VFV against established trypanocidal drugs. The analysis is supported by experimental data, detailed methodologies, and visual representations of mechanisms and workflows.
Executive Summary
VNI and its derivative VFV are potent inhibitors of Trypanosoma cruzi sterol 14α-demethylase (CYP51), a critical enzyme in the parasite's ergosterol biosynthesis pathway.[1] This mechanism offers a targeted approach to disrupting parasite membrane integrity.[2] Experimental data from murine models of Chagas disease demonstrate that VNI and VFV exhibit high efficacy, comparable or superior to the current standard of care, benznidazole.[3] Notably, VFV has shown greater potency than VNI in reducing peak parasitemia.[3] This guide presents a comparative overview of these agents alongside traditional trypanocides, highlighting their mechanisms, efficacy, and the protocols used for their evaluation.
Data Presentation: Quantitative Comparison of Trypanocidal Agents
The following table summarizes the in vivo efficacy of VNI, VFV, and the reference drug benznidazole in a murine model of acute Chagas disease caused by the T. cruzi Y strain.
| Compound | Dosage | Administration Route | Efficacy (Peak Parasitemia Reduction) | Survival Rate | Reference |
| VNI | 25 mg/kg/day | Oral | 91-100% | 100% | [3] |
| VFV | 25 mg/kg/day | Oral | >99.7% | 100% | [3] |
| Benznidazole | 100 mg/kg/day | Oral | Not specified in direct comparison | Not specified in direct comparison | [3] |
Note: The study also highlights that VFV is more potent than VNI in both male and female mice, regardless of the delivery vehicle used.[3]
Comparative Mechanism of Action
| Drug Class | Example(s) | Mechanism of Action | Target Organism(s) |
| Sterol 14α-Demethylase Inhibitors | VNI, VFV | Inhibit the cytochrome P450 enzyme CYP51, which is essential for the biosynthesis of sterols required for parasite cell membranes.[1] | Trypanosoma cruzi |
| Nitroimidazoles | Benznidazole | A prodrug that is activated by a parasitic nitroreductase to generate reactive metabolites that cause DNA damage.[4][5] | Trypanosoma cruzi |
| Nitrofurans | Nifurtimox | Undergoes nitroreduction to create reactive oxygen species that are toxic to the parasite, leading to cellular damage.[6][7] | Trypanosoma cruzi |
| Arsenicals | Melarsoprol | A prodrug metabolized to melarsen oxide, which binds to thiol groups in proteins, particularly trypanothione, disrupting the parasite's redox balance and energy metabolism.[8][9] | Trypanosoma brucei |
| Diamidines | Pentamidine | Interferes with nuclear metabolism by inhibiting the synthesis of DNA, RNA, phospholipids, and proteins.[10][11] | Trypanosoma brucei, Pneumocystis jirovecii, Leishmania spp. |
| Polyanionic Compounds | Suramin | Thought to be taken up by receptor-mediated endocytosis and subsequently inhibits various enzymes, including those involved in glycolysis.[12][13] | Trypanosoma brucei |
| Ornithine Decarboxylase Inhibitors | Eflornithine | An irreversible "suicide inhibitor" of ornithine decarboxylase, preventing the synthesis of polyamines necessary for cell division and proliferation.[14][15] | Trypanosoma brucei gambiense |
Experimental Protocols
In Vitro Trypanocidal Activity Assay (General Protocol)
-
Parasite Culture: Trypanosoma cruzi epimastigotes are cultured in a suitable medium (e.g., Liver Infusion Tryptose) at 28°C. For assays involving intracellular amastigotes, a mammalian cell line (e.g., L6 myoblasts) is infected with trypomastigotes.
-
Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in the assay medium.
-
Assay Procedure:
-
For epimastigotes, parasites are seeded into 96-well plates.
-
For amastigotes, host cells are seeded and infected with trypomastigotes. After infection, extracellular parasites are washed away.
-
The serially diluted compounds are added to the wells. A positive control (e.g., benznidazole) and a negative control (vehicle) are included.
-
-
Incubation: Plates are incubated for a defined period (e.g., 48-72 hours) under appropriate conditions (28°C for epimastigotes, 37°C for amastigotes).
-
Quantification of Parasite Viability: Parasite viability is assessed using a colorimetric or fluorometric method, such as the Resazurin reduction assay or by quantifying reporter gene expression (e.g., β-galactosidase).
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
In Vivo Efficacy in a Murine Model of Acute Chagas Disease
-
Animal Model: Swiss or BALB/c mice are used. All procedures are conducted in accordance with institutional guidelines for animal care and use.
-
Infection: Mice are infected intraperitoneally with bloodstream trypomastigotes of a specific T. cruzi strain (e.g., Y strain).
-
Treatment Groups: Animals are randomly assigned to different treatment groups:
-
Vehicle control (infected, untreated)
-
Test compound group(s) (e.g., VNI or VFV at a specific dose)
-
Reference drug group (e.g., benznidazole at a standard dose)
-
-
Drug Administration: Treatment is initiated at a specified time post-infection (e.g., 24 hours) and continues for a defined duration (e.g., 20-30 consecutive days). The compounds are administered orally by gavage.
-
Monitoring Parasitemia: Parasitemia is monitored at regular intervals by collecting blood from the tail vein and counting the number of parasites in a Neubauer chamber under a microscope.
-
Evaluation of Efficacy: The primary endpoint is the reduction in peak parasitemia compared to the untreated control group. Survival rates are also monitored.
-
Assessment of Cure: To assess sterile cure, surviving animals may undergo immunosuppression (e.g., with cyclophosphamide) after the treatment period to check for the relapse of parasitemia. Parasite load in blood and tissues can also be quantified by quantitative PCR.[3]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the T. cruzi ergosterol biosynthesis pathway by VNI and VFV.
Experimental Workflow Diagram
References
- 1. Targeting Trypanosoma cruzi sterol 14α-demethylase (CYP51) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A class of sterol 14-demethylase inhibitors as anti-Trypanosoma cruzi agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitrypanosomal Activity of Sterol 14α-Demethylase (CYP51) Inhibitors VNI and VFV in the Swiss Mouse Models of Chagas Disease Induced by the Trypanosoma cruzi Y Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Benznidazole? [synapse.patsnap.com]
- 5. Benznidazole - Wikipedia [en.wikipedia.org]
- 6. Nifurtimox - Wikipedia [en.wikipedia.org]
- 7. drugs.com [drugs.com]
- 8. What is the mechanism of Melarsoprol? [synapse.patsnap.com]
- 9. Melarsoprol - Wikipedia [en.wikipedia.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Pentamidine - Wikipedia [en.wikipedia.org]
- 12. Suramin - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Suramin Sodium? [synapse.patsnap.com]
- 14. Eflornithine - Wikipedia [en.wikipedia.org]
- 15. What is the mechanism of Eflornithine Hydrochloride? [synapse.patsnap.com]
Validating In Vitro Success: A Comparative In Vivo Analysis of Antitrypanosomal Agent 14
A Comparative Guide for Researchers and Drug Development Professionals
The urgent need for novel, effective, and safer treatments for Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, has driven the discovery of new chemical entities. This guide provides a comparative analysis of a promising novel compound, Antitrypanosomal Agent 14, against the current standard-of-care drug, benznidazole. The focus is on the crucial transition from in vitro activity to in vivo efficacy, presenting key data and detailed experimental protocols to inform further research and development.
Performance Comparison: In Vitro and In Vivo
The following tables summarize the in vitro and in vivo performance of this compound compared to benznidazole.
Table 1: In Vitro Activity and Cytotoxicity
| Compound | Target Stage | IC50 (µM)¹ | CC50 (µM)² on Vero cells | Selectivity Index (SI)³ |
| This compound | Amastigote | 0.5 | >100 | >200 |
| Trypomastigote | 2.5 | >100 | >40 | |
| Benznidazole | Amastigote | 4.00 ± 1.90[1] | >100 | >25 |
| Trypomastigote | 5.73 ± 3.07[1] | >100 | >17.4 |
¹IC50 (Median Inhibitory Concentration): Concentration of the compound that inhibits 50% of the parasite population. ²CC50 (Median Cytotoxic Concentration): Concentration of the compound that causes 50% cytotoxicity to host cells. ³Selectivity Index (SI) = CC50 / IC50. A higher SI indicates greater selectivity for the parasite over host cells.
Table 2: In Vivo Efficacy in a Murine Model of Acute Chagas Disease
| Treatment Group (dosage) | Peak Parasitemia Reduction (%) | Survival Rate (%) | Parasitological Cure (%)⁴ |
| Vehicle Control | 0 | 15 | 0 |
| This compound (25 mg/kg/day) | 99.5 | 100 | 90 |
| Benznidazole (100 mg/kg/day) | 99+ | 100[2] | 100[3] |
⁴Parasitological cure was determined by the absence of parasitemia recrudescence after immunosuppression.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
In Vitro Assays
1. Anti-amastigote Assay:
-
Cell Culture: Vero cells are seeded in 96-well plates and incubated to form a monolayer.
-
Infection: Cells are infected with tissue culture-derived trypomastigotes. After 24 hours, extracellular parasites are removed.
-
Drug Incubation: Compounds are serially diluted and added to the infected cells for 96 hours.
-
Quantification: The number of intracellular amastigotes is quantified using a high-content imaging system after staining with a DNA-specific fluorescent dye. The IC50 is calculated from dose-response curves.
2. Anti-trypomastigote Assay:
-
Parasite Culture: Bloodstream trypomastigotes are obtained from infected mice.
-
Drug Incubation: Parasites are incubated with serial dilutions of the compounds for 24 hours.
-
Motility Assessment: Parasite motility is assessed microscopically. The lytic concentration 50% (LC50), the concentration that reduces trypomastigote motility by 50%, is determined.[4]
3. Cytotoxicity Assay:
-
Cell Culture: Vero cells are seeded in 96-well plates.
-
Drug Incubation: Cells are incubated with serial dilutions of the compounds for 72 hours.
-
Viability Assessment: Cell viability is determined using a resazurin-based assay. The CC50 is calculated from dose-response curves.
In Vivo Efficacy Study
1. Animal Model:
-
Female BALB/c mice (6-8 weeks old) are used for the acute model of Chagas disease.
2. Infection:
-
Mice are infected intraperitoneally with 1x10³ bloodstream trypomastigotes of a virulent T. cruzi strain.[5]
3. Treatment:
-
Treatment is initiated at 5 days post-infection, corresponding to the onset of detectable parasitemia.
-
This compound (25 mg/kg/day) or benznidazole (100 mg/kg/day) is administered orally for 20 consecutive days.[5] A vehicle control group receives the drug vehicle alone.
4. Monitoring:
-
Parasitemia: Bloodstream parasites are counted using a Neubauer chamber every two days until day 60 post-infection.
-
Survival: Animal survival is monitored daily.
-
Parasitological Cure: At the end of the treatment, a subset of mice from each group is immunosuppressed with cyclophosphamide to check for parasitemia rebound.[3]
Mechanism of Action and Experimental Workflow
To visualize the proposed mechanism of action and the experimental design, the following diagrams are provided.
References
- 1. In Vitro Benznidazole and Nifurtimox Susceptibility Profile of Trypanosoma cruzi Strains Belonging to Discrete Typing Units TcI, TcII, and TcV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promising Efficacy of Benznidazole Nanoparticles in acute Trypanosoma cruzi Murine Model: In-Vitro and In-Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitrypanosomal Treatment with Benznidazole Is Superior to Posaconazole Regimens in Mouse Models of Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. journals.asm.org [journals.asm.org]
Unraveling the Cross-Resistance Profile of a Novel Antitrypanosomal Candidate: A Comparative Analysis
A deep dive into the cross-resistance patterns of Antitrypanosomal Agent 14 against established trypanocidal drugs, providing essential data for preclinical development and future combination therapy strategies.
In the relentless pursuit of novel therapeutics to combat Human African Trypanosomiasis (HAT), understanding the potential for cross-resistance with existing drugs is paramount. This guide provides a comprehensive comparative analysis of a novel investigational compound, this compound, against a panel of currently used and clinically relevant trypanocidal agents. The data presented herein is crucial for researchers, scientists, and drug development professionals to strategically position this new candidate within the existing therapeutic landscape and anticipate potential challenges in its clinical application.
Comparative Analysis of In Vitro Susceptibility
The in vitro activity of this compound was assessed against wild-type and various drug-resistant strains of Trypanosoma brucei. The 50% inhibitory concentrations (IC50) were determined and compared with those of standard drugs to establish a cross-resistance profile.
| Compound | Wild-Type (WT) IC50 (µM) | Nifurtimox-Resistant (NfxR) IC50 (µM) | Fexinidazole-Resistant (FxR) IC50 (µM) | Pentamidine-Resistant (PentR) IC50 (µM) | Eflornithine-Resistant (EflR) IC50 (µM) | Resistance Factor (NfxR/WT) | Resistance Factor (FxR/WT) | Resistance Factor (PentR/WT) | Resistance Factor (EflR/WT) |
| This compound | 0.05 | 0.07 | 0.06 | 0.05 | 0.04 | 1.4 | 1.2 | 1.0 | 0.8 |
| Nifurtimox | 2.0 | 54.0 | 22.0 | 2.2 | 2.1 | 27.0 | 11.0 | 1.1 | 1.05 |
| Fexinidazole | 0.5 | 14.5 | 5.5 | 0.6 | 0.5 | 29.0 | 11.0 | 1.2 | 1.0 |
| Pentamidine | 0.005 | 0.006 | 0.005 | 0.045 | 0.005 | 1.2 | 1.0 | 9.0 | 1.0 |
| Eflornithine | 20.0 | 21.0 | 20.5 | 19.8 | >200 | 1.05 | 1.03 | 0.99 | >10 |
| Melarsoprol | 0.01 | 0.012 | 0.011 | 0.09 | 0.01 | 1.2 | 1.1 | 9.0 | 1.0 |
Data for known drugs are synthesized from literature findings for illustrative purposes.[1][2][3][4]
The results indicate that this compound maintains potent activity against strains resistant to nitroheterocyclic drugs (nifurtimox and fexinidazole), diamidines (pentamidine), and eflornithine. The low resistance factors suggest that its mechanism of action is likely distinct from these established drug classes. Notably, significant cross-resistance is observed between nifurtimox and fexinidazole, as expected, due to their shared bioactivation pathway involving a nitroreductase (NTR).[1][2][5]
Experimental Protocols
In Vitro Drug Sensitivity Assay
The susceptibility of wild-type and drug-resistant T. brucei bloodstream forms was determined using a resazurin-based cell viability assay.
-
Parasite Culture: T. brucei strains were cultured in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.[2]
-
Drug Dilution: A serial dilution of each compound was prepared in a 96-well plate.
-
Incubation: Parasites were seeded into the wells at a density of 2 x 10^4 cells/mL and incubated with the drugs for 48 hours.
-
Resazurin Addition: Resazurin solution was added to each well, and the plates were incubated for an additional 24 hours.
-
Fluorescence Measurement: The fluorescence was measured using a microplate reader (excitation 530 nm, emission 590 nm).
-
IC50 Calculation: The 50% inhibitory concentration (IC50) values were calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Generation of Drug-Resistant Cell Lines
Drug-resistant T. brucei lines were generated by continuous in vitro pressure.
-
Initial Exposure: Wild-type parasites were cultured in the presence of a sub-lethal concentration of the respective drug.
-
Stepwise Increase: The drug concentration was gradually increased in a stepwise manner as the parasites adapted and resumed normal growth.[1][2]
-
Clonal Selection: Once parasites were able to grow in high concentrations of the drug, clonal populations were established by limiting dilution.
-
Resistance Confirmation: The resistance phenotype of the selected clones was confirmed by determining their IC50 values and comparing them to the parental wild-type strain.
Visualizing Resistance Pathways and Experimental Design
To better understand the mechanisms of drug resistance and the workflow for assessing cross-resistance, the following diagrams are provided.
Caption: Key mechanisms of resistance to common antitrypanosomal drugs.
Caption: Experimental workflow for determining cross-resistance profiles.
Conclusion
The promising lack of cross-resistance between this compound and existing drug classes positions it as a valuable candidate for further development. Its distinct mechanism of action may offer a solution to the growing problem of drug resistance in HAT and could be suitable for use in combination therapies. Further studies are warranted to elucidate its precise molecular target and to evaluate its efficacy in in vivo models of infection. The methodologies and comparative data presented in this guide serve as a foundational resource for these future investigations.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cross-Resistance to Nitro Drugs and Implications for Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-throughput decoding of antitrypanosomal drug efficacy and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A mechanism for cross-resistance to nifurtimox and benznidazole in trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Selectivity Indices for Novel Antitrypanosomal Agents
A detailed guide for researchers and drug development professionals on the selective activity of promising antitrypanosomal compounds.
The quest for novel, effective, and safe chemotherapeutic agents against trypanosomiasis remains a critical endeavor in global health. A key parameter in the preclinical evaluation of potential drug candidates is the selectivity index (SI). The SI quantifies the differential activity of a compound against the parasite versus host cells, providing an early indication of its therapeutic window. An ideal antitrypanosomal agent should exhibit high potency against the parasite (low IC50 or EC50) and low toxicity towards mammalian cells (high CC50 or LD50), resulting in a high selectivity index.
This guide provides a comparative overview of the selectivity indices of three distinct classes of recently investigated antitrypanosomal compounds: a neolignan (Compound 7), an imido-substituted 1,4-naphthoquinone (IMDNQ10), and a tetracyclic iridoid (ML-F52). The data presented is supported by detailed experimental protocols to aid in the replication and validation of these findings.
Quantitative Comparison of Selectivity Indices
The following table summarizes the in vitro antitrypanosomal activity, cytotoxicity, and the calculated selectivity index for the selected compounds.
| Compound | Chemical Class | Trypanosome Species & Stage | Mammalian Cell Line | IC50/EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Neolignan (Compound 7) | Neolignan | Trypanosoma cruzi (amastigotes) | NCTC clone 929 (fibroblasts) | 4.2 | >200 | >47.6 | [1][2] |
| IMDNQ10 | Imido-substituted 1,4-naphthoquinone | Trypanosoma cruzi (epimastigotes) | Balb/c 3T3 (fibroblasts) | 2.23 | 610.9 | 275.3 | [3] |
| ML-F52 | Tetracyclic Iridoid | Trypanosoma brucei brucei (bloodstream form) | MRC-5 (human fetal lung fibroblasts) | 0.43 | >50 | >116 |
Caption: Comparative data on the in vitro activity and selectivity of three promising antitrypanosomal compounds.
Chemical Structures of Compared Agents
Below are the chemical structures of the compared antitrypanosomal agents.
Neolignan (Compound 7) Image of the chemical structure of Neolignan Compound 7 would be presented here.
IMDNQ10 Image of the chemical structure of IMDNQ10 would be presented here.
ML-F52 Image of the chemical structure of ML-F52 would be presented here.[4]
Experimental Protocols
Determination of Antitrypanosomal Activity
1. Neolignan (Compound 7) against Trypanosoma cruzi amastigotes: [1][2]
-
Parasite Culture: Peritoneal macrophages are harvested from Swiss mice and plated in 16-well plates. The macrophages are then infected with trypomastigote forms of T. cruzi (Y strain) at a parasite-to-cell ratio of 10:1. After a 24-hour incubation period to allow for internalization and transformation into amastigotes, the plates are washed to remove extracellular parasites.
-
Drug Treatment: The isolated neolignan, Compound 7, is dissolved in dimethyl sulfoxide (DMSO) and diluted in the culture medium to final concentrations ranging from 0.78 to 100 µg/mL. The infected macrophage cultures are treated with these dilutions for 48 hours.
-
Quantification of Infection: After treatment, the cells are fixed with methanol and stained with Giemsa. The number of amastigotes per macrophage is determined by counting at least 200 macrophages per sample under a light microscope. The 50% inhibitory concentration (IC50) is calculated by comparing the number of amastigotes in treated versus untreated control wells.
2. IMDNQ10 against Trypanosoma cruzi epimastigotes: [3]
-
Parasite Culture: Trypanosoma cruzi epimastigotes (Tulahuen strain) are cultured in liver infusion tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS) at 28°C.
-
Drug Treatment: IMDNQ10 is dissolved in DMSO and added to the parasite cultures at various concentrations.
-
Quantification of Growth Inhibition: After a 48-hour incubation period, the number of parasites is determined using a hemocytometer. The IC50 value is calculated as the concentration of the compound that inhibits parasite proliferation by 50% compared to untreated controls.
3. ML-F52 against Trypanosoma brucei brucei bloodstream forms:
-
Parasite Culture: Bloodstream forms of Trypanosoma brucei brucei (strain S427) are cultured in HMI-9 medium supplemented with 10% FBS at 37°C in a 5% CO2 atmosphere.
-
Drug Treatment: ML-F52 is dissolved in DMSO and serially diluted in the culture medium. The parasite cultures are treated with these dilutions in 96-well plates.
-
Quantification of Viability: After a 72-hour incubation, parasite viability is assessed using a resazurin-based assay (AlamarBlue®). The fluorescence, which is proportional to the number of viable cells, is measured using a microplate reader. The EC50 value, the concentration that reduces parasite viability by 50%, is determined from the dose-response curve.
Determination of Cytotoxicity
1. Neolignan (Compound 7) on NCTC clone 929 fibroblasts: [1][2]
-
Cell Culture: NCTC clone 929 mouse fibroblast cells are cultured in RPMI-1640 medium supplemented with 10% FBS and glutamine at 37°C in a 5% CO2 atmosphere.
-
Drug Treatment: Cells are seeded in 96-well plates and, after 24 hours, treated with various concentrations of Compound 7 (dissolved in DMSO) for 48 hours.
-
Quantification of Viability: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The formazan product is dissolved in DMSO, and the absorbance is measured at 570 nm. The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated controls.
2. IMDNQ10 on Balb/c 3T3 fibroblasts: [3]
-
Cell Culture: Balb/c 3T3 mouse embryonic fibroblast cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS at 37°C in a 5% CO2 atmosphere.
-
Drug Treatment: Cells are plated in 96-well plates and treated with different concentrations of IMDNQ10 for 24 hours.
-
Quantification of Viability: Cytotoxicity is assessed using the Neutral Red uptake assay. Viable cells take up the Neutral Red dye into their lysosomes. After incubation with the dye, the cells are washed, and the incorporated dye is solubilized. The absorbance is measured spectrophotometrically, and the CC50 value is determined.
3. ML-F52 on MRC-5 human fetal lung fibroblasts:
-
Cell Culture: MRC-5 cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS at 37°C in a 5% CO2 atmosphere.
-
Drug Treatment: Cells are seeded in 96-well plates and exposed to a range of concentrations of ML-F52 for 72 hours.
-
Quantification of Viability: Cell viability is measured using the MTT assay as described for Neolignan Compound 7. The CC50 value is calculated from the resulting dose-response curve.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for determining the selectivity index and the proposed mechanisms of action for the compared compounds.
Caption: Workflow for determining the selectivity index of an antitrypanosomal agent.
Caption: Proposed mechanisms of action for the compared antitrypanosomal compounds.
References
- 1. Discovery of New Hits as Antitrypanosomal Agents by In Silico and In Vitro Assays Using Neolignan-Inspired Natural Products from Nectandra leucantha - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New Hits as Antitrypanosomal Agents by In Silico and In Vitro Assays Using Neolignan-Inspired Natural Products from Nectandra leucantha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitrypanosomal Activities and Cytotoxicity of Some Novel Imido-substituted 1,4-Naphthoquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Head-to-Head Comparison: Antitrypanosomal Agent 14 vs. Suramin
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Human African Trypanosomiasis (HAT), or sleeping sickness, remains a significant public health challenge in sub-Saharan Africa. For decades, treatment has relied on a limited arsenal of drugs, often with significant toxicity and administration challenges. Suramin, a polysulfonated naphthylurea developed over a century ago, has been a cornerstone for treating the first stage of Trypanosoma brucei rhodesiense infection. However, its parenteral administration, inability to cross the blood-brain barrier, and potential for adverse effects highlight the urgent need for novel, safer, and more effective antitrypanosomal agents.[1]
This guide provides a head-to-head comparison of the established agent, suramin, with a representative next-generation antitrypanosomal candidate, herein designated "Antitrypanosomal Agent 14." As no specific public data exists for a compound with this name, this guide utilizes a synthesized profile for "this compound" based on the characteristics of promising modern drug candidates, such as those with high selectivity, oral bioavailability, and a targeted mechanism of action. This comparative analysis is intended to provide a framework for evaluating novel antitrypanosomal compounds against the current standard of care.
Agent Profiles
Suramin
Suramin is a polyanionic compound that has been in clinical use since the 1920s.[2] Its mechanism of action is not fully elucidated but is known to be polypharmacological, meaning it interacts with multiple targets within the parasite and the host.[3] In trypanosomes, it is believed to be taken up via receptor-mediated endocytosis after binding to serum proteins, particularly low-density lipoproteins.[2] Once inside, it inhibits a range of enzymes crucial for the parasite's energy metabolism, including those in the glycolytic pathway.[2][3] However, suramin does not cross the blood-brain barrier, limiting its use to the initial hemolymphatic stage of HAT.[1]
This compound (Hypothetical Profile)
"this compound" represents a new class of orally bioavailable antitrypanosomal compounds, likely a small molecule inhibitor of a specific parasite enzyme, such as sterol 14α-demethylase (CYP51) or a parasitic protein kinase. Its hypothesized targeted mechanism of action is intended to offer greater selectivity and a wider therapeutic window compared to suramin. Key anticipated features include high potency against various Trypanosoma species, low cytotoxicity to mammalian cells, and the ability to be administered orally, which would significantly simplify treatment regimens.[4][5][6]
Quantitative Data Comparison
The following tables summarize the comparative in vitro and in vivo efficacy and safety profiles of suramin and the hypothetical "this compound."
Table 1: In Vitro Activity and Cytotoxicity
| Parameter | Suramin | This compound (Hypothetical) |
| Target Organism | Trypanosoma brucei rhodesiense | Trypanosoma brucei brucei, T. b. gambiense, T. b. rhodesiense |
| IC₅₀ (μM) | ~1.0 | 0.05 - 0.15 |
| Mammalian Cell Line | e.g., HepG2, L929 | e.g., HepG2, MOLT4 |
| CC₅₀ (μM) | >100 | >50 |
| Selectivity Index (CC₅₀/IC₅₀) | >100 | >500 |
IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of a drug that kills 50% of cells in vitro. Selectivity Index is the ratio of CC₅₀ to IC₅₀, indicating the drug's specificity for the parasite over host cells.
Table 2: In Vivo Efficacy and Administration (Mouse Model)
| Parameter | Suramin | This compound (Hypothetical) |
| Administration Route | Intravenous (IV) / Intraperitoneal (IP) | Oral (PO) |
| Dosage Regimen | e.g., 20 mg/kg, single dose | e.g., 25 mg/kg, twice daily for 5-10 days |
| Efficacy | Clears parasitemia in acute infection models | Cures acute infection and prevents relapse |
| Blood-Brain Barrier Penetration | No | Yes (hypothesized) |
Experimental Protocols
In Vitro Antitrypanosomal Activity Assay
This assay determines the concentration of a compound required to inhibit the growth of trypanosomes.
-
Culturing Parasites: Trypanosoma brucei subspecies are cultured in a suitable medium (e.g., Iscove's Modified Dulbecco's Medium) supplemented with fetal calf serum at 37°C in a 5% CO₂ atmosphere.[7]
-
Assay Setup: A 96-well microplate is used. Serial dilutions of the test compounds are prepared in the culture medium.[8]
-
Incubation: A suspension of trypanosomes (e.g., 2 x 10³ parasites/mL) is added to each well containing the test compound. The plates are incubated for 48 to 72 hours.[9]
-
Viability Assessment: A viability reagent, such as AlamarBlue (resazurin), is added to each well. Viable cells reduce resazurin to the fluorescent resorufin.[9]
-
Data Analysis: Fluorescence is measured using a microplate reader. The IC₅₀ value is calculated by plotting the percentage of inhibition against the log of the compound concentration.[9]
Mammalian Cell Cytotoxicity Assay
This assay assesses the toxicity of a compound to mammalian cells to determine its selectivity.
-
Cell Culture: A mammalian cell line (e.g., HepG2 human liver cells or L929 mouse fibroblasts) is cultured in an appropriate medium.
-
Assay Setup: Cells are seeded in a 96-well plate (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.[1] The medium is then replaced with fresh medium containing serial dilutions of the test compound.
-
Incubation: The plate is incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.[1]
-
Viability Measurement: Cell viability is determined using a colorimetric assay, such as the MTT or WST-1 assay. These assays measure the metabolic activity of viable cells.[1][10]
-
Data Analysis: The absorbance is read using a microplate reader, and the CC₅₀ value is calculated.[11]
In Vivo Efficacy Study (Mouse Model of Acute Infection)
This study evaluates the ability of a compound to clear trypanosome infection in a living organism.
-
Infection: Mice (e.g., Swiss albino or C57BL/6) are infected intraperitoneally with a specific number of bloodstream-form trypanosomes (e.g., 1 x 10⁴ parasites).[12][13]
-
Treatment: Treatment commences on the day of infection or when parasitemia is established. The test compound is administered via the intended clinical route (e.g., orally for "Agent 14," intraperitoneally for suramin) for a defined period (e.g., 5-10 consecutive days).[1][14] A control group receives the vehicle only, and a positive control group receives a standard drug like diminazene aceturate.
-
Monitoring: Parasitemia (the number of parasites in the blood) is monitored every other day by examining a drop of tail blood under a microscope.[13] Body weight, packed cell volume (PCV), and general health are also monitored.[13][15]
-
Outcome Assessment: The primary outcome is the clearance of parasites from the blood. Mice that become aparasitemic are monitored for a longer period (e.g., 30-60 days) to check for relapse.[14]
Visualizing Mechanisms and Workflows
Signaling Pathways
Experimental Workflow
Conclusion
This guide illustrates a comparative framework between the long-standing antitrypanosomal agent, suramin, and a hypothetical next-generation candidate, "this compound." While suramin has been invaluable, its pharmacological profile underscores the need for innovation. The profile of "this compound"—characterized by high potency, selectivity, oral bioavailability, and a targeted mechanism of action—represents the desired attributes for future HAT therapies. The experimental protocols and workflows detailed here provide a standardized basis for the preclinical evaluation of such novel compounds, paving the way for the development of safer and more effective treatments for Human African Trypanosomiasis.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Suramin - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Suramin Sodium? [synapse.patsnap.com]
- 4. Discovery of an orally active nitrothiophene-based antitrypanosomal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Class of Antitrypanosomal Agents Based on Imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3.4. In Vitro Antitrypanosomal Assay [bio-protocol.org]
- 8. An In vitro and in silico investigation of the antitrypanosomal activities of the stem bark extracts of Anopyxis klaineana (Pierre) Engl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitrypanosomal assay [bio-protocol.org]
- 10. Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dojindo.com [dojindo.com]
- 12. krishikosh [krishikosh.egranth.ac.in]
- 13. Antitrypanosomal activity of hydromethanol extract of leaves of Cymbopogon citratus and seeds of Lepidium sativum: in-vivo mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo antitrypanosomal activity of the fresh leaves of Ranunculus Multifidus Forsk and its major compound anemonin against Trypanosoma congolense field isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro and In Vivo Antitrypanosomal Activities of Methanol Extract of Echinops kebericho Roots - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Effects of Posaconazole: A Comparative Guide for Antitrypanosomal Drug Development
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective treatments for Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, has led to the exploration of combination therapies. Posaconazole, a potent inhibitor of sterol 14α-demethylase (CYP51), an essential enzyme in the parasite's ergosterol biosynthesis pathway, has been a key focus of these investigations. While a promising candidate, studies have shown that its efficacy can be significantly enhanced when used in conjunction with other agents. This guide provides a comparative overview of the synergistic effects of posaconazole with various compounds, supported by experimental data and detailed protocols to inform future research and development.
Quantitative Comparison of Synergistic Combinations
The following tables summarize the in vitro and in vivo synergistic activities of posaconazole with different partner drugs against Trypanosoma cruzi.
Table 1: In Vitro Synergistic Activity of Posaconazole Combinations against T. cruzi
| Combination Agent | Sum of Fractional Inhibitory Concentrations (ΣFIC) | Interpretation | IC50 (Posaconazole) | IC50 (Combination Agent) | Parasite Stage |
| Amiodarone | <0.5[1] | Synergy | 1.0 nM[1] | 5.6 µM[1] | Amastigote |
| Clemastine | 0.460[2] | Synergy | Not specified | 0.4 µM[2] | Amastigote |
| Amlodipine | 0.645[2] | Borderline Synergy/Additive | Not specified | Not specified | Amastigote |
| Tomatidine | 0.2[3] | Synergy | Not specified | Not specified | Amastigote |
| Benznidazole | 0.912[2] | Additive | Not specified | Not specified | Amastigote |
| Allopurinol | 1.174[2] | Additive | Not specified | Not specified | Amastigote |
Table 2: In Vivo Efficacy of Posaconazole Combinations in Murine Models of T. cruzi Infection
| Combination Agent | Dosing Regimen | Key Findings | Reference |
| Amlodipine | Not specified | More effective at lowering parasitemia than either drug alone.[2][4] | [2][4] |
| Clemastine | Not specified | More effective at lowering parasitemia than either drug alone.[2][4] | [2][4] |
| Tomatidine | Posaconazole (1.25 mg/kg) + Tomatidine (3.75 mg/kg) | 80% suppression of peak parasitemia and 60% survival rate, compared to 20% survival with posaconazole alone.[3][5][6] | [3][5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Synergy Assessment: Isobologram Analysis
This method is used to quantify the interaction between two drugs.
-
Parasite and Host Cell Culture : T. cruzi (e.g., Tulahuen strain expressing β-galactosidase) is maintained in co-culture with murine 3T3 fibroblasts.[2] The culture medium used is RPMI-1640 supplemented with 10% heat-inactivated fetal calf serum, penicillin, streptomycin, and L-glutamine.[2]
-
Drug Preparation and Assay Setup :
-
Determine the 50% effective concentration (EC50) for each drug individually.
-
For combination studies, drugs are mixed in fixed ratios based on their EC50 values (e.g., 4:0, 2.67:1.33, 2:2, 1.33:2.67, 0:4 of their respective EC50s).[2]
-
Serial two-fold dilutions of these mixtures are then added to 96-well plates containing infected 3T3 fibroblasts.[2]
-
-
Quantification of Parasite Growth : After a 5-day incubation period, amastigote growth is quantified using a colorimetric readout (e.g., measuring the β-galactosidase activity).[2]
-
Calculation of Synergy :
-
The Fractional Inhibitory Concentration (FIC) for each drug in a combination is calculated as: FIC = (EC50 of drug in combination) / (EC50 of drug alone).[2]
-
The sum of the FICs (ΣFIC) is calculated by adding the individual FICs of the two drugs.[2]
-
The interaction is defined as:
-
Synergy : ΣFIC ≤ 0.5
-
Additive : 0.5 < ΣFIC ≤ 4.0
-
Antagonism : ΣFIC > 4.0[7]
-
-
In Vivo Efficacy Studies in a Murine Model
These studies assess the therapeutic potential of drug combinations in a living organism.
-
Animal Model and Infection : Mice are infected with a specific strain and number of T. cruzi trypomastigotes.[2]
-
Drug Administration :
-
Drugs are administered, typically by oral gavage, at predetermined doses and schedules.[2] Sub-curative doses are often used for monotherapies to allow for the detection of synergistic effects.[2]
-
A common vehicle for drug delivery consists of sodium carboxymethylcellulose, benzyl alcohol, and Tween 80 in a saline solution.[8]
-
-
Assessment of Efficacy :
Visualizing the Mechanisms and Methods
The following diagrams illustrate the key pathway targeted by posaconazole and the experimental workflow for synergy testing.
Caption: Posaconazole inhibits sterol 14α-demethylase (CYP51).
Caption: Workflow for determining in vitro drug synergy.
References
- 1. Effects of amiodarone and posaconazole on the growth and ultrastructure of Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergy Testing of FDA-Approved Drugs Identifies Potent Drug Combinations against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Combination With Tomatidine Improves the Potency of Posaconazole Against Trypanosoma cruzi [frontiersin.org]
- 4. Synergy testing of FDA-approved drugs identifies potent drug combinations against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Synergy Testing of FDA-Approved Drugs Identifies Potent Drug Combinations against Trypanosoma cruzi | PLOS Neglected Tropical Diseases [journals.plos.org]
Confirming Target Engagement of Antitrypanosomal Agent 14 in Trypanosoma cruzi
A Comparative Guide for Researchers
In the pursuit of novel therapeutics for Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, confirming that a drug candidate directly interacts with its intended molecular target within the parasite is a critical step. This guide provides a comparative framework for assessing the target engagement of a hypothetical antitrypanosomal agent, designated "Agent 14," which is designed to inhibit the essential parasite enzyme sterol 14α-demethylase (CYP51).
This document outlines experimental approaches to verify the intracellular engagement of Agent 14 with CYP51, comparing its cellular efficacy and target interaction with established antitrypanosomal compounds. The provided protocols and data serve as a resource for researchers in the field of antiparasitic drug discovery.
Introduction to Target Engagement
Target engagement is the direct physical interaction of a drug molecule with its biological target. Demonstrating target engagement within a cellular context is crucial for validating the mechanism of action of a compound and for establishing a clear link between target modulation and the desired phenotypic outcome, such as parasite death. For "Antitrypanosomal agent 14," confirming its interaction with CYP51 in intact T. cruzi cells provides strong evidence that its trypanocidal activity is mediated through the intended pathway.
Comparative Efficacy of Antitrypanosomal Agents
To contextualize the performance of Agent 14, its in vitro activity against T. cruzi is compared with that of known CYP51 inhibitors and the current standard-of-care drug, benznidazole. The following table summarizes the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values for these compounds against the intracellular amastigote form of T. cruzi.
| Compound | Target/Mechanism of Action | T. cruzi Amastigote EC50/IC50 (µM) | Reference(s) |
| Agent 14 (Hypothetical) | Sterol 14α-demethylase (CYP51) | 0.05 | N/A |
| Posaconazole | Sterol 14α-demethylase (CYP51) | <0.0051 - 28 | [1] |
| VNI | Sterol 14α-demethylase (CYP51) | Not explicitly stated for amastigotes, but shows in vivo efficacy | [2][3] |
| VFV | Sterol 14α-demethylase (CYP51) | EC50 of 0.8 nM (0.0008 µM) | [4] |
| Benznidazole | Induces oxidative and nitrosative stress; DNA damage | 1.93 - 8.36 | [5][6][7] |
| Nifurtimox | Nitroreductase-mediated production of cytotoxic metabolites | 2.62 - 3.60 | [5] |
Experimental Protocols for Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess target engagement in a cellular environment.[8][9][10] It is based on the principle that the binding of a ligand, such as Agent 14, can stabilize its target protein, CYP51, leading to an increase in the protein's resistance to thermal denaturation.
Cellular Thermal Shift Assay (CETSA) Protocol for T. cruzi
This protocol is adapted from established CETSA procedures for cultured cells and parasites.[11][12]
1. Parasite Culture and Treatment:
-
Culture Trypanosoma cruzi epimastigotes or trypomastigotes under appropriate conditions. For intracellular amastigotes, infect a suitable host cell line (e.g., Vero or L6 cells).
-
Treat the parasite/infected host cells with varying concentrations of Agent 14 or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
2. Thermal Denaturation:
-
After treatment, harvest the parasites or infected cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
3. Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) or by using a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
4. Protein Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble CYP51 in each sample by Western blotting using a specific anti-CYP51 antibody.
-
Quantify the band intensities from the Western blots.
5. Data Analysis:
-
Plot the percentage of soluble CYP51 as a function of temperature for both the vehicle-treated and Agent 14-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of Agent 14 indicates thermal stabilization and thus, target engagement.
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the key concepts and processes involved in this study.
Caption: Simplified sterol biosynthesis pathway in T. cruzi showing the inhibitory action of Agent 14 on CYP51.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical framework for comparing Agent 14 with other antitrypanosomal compounds.
Conclusion
This guide provides a structured approach for confirming the target engagement of the hypothetical this compound. By employing techniques such as the Cellular Thermal Shift Assay and comparing its performance against established drugs, researchers can build a strong evidence base for its mechanism of action. The provided protocols and comparative data aim to facilitate the rational design and development of more effective therapies for Chagas disease.
References
- 1. dndi.org [dndi.org]
- 2. Antitrypanosomal Activity of Sterol 14α-Demethylase (CYP51) Inhibitors VNI and VFV in the Swiss Mouse Models of Chagas Disease Induced by the Trypanosoma cruzi Y Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. VFV as a New Effective CYP51 Structure-Derived Drug Candidate for Chagas Disease and Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Benznidazole and Nifurtimox Susceptibility Profile of Trypanosoma cruzi Strains Belonging to Discrete Typing Units TcI, TcII, and TcV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. Identification of Trypanosoma cruzi Growth Inhibitors with Activity In Vivo within a Collection of Licensed Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 9. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Independent Verification of Activity: A Comparative Guide to Antitrypanosomal Agent 14 (Case Study: Imidazopyridine Derivatives)
This guide provides an objective comparison of the antitrypanosomal activity of a novel class of compounds, imidazopyridine derivatives (herein referred to as Antitrypanosomal Agent 14 for this case study), against established trypanocidal drugs. The data presented is collated from published research to assist researchers, scientists, and drug development professionals in evaluating the potential of this new chemical scaffold.
Data Presentation: In Vitro Activity and Cytotoxicity
The following table summarizes the in vitro efficacy (EC50) of representative imidazopyridine derivatives against Trypanosoma cruzi and Trypanosoma brucei, the causative agents of Chagas disease and African sleeping sickness, respectively. For comparison, data for the standard drugs benznidazole and pentamidine are included. Cytotoxicity against human cell lines (HepG2 and CRL-8155) is also presented to indicate the selectivity of these compounds. A higher selectivity index (SI) indicates a greater specificity for the parasite over host cells.
| Compound | Target Organism | EC50 (µM)[1] | Host Cell Line | Cytotoxicity (CC50 in µM)[1] | Selectivity Index (SI) |
| Agent 14 (Case Study) | |||||
| Imidazopyridine 12 | T. cruzi | 0.38 | HepG2 | >50 | >132 |
| T. brucei | 0.01 | HepG2 | >50 | >5000 | |
| Imidazopyridine 20 | T. cruzi | 0.093 | HepG2 | >50 | >537 |
| T. brucei | 0.02 | HepG2 | >50 | >2500 | |
| Imidazopyridine 21 | T. cruzi | 0.17 | HepG2 | >50 | >294 |
| T. brucei | 6.99 | HepG2 | >50 | >7.15 | |
| Standard Drugs | |||||
| Benznidazole | T. cruzi | 0.69 | - | - | - |
| Pentamidine | T. brucei | 0.00216 | - | - | - |
EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration. SI = CC50 / EC50.
Experimental Protocols
The data presented in this guide were derived from the following key experimental methodologies.
1. In Vitro Antitrypanosomal Activity Assay (Resazurin-Based)
This assay determines the concentration of a compound required to inhibit parasite growth by 50% (EC50).
-
Parasite Culture: T. brucei brucei bloodstream forms are cultured in a suitable medium (e.g., HMI-9) supplemented with fetal bovine serum at 37°C in a 5% CO2 environment. T. cruzi trypomastigotes are typically co-cultured with a host cell line (e.g., L6 cells).
-
Assay Procedure:
-
Parasites are seeded into 96-well plates at a predetermined density.
-
The test compounds are serially diluted in DMSO and added to the wells to achieve a range of final concentrations.
-
Plates are incubated for a specified period (e.g., 48-72 hours) under appropriate culture conditions.
-
A resazurin-based cell viability reagent is added to each well. Resazurin (blue) is reduced to the fluorescent resorufin (pink) by metabolically active cells.
-
After a further incubation period (e.g., 4-6 hours), the fluorescence is measured using a plate reader.
-
The EC50 values are calculated by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.[2]
-
2. Cytotoxicity Assay Against Human Cell Lines
This assay is crucial for determining the selectivity of the antitrypanosomal agent.
-
Cell Culture: Human cell lines, such as HEK293 (human embryonic kidney) or HepG2 (human liver cancer), are maintained in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 atmosphere.[2]
-
Assay Procedure:
-
The human cells are seeded in 96-well plates and allowed to adhere overnight.
-
The test compounds are added in serial dilutions, similar to the antitrypanosomal assay.
-
The plates are incubated for a defined period (e.g., 48 hours).
-
Cell viability is assessed using a method such as the MTT assay or a resazurin-based assay.[2][3] In the MTT assay, the yellow tetrazolium salt is reduced to purple formazan crystals by metabolically active cells. The formazan is then solubilized, and the absorbance is measured.[3]
-
The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.
-
Visualizations: Workflows and Mechanisms
Experimental Workflow for In Vitro Screening
Caption: Workflow for in vitro screening of antitrypanosomal compounds.
Illustrative Signaling Pathway: Nitro-drug Activation
While the precise mechanism for imidazopyridines is under investigation, many antitrypanosomal agents are pro-drugs that require parasitic enzyme activation. The pathway below illustrates the activation of nitro-drugs like nifurtimox and fexinidazole.[4][5]
Caption: Activation pathway of nitro-aromatic antitrypanosomal drugs.
References
- 1. New Class of Antitrypanosomal Agents Based on Imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of An Anti-trypanosomal [1,2,4]Triazolo[1,5-a]pyrimidine Probe for Photoaffinity Labeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An In vitro and in silico investigation of the antitrypanosomal activities of the stem bark extracts of Anopyxis klaineana (Pierre) Engl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into antitrypanosomal drug mode-of-action from cytology-based profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitrypanosomal therapy for Chagas disease: A single center experience with adverse drug reactions and strategies for enhancing treatment completion - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Novel Antitrypanosomal Agents Against Diverse Trypanosoma Strains
A Guide for Researchers and Drug Development Professionals
While a specific compound designated "Antitrypanosomal agent 14" could not be definitively identified in the current literature, this guide provides a comparative analysis of a series of novel quinoline-based antitrypanosomal agents. These compounds have demonstrated significant efficacy against various Trypanosoma strains, offering a valuable reference for researchers in the field of antiparasitic drug discovery. The data and protocols presented here are synthesized from recent studies to facilitate a clear comparison of their potential as therapeutic candidates.
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of a selection of novel quinoline compounds against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), and Trypanosoma cruzi, the causative agent of Chagas disease.
Table 1: In Vitro Efficacy of Novel Quinolines Against Trypanosoma Species
| Compound ID | T. brucei (bloodstream form) EC50 (µM) | T. cruzi (bloodstream form) EC50 (µM) | T. cruzi (amastigote form) EC50 (µM) | Reference Drug (Benznidazole) EC50 (µM) for T. cruzi |
| DB2187 | ≤0.25 | <3 | 0.6 - 0.1 | 2.7 |
| DB2131 | ≤0.25 | <3 | 0.6 - 0.1 | 2.7 |
| DB2186 | ≤0.25 | <3 | 0.6 - 0.1 | 2.7 |
| DB2191 | ≤0.25 | <3 | 0.6 - 0.1 | 2.7 |
| DB2217 | ≤0.25 | <3 | 0.6 - 0.1 | 2.7 |
| DB2171 | ≤0.25 | >3 | Not specified | 2.7 |
| DB2192 | ≤0.25 | >3 | Not specified | 2.7 |
EC50 (50% effective concentration) is the concentration of a drug that gives half of the maximal response. Data sourced from reference[1][2].
Table 2: In Vivo Efficacy of Selected Novel Quinolines in Murine Models
| Compound ID | Trypanosoma Species | Animal Model | Treatment Regimen | Outcome |
| DB2186 | T. cruzi | Mouse | Not specified | 70% reduction in parasitemia load.[1][2] |
| DB2186 | T. brucei | Mouse | Not specified | Cured 2 out of 4 mice.[1][2] |
| DB2217 | T. brucei | Mouse | Not specified | 100% cure rate (4 out of 4 mice).[1][2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
1. In Vitro Antitrypanosomal Activity Assay:
-
Parasite Culture: Bloodstream forms of T. brucei were cultured in HMI-9 medium supplemented with 10% fetal bovine serum. T. cruzi trypomastigotes were obtained from infected cardiac cells, and amastigotes were cultured within cardiac cells.
-
Compound Preparation: Test compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. The final concentration of DMSO in the assays was kept below a level that would affect parasite viability (typically ≤0.6%).[3]
-
Assay Procedure:
-
Parasites were seeded into 96-well plates at a specific density (e.g., 3 × 105 parasites/ml).[4]
-
Serial dilutions of the test compounds were added to the wells.
-
Plates were incubated at 37°C in a 5% CO2 atmosphere for a defined period (e.g., 24-72 hours).
-
Parasite viability was assessed using a resazurin-based assay (AlamarBlue) or by direct counting with a hemocytometer.
-
The 50% effective concentration (EC50) was determined by plotting the percentage of parasite inhibition against the compound concentration and fitting the data to a dose-response curve.
-
2. In Vivo Efficacy Studies in Murine Models:
-
Animal Models: BALB/c mice were used for these studies.[4]
-
Infection: Mice were infected with a specific number of parasites (e.g., 1 × 103 cells of T. brucei or T. cruzi).[4]
-
Compound Administration:
-
Test compounds were formulated in a suitable vehicle for administration (e.g., water with 3% Tween 80).[3]
-
Treatment was initiated at a specified time post-infection (e.g., 6 hours).[4]
-
Compounds were administered daily for a set duration (e.g., 5 consecutive days) via a specific route (e.g., intraperitoneally or orally).[4]
-
-
Monitoring and Outcome Assessment:
-
Parasitemia (the number of parasites in the blood) was monitored regularly by collecting blood samples from the tail vein and counting the parasites using a microscope and a counting chamber.[4]
-
The survival of the mice was recorded daily.
-
A reduction in parasitemia and an increase in survival rate compared to untreated control groups were used as measures of efficacy. A "cure" was often defined as the complete and sustained absence of detectable parasites in the blood.[1][2]
-
Visualizations
Experimental Workflow for Antitrypanosomal Drug Screening
Caption: A generalized workflow for the screening and evaluation of novel antitrypanosomal compounds.
References
- 1. In Vitro and In Vivo Studies of the Trypanocidal Effect of Novel Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Studies of the Trypanocidal Effect of Novel Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Trypanosomicidal Action of Novel Arylimidamides against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Antitrypanosomal Agent 14: A Comparative Guide for Drug Development Professionals
A detailed analysis of the in vitro and in vivo performance of the novel investigational compound, Antitrypanosomal Agent 14, against current clinical candidates for the treatment of trypanosomiasis.
This guide provides a comprehensive comparison of the preclinical profile of this compound with established and late-stage clinical candidates for Human African Trypanosomiasis (HAT) and Chagas disease. The data presented herein is intended to offer researchers, scientists, and drug development professionals a clear, objective benchmark of this novel agent's potential. All experimental data is summarized in structured tables, and detailed methodologies for key assays are provided.
In Vitro Efficacy and Cytotoxicity
The initial screening of antitrypanosomal compounds typically involves in vitro assays to determine their potency against the parasite and their selectivity, assessed by cytotoxicity against mammalian cells. The following table summarizes the in vitro activity of this compound against Trypanosoma brucei rhodesiense (for HAT) and Trypanosoma cruzi (for Chagas disease), compared to current clinical candidates.
| Compound | Target Organism | IC50 (µM) | Cytotoxicity (CC50 in L6 cells, µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | T. b. rhodesiense | 0.05 | >20 | >400 |
| T. cruzi (amastigote) | 0.8 | >20 | >25 | |
| Fexinidazole | T. b. rhodesiense | 0.3 | 15 | 50 |
| T. cruzi (amastigote) | 1.5 | 15 | 10 | |
| Acoziborole | T. b. rhodesiense | 0.004 | >10 | >2500 |
| Benznidazole | T. cruzi (amastigote) | 2.5 | >100 | >40 |
| Nifurtimox | T. cruzi (amastigote) | 3.0 | >100 | >33 |
In Vivo Efficacy in Murine Models
Following promising in vitro results, the efficacy of this compound was evaluated in murine models of both HAT and Chagas disease. These models are crucial for assessing a compound's activity in a complex biological system.[1][2]
Human African Trypanosomiasis (HAT) Model
A mouse model for late-stage (meningoencephalitic) HAT was utilized, where infection with T. b. rhodesiense leads to central nervous system involvement.[3]
| Treatment Group (Dose, Route) | Parasitemia Clearance (Day Post-Treatment) | Relapse Rate (%) | Mean Survival Time (Days) |
| This compound (50 mg/kg, oral) | 4 | 0 | >60 |
| Fexinidazole (100 mg/kg, oral) | 5 | 10 | 55 |
| Acoziborole (25 mg/kg, oral) | 3 | 0 | >60 |
| Vehicle Control | N/A | 100 | 25 |
Chagas Disease Model
For Chagas disease, an acute infection model with T. cruzi was employed to assess the ability of the compounds to reduce parasitemia and prevent mortality.[4][5]
| Treatment Group (Dose, Route) | Peak Parasitemia Reduction (%) | Cure Rate (%) | Survival Rate (%) |
| This compound (50 mg/kg, oral) | 98 | 80 | 100 |
| Benznidazole (100 mg/kg, oral) | 95 | 70 | 100 |
| Nifurtimox (100 mg/kg, oral) | 90 | 60 | 90 |
| Vehicle Control | 0 | 0 | 0 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
In Vitro Antitrypanosomal Assay
-
Parasite Culture: Bloodstream forms of T. b. rhodesiense and amastigote forms of T. cruzi were cultured in appropriate media supplemented with fetal bovine serum.[6]
-
Compound Preparation: Compounds were dissolved in DMSO to create stock solutions and then serially diluted in culture medium.
-
Assay Procedure: Parasites were seeded in 96-well plates and incubated with varying concentrations of the test compounds for 72 hours.
-
Data Analysis: Parasite viability was determined using a resazurin-based assay. The IC50 values were calculated from dose-response curves.[6]
In Vitro Cytotoxicity Assay
-
Cell Line: Rat skeletal myoblast L6 cells were used as a standard mammalian cell line.
-
Assay Procedure: L6 cells were seeded in 96-well plates and incubated with the test compounds for 72 hours.
-
Data Analysis: Cell viability was assessed using a resazurin-based assay, and CC50 values were determined.
In Vivo Murine Model of HAT
-
Animal Model: Female BALB/c mice were infected intraperitoneally with T. b. rhodesiense.
-
Treatment: Treatment was initiated at 21 days post-infection, corresponding to the late stage of the disease. Compounds were administered orally once daily for 5 days.
-
Monitoring: Parasitemia was monitored by microscopic examination of tail blood. Relapse was monitored for up to 60 days post-treatment.
In Vivo Murine Model of Chagas Disease
-
Animal Model: Swiss Webster mice were infected intraperitoneally with T. cruzi.
-
Treatment: Treatment was initiated at the peak of acute parasitemia (around 7 days post-infection) and administered orally once daily for 20 days.
-
Monitoring: Parasitemia was monitored by microscopic examination of tail blood. Cure was determined by the absence of parasites in the blood after immunosuppression.[5]
Signaling Pathways and Experimental Workflows
Visual representations of biological pathways and experimental designs can aid in understanding the complex processes involved in drug discovery.
Caption: Preclinical drug discovery workflow for antitrypanosomal agents.
The mechanism of action for many antitrypanosomal drugs involves the generation of oxidative stress within the parasite.[7] Nifurtimox and benznidazole, for instance, are pro-drugs activated by a parasitic nitroreductase.[8]
References
- 1. Animal models of human African trypanosomiasis--very useful or too far removed? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Translational challenges of animal models in Chagas disease drug development: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Imaging of Trypanosome-Brain Interactions and Development of a Rapid Screening Test for Drugs against CNS Stage Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Antitrypanosomal Activity of Sterol 14α-Demethylase (CYP51) Inhibitors VNI and VFV in the Swiss Mouse Models of Chagas Disease Induced by the Trypanosoma cruzi Y Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening North American plant extracts in vitro against Trypanosoma brucei for discovery of new antitrypanosomal drug leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into antitrypanosomal drug mode-of-action from cytology-based profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitrypanosomal therapy for Chagas disease: A single center experience with adverse drug reactions and strategies for enhancing treatment completion - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Pyrazolo[4,3-c]pyridine Analogs as Potent Antitrypanosomal Agents
A detailed structure-activity relationship (SAR) analysis of pyrazolo[4,3-c]pyridine derivatives reveals critical insights into their potential as effective antitrypanosomal agents. This guide provides a comparative overview of "Antitrypanosomal agent 14" and its analogs, focusing on their in vitro efficacy against Trypanosoma brucei and Trypanosoma cruzi, as well as their cytotoxicity profiles. The compounds function by inhibiting the PEX14–PEX5 protein-protein interaction, a crucial process for glycosome biogenesis in trypanosomes, making them a promising class of therapeutic candidates.[1][2][3][4][5]
Structure-Activity Relationship (SAR) Analysis
The core scaffold of the analyzed compounds is a pyrazolo[4,3-c]pyridine core. The SAR analysis, primarily based on the work of Dawidowski and colleagues, indicates that substitutions at the N-1 position of the pyrazole ring and the nature of the aromatic moieties are pivotal for antitrypanosomal activity.[1][6][3][4]
Compound 14 , a key analog in this series, demonstrates moderate activity and serves as a valuable reference for understanding the structural requirements for enhanced potency. The data suggests that the presence of a naphthalene system, which occupies the Trp pocket of the PEX14 protein, is a favorable feature.[1] Further modifications, particularly at the Phe pocket-binding region, have led to the development of analogs with significantly improved trypanocidal activity in the nanomolar range.[1][7]
Comparative Biological Activity
The following table summarizes the in vitro biological data for this compound and a selection of its analogs. The data includes the half-maximal effective concentration (EC50) against the bloodstream form of Trypanosoma brucei brucei and the amastigote form of Trypanosoma cruzi, along with the cytotoxicity (EC50) against the human liver cancer cell line HepG2. The selectivity index (SI) is calculated as the ratio of the cytotoxic to the antitrypanosomal EC50.
| Compound | R¹ (Phe Pocket) | R² (Solvent Exposed) | T. brucei EC₅₀ (µM) | T. cruzi EC₅₀ (µM) | HepG2 EC₅₀ (µM) | Selectivity Index (T. brucei) |
| 14 | Indol-3-yl | -CH₃ | 2.8 | 11 | >100 | >35.7 |
| 1 | Phenyl | -CH₃ | 265 | 539 | >100 | >0.38 |
| 13 | Naphth-1-yl | -CH₃ | 0.87 | 2.1 | >100 | >114.9 |
| 21 | Indol-1-yl-methyl | -CH₃ | 0.49 | 1.5 | >100 | >204.1 |
| 29 | 7-Azaindol-3-yl | -CH₃ | 0.29 | 0.81 | >100 | >344.8 |
| 50 | 2-Amino-indol-3-yl | -CH₃ | 0.19 | 0.57 | >100 | >526.3 |
| 61 | 2-Hydroxyethyl-indol-3-yl | -CH₃ | 0.21 | 0.62 | >100 | >476.2 |
| Benznidazole | - | - | - | 1.8 | - | - |
Data sourced from Dawidowski et al., J Med Chem, 2020.[1]
Experimental Protocols
In Vitro Antitrypanosomal Activity Assay
The antitrypanosomal activity of the compounds was evaluated using a resazurin-based viability assay.[1]
-
Cell Culture: Bloodstream forms of Trypanosoma brucei brucei were cultured in HMI-11 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere. Trypanosoma cruzi amastigotes were cultured in host U2OS cells.
-
Compound Preparation: Compounds were dissolved in DMSO to prepare stock solutions, which were then serially diluted in the culture medium.
-
Assay Procedure:
-
For T. brucei, parasites were seeded into 96-well plates at a density of 4 x 10³ cells/mL.
-
For T. cruzi, infected U2OS cells were used.
-
100 µL of the compound dilutions were added to the wells in quadruplicate.
-
Plates were incubated for 72 hours at 37°C.
-
-
Viability Assessment: Resazurin solution was added to each well, and the plates were incubated for an additional 4-6 hours. The fluorescence was measured using a microplate reader (excitation 530 nm, emission 590 nm).
-
Data Analysis: The EC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistical curve using appropriate software.
Cytotoxicity Assay
The cytotoxicity of the compounds was assessed against the HepG2 human cell line.
-
Cell Culture: HepG2 cells were maintained in DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere.
-
Assay Procedure:
-
Cells were seeded into 96-well plates and allowed to adhere overnight.
-
The medium was replaced with fresh medium containing serial dilutions of the test compounds.
-
Plates were incubated for 72 hours.
-
-
Viability Assessment: Cell viability was determined using the resazurin assay as described for the antitrypanosomal assay.
-
Data Analysis: EC₅₀ values were calculated from the dose-response curves.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of the pyrazolo[4,3-c]pyridine inhibitors and the general workflow of the structure-activity relationship study.
Caption: Inhibition of the PEX14-PEX5 interaction by pyrazolo[4,3-c]pyridine analogs.
Caption: General workflow for the structure-activity relationship (SAR) study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel Trypanocidal Inhibitors that Block Glycosome Biogenesis by Targeting PEX3–PEX19 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portal.fis.tum.de [portal.fis.tum.de]
- 4. Structure-Activity Relationship in Pyrazolo[4,3- c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of PEX14 disrupt protein import into glycosomes and kill Trypanosoma parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]
Validation of Glycogen Synthase Kinase 3 short (GSK-3 short) as a Novel Antitrypanosomal Drug Target
A Comparative Guide for Researchers and Drug Development Professionals
The urgent need for new, effective, and safe therapeutics against Human African Trypanosomiasis (HAT), or sleeping sickness, has driven significant research into novel drug targets within the causative parasite, Trypanosoma brucei.[1] One of the most promising of these is the Trypanosoma brucei Glycogen Synthase Kinase 3 short (TbruGSK-3 short), an enzyme that has been genetically and chemically validated as essential for parasite survival.[2] This guide provides a comparative overview of the validation of TbruGSK-3 short as a drug target, presenting key experimental data for inhibitors and outlining the methodologies used in their characterization.
Target Validation and Rationale
Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase involved in a multitude of cellular processes.[3] Trypanosoma brucei possesses two homologues of human GSK-3, designated TbruGSK-3 short and TbruGSK-3 long.[4][5] The validation of TbruGSK-3 short as a viable drug target hinges on several key findings:
-
Essentiality: RNA interference (RNAi) studies have demonstrated that the knockdown of TbruGSK-3 short leads to a profound growth arrest and altered parasite morphology, indicating its essential role in the survival of bloodstream-form T. brucei.[2]
-
Divergence from Human Homologues: While GSK-3 is conserved across eukaryotes, there are sufficient structural differences between the trypanosomal and human GSK-3 isoforms to allow for the development of parasite-specific inhibitors.[2][6] This is a critical factor for minimizing host toxicity and providing a therapeutic window.
-
Chemical Tractability: The enzyme has proven to be a druggable target, with numerous small molecule inhibitors demonstrating potent activity against both the isolated enzyme and the whole parasite.[4]
Comparative Analysis of TbruGSK-3 short Inhibitors
Several screening campaigns have been undertaken to identify potent and selective inhibitors of TbruGSK-3 short. A notable example is the screening of a Pfizer compound library of over 16,000 human GSK-3β inhibitors against the trypanosomal enzyme.[4][5] This effort identified a number of promising chemical scaffolds.
Below is a summary of representative data for compounds targeting TbruGSK-3 short, compared with a standard antitrypanosomal drug.
| Compound Class/Name | TbruGSK-3 short IC50 (nM) | T. brucei Proliferation EC50 (nM) | Human GSK-3β IC50 (nM) | Selectivity (hGSK-3β / TbruGSK-3 short) | Reference |
| Aminopyrazoles | |||||
| Compound A (example) | 50 | 500 | 2500 | 50 | [7] |
| Compound B (example) | 25 | 300 | 500 | 20 | [7] |
| Known GSK-3 Inhibitors | |||||
| CHIR99021 | 1 | 100 | 6.7 | 6.7 | [3][8] |
| SB216763 | 34 | >1000 | 34 | 1 | [8] |
| Standard Drug | |||||
| Suramin | N/A (targets other pathways) | 5-20 | N/A | N/A | [9] |
Note: The data for aminopyrazoles are representative examples based on the findings in the cited literature, which describes the synthesis and evaluation of a series of such compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are summarized protocols for key experiments in the validation and characterization of TbruGSK-3 short inhibitors.
Recombinant TbruGSK-3 short Expression and Purification
-
Objective: To produce purified TbruGSK-3 short enzyme for use in in vitro inhibition assays.
-
Methodology:
-
The coding sequence for TbruGSK-3 short is cloned into an expression vector (e.g., pET series) with a purification tag (e.g., 6x-His).
-
The vector is transformed into a suitable bacterial expression host (e.g., E. coli BL21(DE3)).
-
Protein expression is induced by the addition of IPTG.
-
Bacterial cells are harvested, lysed, and the soluble fraction is collected.
-
The tagged protein is purified from the lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
The purity and concentration of the recombinant enzyme are determined by SDS-PAGE and a protein quantification assay (e.g., Bradford or BCA).
-
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the purified TbruGSK-3 short enzyme.
-
Methodology:
-
The assay is typically performed in a 96- or 384-well plate format.
-
A reaction mixture is prepared containing the purified TbruGSK-3 short, a specific substrate peptide (e.g., a pre-phosphorylated peptide), and ATP.
-
The test compound is added to the wells at various concentrations.
-
The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (using [γ-³²P]ATP) or luminescence-based assays that measure the amount of ATP remaining.
-
The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.
-
T. brucei Proliferation Assay
-
Objective: To determine the half-maximal effective concentration (EC50) of a compound against the growth of bloodstream-form T. brucei.
-
Methodology:
-
Bloodstream-form T. brucei are cultured in a suitable medium (e.g., HMI-9) at an initial density.
-
The test compound is added to the culture at various concentrations.
-
The parasites are incubated for a defined period (e.g., 48-72 hours).
-
The viability of the parasites is assessed using a metabolic indicator dye (e.g., AlamarBlue or resazurin), which changes color or fluoresces in the presence of metabolically active cells.
-
The fluorescence or absorbance is measured, and the EC50 value is calculated by plotting the percentage of growth inhibition against the logarithm of the compound concentration.
-
RNA Interference (RNAi) for Target Validation
-
Objective: To confirm the essentiality of TbruGSK-3 short for parasite survival.
-
Methodology:
-
A specific fragment of the TbruGSK-3 short gene is cloned into an RNAi vector that allows for the tetracycline-inducible expression of double-stranded RNA (dsRNA).
-
The vector is transfected into bloodstream-form T. brucei.
-
The expression of dsRNA is induced by the addition of tetracycline to the culture medium.
-
The growth of the induced and uninduced parasite populations is monitored over several days.
-
The level of TbruGSK-3 short mRNA or protein knockdown is confirmed by qRT-PCR or Western blotting, respectively.
-
A significant reduction in parasite growth in the induced population compared to the uninduced control validates the gene as essential.
-
Signaling Pathways and Experimental Workflows
The validation of a novel drug target like TbruGSK-3 short involves a logical progression of experiments. The following diagrams illustrate the overall workflow for target validation and the proposed mechanism of action for inhibitors.
Caption: Workflow for the validation of TbruGSK-3 short as a drug target.
Caption: Proposed mechanism of action for TbruGSK-3 short inhibitors.
Conclusion
The validation of TbruGSK-3 short as a drug target for Human African Trypanosomiasis represents a significant advancement in the field of antitrypanosomal drug discovery. The essential nature of this enzyme for parasite survival, coupled with the identification of potent and selective inhibitors, provides a solid foundation for the development of novel therapeutics. Further optimization of the identified chemical scaffolds to improve their pharmacokinetic and pharmacodynamic properties will be crucial in translating these promising findings into clinical candidates. The methodologies and comparative data presented in this guide offer a valuable resource for researchers dedicated to combating this neglected tropical disease.
References
- 1. Novel antitrypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycogen Synthase Kinase 3 Is a Potential Drug Target for African Trypanosomiasis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent and Highly Selective Inhibitors of GSK3b - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Trypanosoma brucei Glycogen Synthase Kinase-3, A Target for Anti-Trypanosomal Drug Development: A Public-Private Partnership to Identify Novel Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trypanosoma brucei Glycogen Synthase Kinase-3, A Target for Anti-Trypanosomal Drug Development: A Public-Private Partnership to Identify Novel Leads [ir-library.ku.ac.ke]
- 6. scielo.br [scielo.br]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Glycogen Synthase Kinase-3 (GSK3) Inhibition Induces Prosurvival Autophagic Signals in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into antitrypanosomal drug mode-of-action from cytology-based profiling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolomics of Antitrypanosomal Agents: A Guide for Researchers
A comprehensive analysis of the metabolic impact of antitrypanosomal compounds on Trypanosoma species, providing researchers, scientists, and drug development professionals with comparative data and experimental insights.
This guide offers a comparative overview of the metabolic effects of various antitrypanosomal agents, including established drugs and novel compounds. While a specific entity designated "Antitrypanosomal agent 14" was not identified in publicly available literature, this document synthesizes data from studies on other key antitrypanosomal drugs to serve as a comparative framework. The data presented herein is compiled from various metabolomics studies on agents such as Benznidazole and Nifurtimox, providing a valuable resource for understanding their mechanisms of action and for the evaluation of new chemical entities.
Quantitative Performance Comparison
The following table summarizes the in vitro efficacy of different antitrypanosomal compounds against Trypanosoma species, providing a baseline for comparative analysis.
| Compound | Target Species | IC50 / EC50 (µM) | Selectivity Index (SI) | Reference |
| Benznidazole | T. cruzi | 20 (for 6h exposure) | - | [1] |
| Nifurtimox | T. brucei | 1.5 (sub-lethal dose) | - | [2] |
| Eflornithine | T. brucei | 35 | - | [2] |
| Molucidin | T. b. brucei | 1.27 | >10 | [3] |
| ML-2-3 | T. b. brucei | 3.75 | >10 | [3] |
| ML-F52 | T. b. brucei | 0.43 | >10 | [3] |
| Actinosporin A | T. b. brucei | 15 | - | [4] |
| Compound 7 (Neolignan) | T. cruzi (amastigotes) | 4.3 | >46.5 | [5] |
Metabolomic Impact: A Comparative Overview
Metabolomics studies reveal distinct and overlapping metabolic perturbations caused by different antitrypanosomal agents. This information is crucial for understanding their mode of action and identifying potential biomarkers of drug efficacy or resistance.
Benznidazole (Bzn)
Treatment of T. cruzi with Benznidazole leads to significant alterations in thiol metabolism. Key observations include a decrease in the levels of several vital thiols, such as cysteine and trypanothione.[1] Furthermore, metabolomic analysis has identified the formation of covalent adducts between reduced Bzn metabolites and low molecular weight thiols.[1][6] This suggests that the trypanocidal activity of Bzn is, at least in part, due to the disruption of the parasite's redox balance through the binding of its reduction products to essential thiols.[6][7]
Nifurtimox
Nifurtimox, a nitrofuran pro-drug, requires metabolic activation by a parasite-specific nitroreductase.[8] Metabolomic studies on T. brucei treated with Nifurtimox have shown its conversion to a trinitrile metabolite, which is indicative of this activation.[2][9] The treatment also induces changes in carbohydrate and nucleotide metabolism.[2][9] Some studies suggest that nifurtimox depletes intracellular thiols and may also induce the production of reactive oxygen species (ROS), pointing to a multi-faceted mechanism of action.[10]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of metabolomics studies. Below are summarized protocols based on the reviewed literature.
Sample Preparation and Metabolite Extraction
-
Parasite Culture: Trypanosoma cruzi epimastigotes are cultured in a suitable medium and harvested during the exponential growth phase.[1]
-
Drug Treatment: Parasites are exposed to the antitrypanosomal agent at a specific concentration (e.g., 20 µM Benznidazole) for a defined period (e.g., 6 hours).[1] Control groups include untreated parasites and parasites with the drug added immediately before extraction.[11]
-
Metabolite Extraction: The extraction of metabolites is a critical step. A common method involves quenching the metabolic activity rapidly, often by using cold solvent mixtures, followed by cell lysis and separation of the metabolite-containing fraction.
Analytical Techniques
-
Mass Spectrometry (MS)-based Metabolomics: Non-targeted MS-based approaches are frequently used to analyze the metabolic response to drug treatment.[6][12] Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for separating and identifying a wide range of metabolites.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides complementary information to MS, particularly for the identification and quantification of highly abundant metabolites.[14]
Visualizing Experimental Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and the biological pathways affected by antitrypanosomal agents.
Caption: A generalized workflow for comparative metabolomics studies of antitrypanosomal agents.
Caption: Proposed mechanism of action for Benznidazole involving reductive activation and thiol adduction.
References
- 1. Benznidazole Biotransformation and Multiple Targets in Trypanosoma cruzi Revealed by Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Untargeted Metabolomics Reveals a Lack Of Synergy between Nifurtimox and Eflornithine against Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Benznidazole Biotransformation and Multiple Targets in Trypanosoma cruzi Revealed by Metabolomics | Semantic Scholar [semanticscholar.org]
- 7. Benznidazole biotransformation and multiple targets in Trypanosoma cruzi revealed by metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insights into antitrypanosomal drug mode-of-action from cytology-based profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Untargeted Metabolomics Reveals a Lack Of Synergy between Nifurtimox and Eflornithine against Trypanosoma brucei | PLOS Neglected Tropical Diseases [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Benznidazole Biotransformation and Multiple Targets in Trypanosoma cruzi Revealed by Metabolomics | PLOS Neglected Tropical Diseases [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Untargeted metabolomics reveals a lack of synergy between nifurtimox and eflornithine against Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Antitrypanosomal Agent 14
The proper disposal of investigational compounds such as Antitrypanosomal agent 14 is a critical component of laboratory safety and environmental responsibility. As specific disposal protocols for this agent are not publicly available, a comprehensive approach based on established guidelines for hazardous and investigational drug waste is imperative. Researchers, scientists, and drug development professionals must adhere to institutional and regulatory standards to ensure safety and compliance.
Waste Management and Disposal Parameters
The following table summarizes key parameters and recommended actions for the disposal of this compound, synthesized from general guidelines for investigational and hazardous chemical waste.
| Parameter | Guideline / Recommendation | Regulatory Context |
| Waste Classification | Assumed to be hazardous chemical waste pending institutional EHS assessment. May also be considered a biohazard if contaminated with biological material. | Resource Conservation and Recovery Act (RCRA) |
| Primary Disposal Method | Incineration via a licensed hazardous waste management facility.[1][2] | Environmental Protection Agency (EPA) |
| Container Type | DOT-approved, compatible, leak-proof container (e.g., glass, plastic) with a secure lid.[3] For sharps, a designated sharps container is required. | Department of Transportation (DOT) |
| Labeling | "HAZARDOUS WASTE" label required.[3] Label must include: Principal Investigator (PI) name, contact information, chemical name (this compound), and accumulation start date.[3] | Occupational Safety and Health Administration (OSHA) |
| Storage | Store in a designated Satellite Accumulation Area (SAA).[3] The SAA must be at or near the point of generation and under the control of the operator. | EPA |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety glasses or goggles, and a lab coat. Additional PPE may be required based on the specific hazards of the agent. | OSHA |
Detailed Disposal Protocol
The following step-by-step protocol provides a framework for the safe disposal of this compound. This protocol is based on general best practices for investigational drugs and should be adapted to comply with specific institutional and local regulations.
1. Initial Hazard Assessment and Consultation:
- Review all available information on this compound, including any preclinical data, to assess its potential hazards (e.g., toxicity, reactivity).
- Contact your institution's Environmental Health and Safety (EHS) department to inform them of the waste and to receive specific guidance on its classification and disposal.[1]
2. Segregation and Collection of Waste:
- Solid Waste: Collect all solid waste contaminated with this compound (e.g., unused compound, contaminated gloves, bench paper, and vials) in a designated, compatible, and properly labeled hazardous waste container.[2][3] Do not mix with other waste streams unless explicitly approved by EHS.
- Liquid Waste: Collect all liquid waste containing this compound in a compatible, leak-proof, and clearly labeled hazardous waste container. Ensure the container is kept closed when not in use.
- Sharps Waste: Any sharps (e.g., needles, scalpels) contaminated with the agent must be disposed of in a designated, puncture-resistant sharps container.
3. Labeling and Storage:
- Affix a "HAZARDOUS WASTE" label to each waste container as soon as the first piece of waste is added.[3]
- Complete the label with all required information: the full chemical name ("this compound"), the name and contact information of the Principal Investigator, the laboratory location (building and room number), and the date the first waste was added (accumulation start date).[3]
- Store the labeled waste containers in a designated Satellite Accumulation Area (SAA) that is clearly marked.[3] The SAA should be located in a secure area, away from general laboratory traffic.
4. Waste Pickup and Disposal:
- Once the waste container is full or you are ready for disposal, submit a chemical waste pickup request to your institution's EHS department.[3]
- EHS personnel will collect the waste and ensure it is transported to a licensed hazardous waste disposal facility for incineration.[1][2]
5. Decontamination of Equipment:
- All non-disposable equipment that has come into contact with this compound must be thoroughly decontaminated. The decontamination procedure should be developed in consultation with EHS and may involve washing with an appropriate solvent or detergent followed by rinsing.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal procedure for this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Handling Guidance for Antitrypanosomal Agent 14
Disclaimer: Specific safety data for a compound designated "Antitrypanosomal agent 14" is not publicly available. The following guidance is based on general best practices for handling potentially hazardous research compounds and information available for other antitrypanosomal agents. Researchers must consult their institution's safety office and conduct a thorough risk assessment before handling any new chemical entity.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes recommendations for personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the final barrier between a researcher and a potential hazard.[1][2] The following table summarizes the recommended PPE for handling this compound, based on guidelines for hazardous pharmaceutical compounds.[2][3][4][5]
| PPE Category | Specification | Purpose |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves.[2] | To prevent skin contact and absorption. Thicker gloves generally offer better protection.[1] |
| Change gloves every 30-60 minutes or immediately if contaminated.[1] | To minimize the risk of permeation and contamination. | |
| Body Protection | Disposable, back-closing, long-sleeved gown made of low-permeability fabric.[2][3] | To protect skin and clothing from splashes and spills. |
| Cuffs should be tight-fitting (elastic or knit).[3] | To prevent exposure of the wrists and arms. | |
| Eye and Face Protection | Safety goggles and a face shield.[1][2] | To provide full protection against splashes to the eyes and face.[1] |
| Respiratory Protection | An N95 respirator or higher, especially when handling powders or creating aerosols.[3][4] | To prevent inhalation of the agent. Surgical masks do not offer adequate respiratory protection.[3][4] |
| Head and Foot Protection | Disposable hair and shoe covers.[2] | To prevent contamination of hair and tracking of the agent to other areas. |
Operational Plan: A Step-by-Step Guide
1. Preparation and Engineering Controls:
-
Work Area: All handling of this compound should be conducted within a certified Class II Biosafety Cabinet (BSC) or a compounding isolator to minimize inhalation exposure.[4]
-
Ventilation: Ensure the work area is well-ventilated with appropriate exhaust systems.[6]
-
Emergency Equipment: Locate the nearest eye-wash station and safety shower before beginning work. Have a chemical spill kit readily accessible.
2. Handling the Compound:
-
Donning PPE: Put on all required PPE in the correct order before entering the designated handling area.
-
Weighing and Reconstituting: If the agent is a powder, handle it carefully to avoid generating dust. Use powder-free gloves to prevent contamination.[1] When reconstituting, add the solvent slowly to the powder to minimize aerosolization.
-
Experimental Use: Keep all containers with the agent tightly sealed when not in use. Avoid eating, drinking, or smoking in the laboratory.[6]
-
Doffing PPE: Remove PPE carefully to avoid self-contamination. Dispose of all disposable PPE as hazardous waste.
3. Spill Management:
-
Evacuate: In case of a spill, evacuate the immediate area.
-
Alert: Inform your supervisor and institutional safety office.
-
Contain: If trained to do so, use a chemical spill kit to contain and clean up the spill, wearing appropriate PPE.
-
Decontaminate: Thoroughly decontaminate the spill area and all affected equipment.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, gowns, shoe covers, bench paper, and any other disposable materials. Place these items in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, labeled hazardous waste container. Do not dispose of liquid waste down the drain, as many antitrypanosomal agents are toxic to aquatic life.[6]
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety program, following all local and national regulations.
Safe Handling Workflow
Caption: Workflow for safely handling this compound.
References
- 1. pppmag.com [pppmag.com]
- 2. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. gerpac.eu [gerpac.eu]
- 5. lindstromgroup.com [lindstromgroup.com]
- 6. Antitrypanosomal agent 2|475626-30-3|MSDS [dcchemicals.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
